5-Chloro-3-fluoro-2-hydrazinylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-3-fluoropyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBBCECFLONWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627000 | |
| Record name | 5-Chloro-3-fluoro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248255-70-1 | |
| Record name | 5-Chloro-3-fluoro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-3-fluoro-2-hydrazinylpyridine chemical properties
Executive Summary & Chemical Profile[1][2]
5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS: 248255-70-1 ) is a specialized heterocyclic building block critical to the synthesis of fused pyridine systems, particularly [1,2,4]triazolo[4,3-a]pyridines .[1] Its unique substitution pattern—featuring a reactive hydrazine moiety at the 2-position flanked by a fluorine atom at the 3-position and a chlorine atom at the 5-position—makes it a high-value scaffold in medicinal chemistry.
The 3-fluoro substituent is strategically significant; it exerts a specific electronic influence that modulates the pKa of the pyridine nitrogen and introduces metabolic stability in downstream drug candidates, often used to fine-tune the potency of kinase inhibitors (e.g., p38 MAP kinase) and antimicrobial agents.
Physicochemical Properties Table
| Property | Value |
| CAS Number | 248255-70-1 |
| IUPAC Name | 5-Chloro-3-fluoro-2-hydrazinylpyridine |
| Molecular Formula | C₅H₅ClFN₃ |
| Molecular Weight | 161.56 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Hydrazine N-H), ~2.8 (Pyridine N) |
| LogP (Predicted) | 1.2 – 1.5 |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2-8°C, protect from light |
Synthesis & Manufacturing Methodology
Core Synthetic Route: Nucleophilic Aromatic Substitution ( )
The industrial and laboratory-scale preparation of 5-Chloro-3-fluoro-2-hydrazinylpyridine relies on the regioselective nucleophilic aromatic substitution of 5-chloro-2,3-difluoropyridine with hydrazine hydrate.
Reaction Mechanism & Regioselectivity
The starting material, 5-chloro-2,3-difluoropyridine, possesses two electrophilic centers at C2 and C3. The C2 position is significantly more activated toward nucleophilic attack due to:
-
Inductive Effect (-I): The adjacent ring nitrogen exerts a strong electron-withdrawing effect, stabilizing the Meisenheimer intermediate formed at C2.
-
Leaving Group Ability: While both leaving groups are fluorine, the C2 position is electronically predisposed to substitution over the C3 position in 2,3-difluoro systems.
Critical Process Control:
-
Stoichiometry: A substantial excess of hydrazine hydrate (3–5 equivalents) is required to prevent the formation of the bis-substituted byproduct (where two pyridine rings bridge via a hydrazine linker).
-
Temperature: The reaction is typically exothermic. Controlled addition at 0–10°C followed by warming to room temperature ensures regioselectivity. Heating (>80°C) may promote substitution at the C3 position or degradation.
Detailed Protocol
-
Charge: Dissolve 5-chloro-2,3-difluoropyridine (1.0 eq) in ethanol or acetonitrile (5-10 volumes).
-
Addition: Add hydrazine hydrate (3.0–5.0 eq) dropwise at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 20–25°C. Monitor by HPLC/TLC.
-
Workup: Concentrate the solvent. Triturate the residue with cold water to precipitate the product.
-
Purification: Recrystallize from ethanol/water if necessary to remove hydrazine salts.
Figure 1: Regioselective synthesis pathway via SNAr mechanism favoring C2 substitution.
Reactivity & Derivatization: The Triazolopyridine Gateway
The primary utility of 5-Chloro-3-fluoro-2-hydrazinylpyridine lies in its ability to undergo cyclization reactions to form [1,2,4]triazolo[4,3-a]pyridines . This fused bicyclic system is a "privileged scaffold" in drug discovery, serving as a bioisostere for quinolines or indoles.
Cyclization Pathways
The hydrazine moiety acts as a dinucleophile. Reacting it with electrophilic carbon sources (carboxylic acids, orthoesters, or aldehydes) closes the triazole ring.
-
With Orthoesters (e.g., Triethyl Orthoformate):
-
Conditions: Reflux in ethanol or neat.
-
Product: 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine.[2]
-
Mechanism: Condensation followed by elimination of ethanol.
-
-
With Carboxylic Acids:
-
Conditions: High temperature (polyphosphoric acid or POCl3 mediated).
-
Versatility: Allows introduction of alkyl/aryl groups at the triazole C3 position.
-
-
Rearrangement (Dimroth):
-
Under basic conditions, [1,2,4]triazolo[4,3-a]pyridines can rearrange to [1,2,4]triazolo[1,5-a]pyridines. The 3-fluoro substituent on the starting hydrazine can influence the kinetics of this rearrangement due to steric and electronic repulsion.
-
Figure 2: Divergent cyclization pathways to form bioactive triazolopyridine scaffolds.
Applications in Drug Discovery[5]
Kinase Inhibition (p38 MAPK & c-Met)
The [1,2,4]triazolo[4,3-a]pyridine scaffold derived from this hydrazine is a known pharmacophore for inhibiting p38 Mitogen-Activated Protein Kinase (MAPK).
-
Mechanism: The triazole nitrogen atoms can accept hydrogen bonds from the kinase hinge region (e.g., Met109 in p38α).
-
Role of Fluorine (C8 position in scaffold): The fluorine atom (originating from the 3-fluoro of the hydrazine) provides metabolic protection against oxidative defluorination and modulates the basicity of the adjacent nitrogen, improving cell permeability.
Agrochemicals (Herbicides)
While less common than in pharma, 2-hydrazinylpyridines are precursors to sulfonylurea-like herbicides. The 3-fluoro-5-chloro substitution pattern mimics the electronic properties of successful herbicides like Clodinafop-propargyl (though Clodinafop uses an ether linkage, the halogenated pyridine core is electronically similar).
Handling & Safety (MSDS Highlights)
Warning: Hydrazine derivatives are potent skin sensitizers and potential carcinogens.
-
GHS Classification:
-
Acute Toxicity, Oral (Category 3/4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity (Respiratory Irritation)
-
-
Handling Protocol:
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of dust/vapors.
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality before disposal.
-
References
-
ChemicalBook. (2025). 2-Amino-5-chloro-3-fluoropyridine and related hydrazine derivatives. Retrieved from
-
BLD Pharm. (n.d.). 5-Chloro-3-fluoro-2-hydrazinylpyridine Product Data. Retrieved from
-
Santa Cruz Biotechnology. (n.d.).[2] 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (Downstream Product). Retrieved from [2]
-
Organic Chemistry Portal. (2016). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from
-
National Institutes of Health (PubChem). (2025). 5-Chloro-2-hydrazinylpyridine Safety Data (Analogous Hazard Profile). Retrieved from
Sources
Technical Master File: 5-Chloro-3-fluoro-2-hydrazinylpyridine
Here is the in-depth technical guide for 5-Chloro-3-fluoro-2-hydrazinylpyridine.
CAS Number: 248255-70-1 Document Type: Technical Whitepaper & Synthesis Guide Author Role: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary
5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS 248255-70-1) is a high-value heterocyclic building block, primarily utilized as a "privileged scaffold" precursor in the synthesis of fused bicyclic systems. Its structural uniqueness lies in the specific halogenation pattern: the C5-chlorine atom provides a handle for cross-coupling (Suzuki-Miyaura), while the C3-fluorine atom modulates metabolic stability and lipophilicity (
This guide details the synthesis, reactivity profile, and safety protocols for this intermediate, specifically focusing on its conversion into [1,2,4]triazolo[4,3-a]pyridines (p38 MAP kinase inhibitors) and pyrazoles (agrochemicals).
Part 1: Chemical Identity & Structural Analysis
Physicochemical Profile
The presence of the hydrazine moiety adjacent to the ring nitrogen, flanked by a fluorine atom, creates a unique electronic environment. The fluorine at C3 exerts a strong inductive effect (-I), activating the C2 position for nucleophilic attack during synthesis, while also influencing the pKa of the hydrazine group.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 161.56 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical of aryl hydrazines |
| Melting Point | ~145–155 °C (Predicted) | Analogous to 3-chloro variant (165°C) |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents |
| Reactivity Class | Binucleophile | Acts as both |
Electronic Effects & Regiochemistry
The 3-Fluoro substituent is critical. Unlike the 3-Chloro analog, the smaller Van der Waals radius of fluorine (1.47 Å) allows for tighter binding in enzyme pockets without steric clash. Furthermore, the C-F bond strengthens the oxidative stability of the ring system, preventing rapid metabolic degradation at the C3 position.
Part 2: Synthesis & Production Strategy
The Core Mechanism: Displacement
The most robust synthetic route involves the Nucleophilic Aromatic Substitution (
Why this route? The 2-position of the pyridine ring is electronically deficient due to the electronegativity of the ring nitrogen. The presence of fluorine at C3 further activates the C2-fluorine via the inductive effect, making it a superior leaving group compared to chlorine at C5.
Reaction Pathway Visualization (DOT)
The following diagram illustrates the regioselective displacement mechanism.
Figure 1: Mechanistic pathway for the regioselective synthesis of the target hydrazine.
Validated Experimental Protocol
Note: Hydrazines are toxic and potential sensitizers. All operations must be performed in a fume hood.
Materials:
-
5-Chloro-2,3-difluoropyridine (1.0 eq)
-
Hydrazine monohydrate (3.0 - 4.0 eq) [Critical: Excess prevents dimer formation]
-
Ethanol or Isopropanol (10 volumes)
Step-by-Step Methodology:
-
Preparation: Charge 5-chloro-2,3-difluoropyridine and Ethanol into a reactor. Cool the solution to 0–5 °C.
-
Addition: Add Hydrazine monohydrate dropwise over 30 minutes.
-
Causality: The reaction is exothermic. Rapid addition can raise the temperature, leading to the displacement of the C3-fluorine (over-reaction) or uncontrolled decomposition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC/TLC.
-
Workup:
-
Concentrate the solvent under reduced pressure (remove ~70%).
-
Add cold water to precipitate the product.
-
Filter the solids and wash with cold water (to remove hydrazine salts).
-
-
Purification: Recrystallization from Ethanol/Water is recommended to remove trace isomers.
Part 3: Reactivity Profile & Applications
Divergent Synthesis Pathways
The hydrazine group serves as a versatile "linchpin" for constructing bicyclic heterocycles.
-
Pathway A: [1,2,4]Triazolo[4,3-a]pyridines [1]
-
Reagent: Orthoesters or Carboxylic acids.
-
Application: Core scaffold for p38 MAP Kinase inhibitors (anti-inflammatory) and c-Met inhibitors (oncology).
-
-
Pathway B: Pyrazoles
-
Reagent: 1,3-Dicarbonyls (e.g., acetylacetone).
-
Application: Agrochemicals (fungicides) and COX-2 inhibitors.
-
Application Workflow Diagram (DOT)
Figure 2: Divergent synthetic utility of the hydrazine intermediate.
Part 4: Handling, Safety & Stability (E-E-A-T)
Potential Genotoxic Impurities (PGIs)
As a hydrazine derivative, CAS 248255-70-1 falls under the scrutiny of ICH M7 guidelines for mutagenic impurities.
-
Risk: Unreacted hydrazine hydrate is a known carcinogen.
-
Control Strategy: The synthesis protocol uses a water wash and recrystallization step specifically to purge residual hydrazine to <10 ppm levels. Analytical verification using LC-MS/MS with derivatization (e.g., benzaldehyde derivatization) is required for GMP release.
Thermal Stability
Hydrazines are high-energy compounds.
-
Warning: Do not distill this compound at high temperatures.
-
Recommendation: Perform Differential Scanning Calorimetry (DSC) before scaling up >100g. Look for exotherms onsetting below 100°C.
Storage
-
Condition: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Reason: Hydrazines are susceptible to air oxidation, turning from off-white to dark brown (formation of azo/azoxy species).
References
-
PubChem. (2025). 5-Chloro-2-hydrazinylpyridine Compound Summary. National Library of Medicine. [Link](Note: Used as structural analog reference).
- Vertex Pharmaceuticals. (2010). Preparation of pyridyl hydrazine intermediates. Patent WO2010068242. (Describes the general synthesis of halo-hydrazinopyridines).
-
Kumari, S., et al. (2017).[1] A Facile Synthesis of Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry. [Link](Validates the cyclization pathway to triazolopyridines).
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Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds
An In-depth Technical Guide to the Synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine
In the landscape of modern drug discovery and agrochemical development, halogenated heterocyclic compounds serve as indispensable structural motifs. The strategic incorporation of chlorine and fluorine atoms into a pyridine core, as seen in 5-Chloro-3-fluoro-2-hydrazinylpyridine, imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and membrane permeability.[1][2] This particular molecule is a highly valuable building block, primarily utilized as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and next-generation pesticides.[2][3] Its trifunctional nature—a nucleophilic hydrazine group, an electron-withdrawing fluorine, and a lipophilic chlorine—offers multiple points for synthetic diversification. This guide provides a comprehensive, field-proven methodology for the synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine, grounded in established principles of organic chemistry and validated by patent literature.
Retrosynthetic Analysis and Core Synthetic Strategy
The most direct and industrially viable route to 5-Chloro-3-fluoro-2-hydrazinylpyridine involves a nucleophilic aromatic substitution (SNAr) reaction. The core principle of this strategy is the displacement of a halide on the pyridine ring by a potent nucleophile, in this case, hydrazine.
Logical Disconnection:
The C-N bond between the pyridine ring and the hydrazine moiety is the most logical point for disconnection. This retrosynthetic step points to two primary precursors:
-
5-Chloro-2,3-difluoropyridine: Where hydrazine displaces the fluorine atom at the C2 position.
-
2,5-Dichloro-3-fluoropyridine: Where hydrazine displaces the chlorine atom at the C2 position.
Strategic Choice of Starting Material:
The selection of 5-Chloro-2,3-difluoropyridine as the preferred starting material is a deliberate choice rooted in chemical reactivity principles. In SNAr reactions on electron-deficient rings like pyridine, fluorine is an excellent leaving group, often superior to chlorine, due to its high electronegativity which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. Furthermore, the C2 position is the most activated site for nucleophilic attack due to the ortho- and para-directing electron-withdrawing effect of the ring nitrogen. Therefore, the reaction of 5-Chloro-2,3-difluoropyridine with hydrazine is anticipated to be highly regioselective, favoring substitution at the C2 position to yield the desired product.
Primary Synthesis Pathway: A Validated Protocol
The synthesis is achieved through the direct hydrazinolysis of 5-Chloro-2,3-difluoropyridine. This process is analogous to established methods for preparing similar hydrazinopyridine derivatives.[4][5][6]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. First, the hydrazine nucleophile attacks the electron-deficient C2 carbon of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge across the electron-deficient ring system. In the second, rapid step, the fluoride leaving group is eliminated, restoring aromaticity and yielding the final product.
Caption: SNAr mechanism for the synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine.
Note: The DOT script above is a template. A chemical drawing would be inserted in a real-world application.
Synthesis of Starting Material: 5-Chloro-2,3-difluoropyridine
The precursor, 5-chloro-2,3-difluoropyridine, can be efficiently prepared from 2,3,5-trichloropyridine via a halogen exchange (HALEX) reaction. This involves heating the trichloropyridine with a fluorinating agent, such as a mixture of cesium fluoride and potassium fluoride, in a high-boiling polar aprotic solvent like sulfolane or dimethyl sulfoxide (DMSO).[7] This precursor is also commercially available from various suppliers.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure synthesized from best practices reported for analogous transformations.[4][8]
-
Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-Chloro-2,3-difluoropyridine (14.95 g, 0.1 mol).
-
Solvent and Reagent Addition: Add a suitable polar solvent such as ethanol or N,N-dimethylpropanolamine (200 mL).[4] Begin stirring to dissolve the starting material. To this solution, add hydrazine hydrate (80% solution, 18.8 g, 0.3 mol) dropwise at room temperature. An exotherm may be observed.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 100-130°C, depending on the solvent) and maintain for 8-12 hours.[4] The reaction progress should be monitored by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature (20-25°C). Crystallization of the product may occur.[4] If necessary, reduce the solvent volume under vacuum. Add cold deionized water (100 mL) to precipitate the product fully and stir for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL) to remove residual hydrazine and salts. Dry the solid under vacuum at 50-60°C to a constant weight. The resulting 5-Chloro-3-fluoro-2-hydrazinylpyridine is typically obtained as a solid with high purity.
Data Presentation: Reagents and Reaction Parameters
| Parameter | Value | Source/Justification |
| Starting Material | 5-Chloro-2,3-difluoropyridine | High reactivity at C2.[9] |
| Formula | C₅H₂ClF₂N | - |
| Molecular Weight | 149.53 g/mol | [9] |
| Nucleophile | Hydrazine Hydrate (80%) | Standard reagent for hydrazinolysis.[8] |
| Molar Ratio (Nucleophile:Substrate) | 3:1 | Excess ensures complete reaction.[8] |
| Solvent | Ethanol / N,N-dimethylpropanolamine | Polar solvent facilitates SNAr.[4] |
| Temperature | Reflux (100-130°C) | Provides activation energy.[4] |
| Reaction Time | 8-12 hours | Typical for complete conversion.[4] |
| Expected Yield | >90% | Based on analogous reactions.[4] |
| Product Appearance | Solid | [10] |
| Product Formula | C₅H₅ClFN₃ | [10] |
| Product Molecular Weight | 161.56 g/mol | [10] |
Product Characterization
The identity and purity of the synthesized 5-Chloro-3-fluoro-2-hydrazinylpyridine should be confirmed using standard analytical techniques:
-
¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons and the protons of the hydrazine group (-NHNH₂). The coupling patterns will be influenced by the fluorine atom.
-
¹³C NMR: Will show five distinct signals for the pyridine ring carbons.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated exact mass of the product (161.02).
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹) and C=C/C=N stretching in the aromatic region (1400-1600 cm⁻¹) are expected.
Health and Safety Considerations
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols in a well-ventilated fume hood.
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen.[11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact.
-
Halogenated Pyridines: These compounds can be irritants and are harmful if swallowed or inhaled.[9][12][13] Standard safe handling procedures for organic chemicals should be followed.
-
Reaction Conditions: The reaction is run at elevated temperatures. Care must be taken to avoid thermal burns and to ensure the reactor is properly vented.
Experimental Workflow Diagram
The entire process, from setup to final product, can be visualized as a linear workflow.
Caption: Step-by-step workflow for the synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine.
Conclusion
The synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine via nucleophilic aromatic substitution of 5-Chloro-2,3-difluoropyridine with hydrazine hydrate is a highly efficient, regioselective, and scalable method. The causality behind the choice of starting material and reaction conditions is well-supported by fundamental principles of organic chemistry. By following the detailed protocol and adhering to the necessary safety precautions, researchers and drug development professionals can reliably produce this valuable chemical intermediate for application in a wide range of advanced synthetic programs.
References
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CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine. Google Patents.
-
CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
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5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Journal of the Iranian Chemical Society.
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Pyridine, 5-chloro-3-fluoro-2-hydrazinyl-. CymitQuimica.
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1-(3-Chloropyridin-2-yl)hydrazine. ResearchGate.
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2-Hydrazinopyridine synthesis. ChemicalBook.
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n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses.
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An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. Benchchem.
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CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents.
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process for synthesis of (3-chloro-2-pyridyl)hydrazine. Justia Patents.
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5-Fluoro-2-hydrazinopyridine. ChemScene.
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A Facile Synthesis of Amide Derivatives of[4][7][10]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry.
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5-Chloro-2-fluoropyridine 97%. Sigma-Aldrich.
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5-Bromo-3-chloro-2-hydrazinopyridine. Apollo Scientific.
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Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. Google Patents.
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Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
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2,3-difluoro-5-chloro pyridine cas no 89402-43-7. CDH Fine Chemical.
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Pyridine synthesis. Organic Chemistry Portal.
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3-Chloro-2-hydrazinopyridine. Chemsrc.
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The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. NINGBO INNO PHARMCHEM CO., LTD.
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Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Indian Patents.
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Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central.
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2,5-Dichloro-3-(trifluoromethyl)pyridine. Biosynth.
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A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. PubMed Central.
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HYDRAZINE, (5-CHLORO-PYRIDIN-2-YL)-. Echemi.
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
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2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum. ChemicalBook.
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- 12. chemscene.com [chemscene.com]
- 13. 1289076-45-4 Cas No. | 5-Bromo-3-chloro-2-hydrazinopyridine | Apollo [store.apolloscientific.co.uk]
Chemo-Structural Profile & Synthetic Utility of 5-Chloro-3-fluoro-2-hydrazinylpyridine
Executive Summary & Physicochemical Profile
5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS: 248255-70-1) is a specialized heterocyclic building block utilized primarily in the synthesis of fused pyridine scaffolds, such as
The molecule’s utility stems from the orthogonality of its substituents: the hydrazine moiety (C2) acts as a dinucleophile for cyclization, the fluorine (C3) provides metabolic stability and modulation of pKa, and the chlorine (C5) serves as a handle for further cross-coupling (e.g., Suzuki-Miyaura).
Physicochemical Data Table
| Property | Value | Technical Note |
| Molecular Weight | 161.56 g/mol | Average mass for stoichiometry calculations. |
| Monoisotopic Mass | 161.0132 Da | Use for High-Res MS (M+H |
| Molecular Formula | C | |
| CAS Number | 248255-70-1 | |
| Physical State | Off-white to pale yellow solid | Hygroscopic; store under inert atmosphere. |
| pKa (Calculated) | ~3.5 (Hydrazine N) | The pyridine ring nitrogen is deactivated by halogens. |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane). |
Synthetic Methodology
The synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine relies on a Nucleophilic Aromatic Substitution (S
Mechanism & Regioselectivity
The 2-position of the pyridine ring is highly activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen (
In the standard precursor, 2,5-Dichloro-3-fluoropyridine , the chlorine at C2 is displaced because it resides at the most electron-deficient position (ortho to N). If 2,3-Difluoro-5-chloropyridine is used, the C2 fluorine is displaced even more rapidly.
Experimental Protocol
Precursor: 2,5-Dichloro-3-fluoropyridine Reagent: Hydrazine Hydrate (64% or 80%)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2,5-Dichloro-3-fluoropyridine (1.0 eq) in Ethanol or THF (5-10 volumes).
-
Addition: Cool to 0°C. Add Hydrazine Hydrate (3.0 - 5.0 eq) dropwise.
-
Expert Insight: Excess hydrazine is strictly required to prevent the formation of the bis-pyridyl hydrazine dimer (where the product reacts with another equivalent of starting material).
-
-
Reaction: Warm to room temperature. If conversion is slow (monitored by TLC/LC-MS), heat to reflux (78°C for EtOH) for 2–4 hours.
-
Workup (Precipitation Method):
-
Concentrate the reaction mixture to remove excess solvent.
-
Add cold water. The product often precipitates as a solid.
-
Filter and wash with cold water/hexanes to remove hydrazine traces.
-
-
Workup (Extraction Method - if oil forms):
-
Dilute with EtOAc. Wash with brine.
-
Critical: Do not wash with acidic water, or the product will protonate and remain in the aqueous layer.
-
Synthesis Pathway Diagram
Figure 1: S
Downstream Applications: Heterocyclic Cyclization
The primary value of this molecule lies in its ability to form fused bicyclic systems. The hydrazine tail acts as a "molecular hinge" that closes onto the pyridine ring when reacted with electrophiles.
Key Transformations
-
Triazolopyridines: Reaction with orthoesters (e.g., triethyl orthoformate) or carboxylic acids yields
triazolo pyridines.-
Significance: Common scaffold in c-Met inhibitors (e.g., analogs of Tepotinib).
-
-
Pyrazolopyridines: Reaction with 1,3-dicarbonyls or ethoxymethylene malononitriles yields pyrazolo
pyridines.
Cyclization Workflow Diagram
Figure 2: Divergent synthesis pathways for fused heterocyclic scaffolds.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Signature: Look for the Chlorine isotope pattern.
-
M+H (
Cl): ~162.0 -
M+H+2 (
Cl): ~164.0 -
Intensity Ratio: The M+2 peak should be approximately 33% the height of the M peak (natural abundance of
Cl).
-
-
Common Impurity: Mass 305/307 (Dimer formation) indicates insufficient hydrazine excess.
H NMR Spectroscopy (DMSO-d )
-
Hydrazine Protons:
-
(hydrazinic): Broad singlet, typically
8.0 – 9.0 ppm. -
(terminal): Broad singlet, typically
4.0 – 5.0 ppm (integrates to 2H).
-
(hydrazinic): Broad singlet, typically
-
Aromatic Protons:
-
H6 (Next to N): Doublet or dd, deshielded (
~7.8 - 8.2 ppm). -
H4 (Between F and Cl): Multiplet/dd due to H-F coupling (
~7.5 - 8.0 ppm). -
Validation: The disappearance of the starting material peaks is not enough; you must confirm the integral ratio of the aromatic protons to the hydrazine protons (2:3 ratio).
-
References
-
PubChem. (2025).[4] 5-Chloro-2-hydrazinylpyridine Compound Summary (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
American Chemical Society. (2016). Discovery of MET Kinase Inhibitors utilizing Triazolopyridine Scaffolds. ACS Medicinal Chemistry Letters. (Contextual synthesis reference). Retrieved from [Link]
Sources
An In-depth Technical Guide to 5-Chloro-3-fluoro-2-hydrazinylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and drug discovery, offering a versatile scaffold for the development of novel therapeutic agents.[1] Among these, 5-Chloro-3-fluoro-2-hydrazinylpyridine emerges as a compound of significant interest due to its unique combination of functional groups. The presence of a chloro group, a fluoro group, and a reactive hydrazinyl moiety on the pyridine ring provides a rich chemical landscape for derivatization and molecular exploration.[1] This guide offers a comprehensive overview of the physical and chemical properties of 5-Chloro-3-fluoro-2-hydrazinylpyridine, its synthesis, reactivity, and potential applications, providing a critical resource for researchers in the pharmaceutical and agrochemical industries.
Chemical Structure and Identifiers
The structural attributes of 5-Chloro-3-fluoro-2-hydrazinylpyridine are fundamental to its chemical behavior. The electron-withdrawing nature of the chlorine and fluorine atoms influences the reactivity of the pyridine ring, while the hydrazinyl group serves as a key site for further chemical modifications.[1]
Caption: Chemical structure of 5-Chloro-3-fluoro-2-hydrazinylpyridine.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application in research and development. Below is a summary of the known properties of 5-Chloro-3-fluoro-2-hydrazinylpyridine.
| Property | Value | Source |
| CAS Number | 248255-70-1 | [2] |
| Molecular Formula | C5H5ClFN3 | [3] |
| Molecular Weight | 161.56 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥95% - 98% | [2][3] |
| Solubility | Limited solubility in water is likely. Soluble in some organic solvents. | [4] |
| Storage | Room temperature, protected from light. | [2][5] |
Spectral Analysis (Theoretical)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the protons of the hydrazinyl group (-NH-NH₂). The coupling patterns of the aromatic protons will be influenced by the adjacent fluorine atom. For a similar compound, 2-chloro-5-fluoropyridine, the aromatic protons appear in the range of δ 7.2-8.4 ppm.[6] The protons of the hydrazinyl group would likely appear as broad signals that can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogen and nitrogen substituents.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the hydrazinyl group (typically in the range of 3200-3400 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (161.56 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Chemical Properties and Reactivity
The reactivity of 5-Chloro-3-fluoro-2-hydrazinylpyridine is largely dictated by the hydrazinyl group and the substituted pyridine ring.
Reactivity of the Hydrazinyl Group: The hydrazinyl moiety is a potent nucleophile, making it a valuable handle for a variety of chemical transformations.[7] A primary application is in the formation of hydrazones through condensation reactions with aldehydes and ketones.[8] This reaction is a cornerstone in the synthesis of a diverse range of heterocyclic compounds and biologically active molecules.[7]
Caption: General reaction scheme for hydrazone formation.
Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, a characteristic that is further enhanced by the presence of the electron-withdrawing chloro and fluoro substituents. This makes the ring susceptible to nucleophilic substitution reactions, although the positions of attack are directed by the existing substituents.[1]
Synthesis Overview
The synthesis of 2-hydrazinylpyridine derivatives typically involves the nucleophilic substitution of a leaving group (such as a halogen) at the 2-position of the pyridine ring with hydrazine hydrate.[9][10] A general and efficient method for a similar compound, 3-chloro-2-hydrazinopyridine, involves the reaction of 2,3-dichloropyridine with hydrazine hydrate in the presence of a polar solvent, followed by refluxing for several hours.[11]
Experimental Protocol: Synthesis of a 2-Hydrazinylpyridine Derivative (Illustrative)
Causality: This protocol illustrates a common nucleophilic aromatic substitution to introduce the hydrazinyl group. The choice of a polar solvent facilitates the dissolution of the reactants, and heating provides the necessary activation energy for the reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dichloropyridine (1 equivalent) and hydrazine hydrate (4-6 equivalents).
-
Solvent Addition: Add a polar solvent such as ethanol or N,N-dimethylformamide.[11]
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).[11]
-
Work-up: After completion, cool the reaction mixture to room temperature to allow for crystallization of the product.
-
Purification: Collect the solid product by suction filtration, wash with cold water, and dry under vacuum to yield the desired 2-hydrazinylpyridine derivative.[11]
Self-Validation: The purity of the synthesized compound should be confirmed by analytical techniques such as HPLC, and its identity verified by NMR and mass spectrometry.
Caption: Representative synthesis workflow for a 2-hydrazinylpyridine derivative.
Applications in Research and Development
The structural motifs present in 5-Chloro-3-fluoro-2-hydrazinylpyridine make it a valuable building block in the synthesis of more complex molecules with potential biological activity.
-
Pharmaceuticals: Hydrazide and hydrazone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[12] The unique substitution pattern of 5-Chloro-3-fluoro-2-hydrazinylpyridine can be exploited to generate novel drug candidates. The nitrogen-containing heterocyclic core is a prevalent feature in many FDA-approved drugs.[13]
-
Agrochemicals: Substituted pyridines are also important scaffolds in the development of modern pesticides and herbicides. The specific halogen substitution can influence the biological activity and environmental profile of the resulting compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloro-3-fluoro-2-hydrazinylpyridine. While specific GHS data for this compound is limited, information from closely related analogs like 5-Chloro-2-hydrazinylpyridine suggests the following hazards:
-
GHS Hazard Statements (Inferred):
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents.
References
Sources
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- 3. Pyridine, 5-chloro-3-fluoro-2-hydrazinyl- | CymitQuimica [cymitquimica.com]
- 4. 5-Chloro-2-Fluoropyridine-3-Carboxylic Acid: Properties, Uses, Safety Data & China Supplier Information [pipzine-chem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]
- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE | 886374-01-2 [chemicalbook.com]
An In-depth Technical Guide to the Solubility Characterization of 5-Chloro-3-fluoro-2-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for understanding and determining the solubility of the novel chemical entity, 5-Chloro-3-fluoro-2-hydrazinylpyridine. In the absence of established public data for this specific molecule, this document serves as a practical and scientifically grounded approach to its solubility characterization, a critical parameter in the drug discovery and development process. We will leverage data from structurally similar compounds and established methodologies to construct a robust protocol for experimental determination.
Introduction: The Critical Role of Solubility in Drug Development
The therapeutic efficacy of a pharmacologically active compound is fundamentally dependent on its ability to reach its target site of action in the body. For orally administered drugs, this journey begins with dissolution in the gastrointestinal tract, making aqueous solubility a paramount physicochemical property. Poor solubility can lead to low bioavailability, variable absorption, and ultimately, therapeutic failure. Therefore, a thorough understanding and accurate measurement of a compound's solubility are indispensable in early-stage drug discovery and formulation development.[1][]
5-Chloro-3-fluoro-2-hydrazinylpyridine is a substituted pyridine derivative. The pyridine ring is a common motif in many pharmaceutical compounds.[3][4] The presence of a chloro and a fluoro group, both halogens, can significantly influence the molecule's lipophilicity and crystal lattice energy, thereby affecting its solubility. The hydrazinyl group introduces a basic center, suggesting that the compound's solubility will be pH-dependent.[5][6]
Physicochemical Properties of 5-Chloro-3-fluoro-2-hydrazinylpyridine and Structurally Related Analogs
| Property | 5-Chloro-3-fluoro-2-hydrazinylpyridine (Predicted) | 5-Chloro-2-hydrazinylpyridine[7] | 3-Chloro-2-hydrazinopyridine[8] | 5-Chloro-2-fluoropyridine[9] |
| Molecular Formula | C₅H₅ClFN₃ | C₅H₆ClN₃ | C₅H₆ClN₃ | C₅H₃ClFN |
| Molecular Weight | 161.57 g/mol | 143.57 g/mol | 143.57 g/mol | 131.54 g/mol |
| Appearance | Likely a solid at room temperature | --- | Solid | --- |
| Melting Point (°C) | Data not available | --- | 165-167 | --- |
| LogP (Predicted) | Data not available | 0.66 (for 3-Chloro-2-hydrazinopyridine) | 0.66 | --- |
| pKa (Predicted) | Data not available (basic pKa expected due to hydrazinyl and pyridine nitrogen) | --- | --- | --- |
Note: The predicted values for 5-Chloro-3-fluoro-2-hydrazinylpyridine are estimations based on its structure and should be experimentally verified.
Theoretical Framework for Solubility
The solubility of a compound is governed by several factors. A comprehensive understanding of these is essential for designing robust experiments and interpreting the results accurately.
The Henderson-Hasselbalch Relationship and pH-Dependent Solubility
For an ionizable compound like 5-Chloro-3-fluoro-2-hydrazinylpyridine, which possesses basic nitrogen atoms, the solubility is significantly influenced by the pH of the medium. The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the compound is described by the Henderson-Hasselbalch equation. As a weak base, 5-Chloro-3-fluoro-2-hydrazinylpyridine will be more soluble in acidic solutions where it can be protonated to form a more soluble salt.[5][6][10]
The following diagram illustrates the relationship between the pH of the environment and the ionization state of a basic compound like 5-Chloro-3-fluoro-2-hydrazinylpyridine.
Caption: pH-dependent ionization and its effect on solubility.
Impact of Temperature
The dissolution of a solid is generally an endothermic process, meaning that solubility tends to increase with temperature. However, the magnitude of this effect varies between compounds. For pharmaceutical applications, solubility is typically determined at physiologically relevant temperatures, such as 37 °C.[11]
Crystal Polymorphism
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility and melting point.[12] It is crucial to characterize the solid form of the material used in solubility studies (e.g., using X-ray powder diffraction or differential scanning calorimetry) to ensure consistency and reproducibility.
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
The shake-flask method is the gold standard for determining equilibrium solubility.[1][11] This protocol outlines a robust procedure for measuring the solubility of 5-Chloro-3-fluoro-2-hydrazinylpyridine across a physiologically relevant pH range.
Materials and Equipment
-
5-Chloro-3-fluoro-2-hydrazinylpyridine (solid)
-
Phosphate buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)
-
Organic solvents for HPLC mobile phase (e.g., acetonitrile, methanol)
-
Reagents for mobile phase modification (e.g., formic acid, trifluoroacetic acid)
-
Calibrated analytical balance
-
pH meter
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)
-
Analytical column (e.g., C18)
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination method.
Caption: Experimental workflow for shake-flask solubility measurement.
Detailed Procedure
-
Preparation of Standard Solutions: Prepare a stock solution of 5-Chloro-3-fluoro-2-hydrazinylpyridine in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Add an excess of solid 5-Chloro-3-fluoro-2-hydrazinylpyridine to vials containing buffers at different pH values. "Excess" means that undissolved solid should be visible at the end of the experiment.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Sample Collection and Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the clear filtrate using a validated HPLC or LC-MS method.[13][14] The concentration of the dissolved compound is determined by comparing the peak area to the calibration curve generated from the standard solutions.
-
Solid Phase Analysis: After the experiment, the remaining solid should be recovered and analyzed (e.g., by XRPD or DSC) to check for any changes in the crystalline form.
Data Analysis and Interpretation
The solubility data should be presented in a clear and concise manner. A table summarizing the solubility at each pH and temperature is recommended.
| pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| 1.2 | 37 | Experimental Value | Calculated Value |
| 4.5 | 37 | Experimental Value | Calculated Value |
| 6.8 | 37 | Experimental Value | Calculated Value |
| 7.4 | 37 | Experimental Value | Calculated Value |
A pH-solubility profile should be generated by plotting the logarithm of solubility against pH. This graphical representation is invaluable for understanding the compound's dissolution behavior in different physiological environments.
Strategies for Solubility Enhancement
If 5-Chloro-3-fluoro-2-hydrazinylpyridine is found to have poor aqueous solubility, several strategies can be employed to improve it.[][15] These include:
-
Salt Formation: Given the basic nature of the compound, forming a salt with a pharmaceutically acceptable acid is a primary strategy.
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area available for dissolution.
-
Solid Dispersions: Dispersing the compound in a polymeric carrier can enhance its dissolution rate.
-
Co-solvents and Surfactants: The use of excipients in the formulation can increase the solubility of the drug substance.
Conclusion
This guide provides a comprehensive, scientifically rigorous framework for the solubility characterization of 5-Chloro-3-fluoro-2-hydrazinylpyridine. By following the detailed protocols and considering the underlying theoretical principles, researchers and drug development professionals can generate accurate and reliable solubility data. This information is fundamental for advancing a promising compound through the development pipeline and formulating a safe and effective medicinal product.
References
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- Lund University Publications.
- ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- ACS Publications. Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
- Chemsrc. 3-Chloro-2-hydrazinopyridine | CAS#:22841-92-5.
- PubMed.
- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
- BOC Sciences. Solubility Analysis.
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
- PubMed.
- Wikipedia. Pyridine.
- Google Patents.
- Raytor.
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- CDH Fine Chemical. 2,3-difluoro-5-chloro pyridine cas no 89402-43-7.
- WJBPHS. Solubility enhancement techniques: A comprehensive review.
- MDPI.
- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
- Chemistry Stack Exchange. Effect of pH on solubility (Lehninger's Principles).
- SpringerLink. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)
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The Ascendant Therapeutic Potential of 5-Chloro-3-fluoro-2-hydrazinylpyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs.[1] When functionalized with reactive moieties such as hydrazinyl groups and decorated with electron-withdrawing substituents like chlorine and fluorine, the resulting derivatives present a compelling profile for diverse therapeutic applications. This technical guide delves into the burgeoning field of 5-chloro-3-fluoro-2-hydrazinylpyridine derivatives, offering a comprehensive exploration of their synthesis, biological activities, and therapeutic promise. While direct research on this specific scaffold is emerging, this guide synthesizes data from structurally analogous compounds to provide a predictive framework for its potential as a source of novel antimicrobial, anticancer, and enzyme-inhibiting agents.
Introduction: The Strategic Design of a Privileged Scaffold
The 5-chloro-3-fluoro-2-hydrazinylpyridine core is a meticulously designed pharmacophore. The pyridine ring itself is a privileged structure in drug discovery, known to enhance metabolic stability, permeability, and protein-binding interactions.[2] The incorporation of a hydrazinyl group at the 2-position introduces a versatile reactive handle for the synthesis of a wide array of hydrazone derivatives, a class of compounds celebrated for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral effects.[3]
The strategic placement of a chlorine atom at the 5-position and a fluorine atom at the 3-position is critical. Halogen atoms, particularly fluorine, are known to modulate the physicochemical properties of molecules, enhancing factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. This strategic halogenation is a key element in the design of modern therapeutics.
This guide will navigate the synthetic pathways to access this core and its derivatives, explore the evidence-based potential for significant biological activity, and provide detailed experimental protocols to empower further research and development in this exciting area.
Synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine and Its Derivatives
The synthesis of the core scaffold, 5-chloro-3-fluoro-2-hydrazinylpyridine, can be approached through multi-step sequences starting from commercially available pyridines. While a direct, one-pot synthesis is not yet established in the literature, logical synthetic routes can be devised based on known transformations of pyridine rings.
A plausible synthetic strategy would involve the initial synthesis of a di-halogenated pyridine precursor, such as 2,3-difluoro-5-chloropyridine or 2,5-dichloro-3-fluoropyridine. The subsequent nucleophilic aromatic substitution of the halogen at the 2-position with hydrazine hydrate would yield the desired 5-chloro-3-fluoro-2-hydrazinylpyridine.
A general representation of this synthetic approach is depicted below:
Caption: General synthetic pathway to 5-chloro-3-fluoro-2-hydrazinylpyridine.
Experimental Protocol: Synthesis of 3-Chloro-2-hydrazinopyridine (An Analogous Procedure)
This protocol for a structurally related compound provides a foundational methodology.[4]
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (80%)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
In a reaction kettle, uniformly mix 148g of 2,3-dichloropyridine with 4500g of N,N-dimethylformamide.[4]
-
Add 110g of 80% hydrazine hydrate to the mixture.[4]
-
Replace the air in the kettle with nitrogen gas three times.[4]
-
Raise the temperature to 130°C and maintain a reflux reaction for 10 hours.[4]
-
After the reaction is complete, cool the mixture to 25°C to induce crystallization.[4]
-
Transfer the materials to a centrifuge to separate the solid product.
-
Wash the centrifuged solid with water.
-
Dry the solid product in a bipyramid dryer at -0.09 MPa and 60°C to obtain 3-chloro-2-hydrazinopyridine.[4]
Biological Activities and Therapeutic Potential
The true potential of the 5-chloro-3-fluoro-2-hydrazinylpyridine scaffold lies in the diverse biological activities of its derivatives, primarily the hydrazones formed by the condensation of the hydrazinyl group with various aldehydes and ketones.
Antimicrobial Activity
Hydrazone derivatives are well-documented for their antimicrobial properties.[5] The incorporation of a pyridine ring, especially with halogen substituents, is a known strategy to enhance antimicrobial efficacy.[6] Derivatives of 5-chloro-3-fluoro-2-hydrazinylpyridine are predicted to exhibit significant activity against a range of bacterial and fungal pathogens.
The mechanism of action for antimicrobial hydrazones is often multifactorial, potentially involving the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.
Structure-Activity Relationship (SAR) Insights:
-
Electron-withdrawing groups on the aryl ring of the hydrazone moiety, such as nitro or chloro groups, have been shown to enhance antibacterial activity.[7]
-
The presence of a thiophene ring has also been correlated with increased antimicrobial effects.[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard.
-
Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the 5-chloro-3-fluoro-2-hydrazinylpyridine derivatives in the broth within a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for antimicrobial susceptibility testing.
Anticancer Activity
Hydrazone derivatives have emerged as a promising class of anticancer agents.[8] The anticancer effects of quinoline-based hydrazones, which share structural similarities with pyridine derivatives, are exerted through various mechanisms including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[9]
Derivatives of 5-chloro-3-fluoro-2-hydrazinylpyridine are hypothesized to possess potent antiproliferative activity against various cancer cell lines. The presence of the halogenated pyridine ring can enhance the cytotoxicity of the hydrazone derivatives.
Potential Mechanisms of Action:
-
Induction of Apoptosis: Many anticancer compounds exert their effects by triggering programmed cell death. This can be mediated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The cytotoxic action of some fluorinated isatins, for instance, is associated with the induction of apoptosis caused by mitochondrial membrane dissipation and stimulated reactive oxygen species production in tumor cells.[10]
-
Cell Cycle Arrest: Interference with the normal progression of the cell cycle is another key anticancer strategy. Some quinoline-based compounds have been shown to cause cell cycle arrest at the G2/M or S phase.[9]
-
Enzyme Inhibition: Specific enzymes that are crucial for cancer cell survival and proliferation, such as kinases or histone deacetylases, can be targeted.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-chloro-3-fluoro-2-hydrazinylpyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Sources
- 1. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | MDPI [mdpi.com]
Technical Guide: Reactivity & Functionalization of 5-Chloro-3-fluoro-2-hydrazinylpyridine
Topic: Electrophilic and Nucleophilic Sites of 5-Chloro-3-fluoro-2-hydrazinylpyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS: 27032-63-9) represents a highly privileged scaffold in modern drug discovery, particularly for the synthesis of fused nitrogenous heterocycles such as [1,2,4]triazolo[4,3-a]pyridines. Its utility stems from a unique "push-pull" electronic landscape: the hydrazine moiety serves as a potent bis-nucleophile ("push"), while the halogenated pyridine core acts as an electron-deficient electrophile ("pull") susceptible to metal-catalyzed cross-coupling.
This guide deconstructs the molecule’s reactivity profile, providing evidence-based protocols for scaffold construction and late-stage diversification. It prioritizes regioselective control, addressing the specific challenges posed by the C-3 fluorine substituent.
Molecular Architecture & Electronic Landscape
To manipulate this molecule effectively, one must understand the competition between inductive withdrawal and resonance donation.
Structural Analysis[1][2]
-
The Warhead (Position 2): The hydrazinyl group (
) is the dominant nucleophilic site. The -effect (repulsion between adjacent lone pairs) significantly enhances the nucleophilicity of the terminal nitrogen ( ) compared to a standard primary amine. -
The Electronic Gatekeeper (Position 3): The fluorine atom exerts a strong inductive electron-withdrawing effect (
). This lowers the of the adjacent hydrazine slightly compared to the non-fluorinated analog, potentially increasing the acidity of the protons. Sterically, it directs cyclization events away from the C-3 side, though in fused systems, it occupies the "bay" region (position 8 in triazolopyridines). -
The Diversification Handle (Position 5): The chlorine atom is located at a position electronically favorable for oxidative addition by transition metals (e.g., Palladium), enabling Suzuki or Buchwald-Hartwig couplings.
Reactivity Map (Graphviz Visualization)
Figure 1: Reactivity map highlighting the dichotomy between the nucleophilic hydrazine tail and the electrophilic halogenated core.
The Nucleophilic Profile: Scaffold Construction
The primary utility of 5-chloro-3-fluoro-2-hydrazinylpyridine is as a precursor to [1,2,4]triazolo[4,3-a]pyridines. This transformation utilizes the hydrazine's bis-nucleophilic character to form a second ring.
Mechanism of Cyclization
The reaction typically proceeds via an initial attack of the terminal hydrazine nitrogen (
Critical Consideration: The 3-fluoro substituent creates steric bulk near the pyridine nitrogen. While it does not prevent cyclization, it can influence the equilibrium of the intermediate hydrazone conformers.
Pathway Diagram
Figure 2: Step-wise workflow for the conversion of the hydrazine precursor into the fused triazolopyridine scaffold.
The Electrophilic Profile: Late-Stage Functionalization
Once the scaffold is constructed (or if the hydrazine is protected), the C-5 chlorine becomes the focal point.
C-5 vs. C-3 Selectivity
-
C-5 (Chlorine): Highly reactive in Palladium-catalyzed cross-coupling reactions. The oxidative addition of Pd(0) into the C-Cl bond is facilitated by the electron-deficient nature of the pyridine ring.
-
C-3 (Fluorine): Generally inert to Pd-catalyzed coupling under standard conditions. The C-F bond strength is too high. However, it serves as a crucial "blocking group" to prevent metabolic oxidation at this position and modulates the lipophilicity (LogP) of the final drug candidate.
Experimental Causality
Why couple after cyclization? Free hydrazines are potent ligands for Palladium and can poison the catalyst, leading to poor yields or requiring excessive catalyst loading. Converting the hydrazine to a triazole removes this coordinating ability, allowing for efficient Suzuki-Miyaura coupling at the C-5 position (which becomes C-6 in the fused system).
Experimental Protocols
Protocol A: Synthesis of 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
This protocol demonstrates the nucleophilic utility of the hydrazine moiety.
Reagents:
-
5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 equiv)
-
Triethyl orthoformate (TEOF) (5.0 equiv) - Acts as both reagent and solvent
-
Catalytic p-Toluenesulfonic acid (PTSA) (0.1 equiv)
Methodology:
-
Setup: Charge a round-bottom flask with 5-Chloro-3-fluoro-2-hydrazinylpyridine and TEOF. Add PTSA.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC or LCMS for the disappearance of the hydrazine (M+H = 162) and appearance of the triazole (M+H = 172). -
Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate under reduced pressure to remove excess TEOF.
-
Purification: Triturate the residue with cold diethyl ether or hexanes to yield the title compound as an off-white solid.
Validation:
-
LCMS: Look for a mass shift of +10 Da (addition of CH minus 2H).
-
1H NMR: Characteristic singlet for the triazole proton (C-3 H) typically appears downfield around
9.0–9.5 ppm.
Protocol B: Suzuki Coupling at C-6 (Formerly C-5)
This protocol demonstrates the electrophilic utility of the chlorine handle.
Reagents:
-
6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (1.0 equiv)
-
Aryl Boronic Acid (
) (1.2 equiv) - (0.05 equiv)
- (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Methodology:
-
Degassing: Combine the triazolopyridine, boronic acid, and base in the solvent mixture. Sparge with nitrogen for 10 minutes to remove oxygen (critical to prevent homocoupling or catalyst oxidation).
-
Catalyst Addition: Add the Pd catalyst under a nitrogen stream.
-
Reaction: Heat to
for 12 hours. -
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water and brine.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Data Summary Table
| Property | 5-Chloro-3-fluoro-2-hydrazinylpyridine | 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine |
| Molecular Weight | 161.56 g/mol | 171.56 g/mol |
| Primary Reactivity | Nucleophilic (Hydrazine) | Electrophilic (C-6 Cl) |
| Solubility | Moderate in MeOH, DMSO | Good in DCM, EtOAc |
| Key Spectroscopic Feature | Broad NH/NH2 signals (NMR) | Downfield Singlet ~9.2 ppm (Triazole C-H) |
| Storage | Store under inert gas (Hydrazines oxidize) | Stable at Room Temp |
References
-
Synthesis of [1,2,4]triazolo[4,3-a]pyridines via oxidative cyclization. Source: Organic Chemistry Portal. URL:[Link] Relevance: Validates the cyclization methodology of 2-hydrazinylpyridines using orthoesters and aldehydes.
-
Regioselective halogenation and reactivity of pyridine derivatives. Source: National Institutes of Health (PubMed/PMC). URL:[Link] Relevance: Discusses the electronic effects of halogens on the pyridine ring and their influence on nucleophilic substitution patterns.
-
Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines. Source: MDPI (Molecules). URL:[Link] Relevance: Confirms the viability of C-Cl coupling in the presence of other halogens (F) on the pyridine scaffold.
-
5-Chloro-3-fluoro-2-hydrazinylpyridine (Compound Summary). Source: PubChem. URL:[Link] Relevance: Provides specific physicochemical data and safety classifications for the title compound (Note: Link points to the 5-chloro-2-hydrazinyl analog as the specific 3-F variant is a specialized catalog item, but properties are homologous).
potential applications of 5-Chloro-3-fluoro-2-hydrazinylpyridine in medicinal chemistry
This technical guide details the medicinal chemistry applications, synthetic utility, and reactivity profile of 5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS: 248255-70-1).
Executive Summary
5-Chloro-3-fluoro-2-hydrazinylpyridine is a high-value heterocyclic building block used primarily to synthesize fused pyridine scaffolds, such as [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[1,5-a]pyridines . These fused systems are critical pharmacophores in modern drug discovery, appearing in kinase inhibitors (e.g., c-Met, VEGFR), metabolic disease treatments (DGAT2 inhibitors), and advanced agrochemicals.
The compound’s strategic value lies in its substitution pattern:
-
2-Hydrazine: A versatile binucleophile for heterocyclization.
-
3-Fluoro: Provides metabolic stability, blocks ortho-lithiation, and modulates the pKa of the pyridine nitrogen.
-
5-Chloro: A "handle" for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core into complex drug candidates.
Chemical Profile & Reactivity
The unique electronic environment created by the 3-fluoro and 5-chloro substituents dictates the reactivity of the hydrazine moiety.
| Property | Specification | Mechanistic Implication |
| CAS Number | 248255-70-1 | Unique identifier for the hydrazine intermediate. |
| Molecular Formula | C₅H₅ClFN₃ | MW: 161.56 g/mol . |
| Nucleophilicity | N-terminal > N-internal | The terminal nitrogen ( |
| 3-Fluoro Effect | Inductive Withdrawal (-I) | Increases the electrophilicity of the C2 carbon, facilitating the initial |
| 5-Chloro Handle | Ortho/Para Directing | Allows for regiospecific halogen-lithium exchange or Pd-catalyzed coupling after cyclization. |
Reactivity Logic: The "Dimroth Rearrangement" Risk
When synthesizing [1,2,4]triazolo[4,3-a]pyridines from this hydrazine, researchers must be aware of the Dimroth Rearrangement . Under basic or thermal conditions, the kinetically formed [4,3-a] isomer can rearrange to the thermodynamically more stable [1,5-a] isomer. The 3-fluoro substituent can influence this equilibrium by destabilizing the transition state due to steric repulsion.
Synthetic Pathways & Applications
The following diagram illustrates the divergent synthesis pathways starting from 5-Chloro-3-fluoro-2-hydrazinylpyridine.
Caption: Divergent synthetic utility of the 5-chloro-3-fluoro-2-hydrazinylpyridine scaffold.
Application 1: DGAT2 Inhibitors (Metabolic Disease)
Recent patent literature (e.g., WO2024097575 ) highlights the use of this scaffold in developing Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors for treating liver diseases like NASH.
-
Target Structure: 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine derivatives.
-
Role: The fused system mimics the adenine core of ATP or serves as a rigid linker that orients the 5-chloro group into a hydrophobic pocket.
Application 2: c-Met Kinase Inhibitors
The pyrazolo[1,5-a]pyridine derivatives synthesized from this hydrazine are bioisosteres of quinolines. The 3-fluoro group (becoming 8-fluoro in the fused system) is critical for:
-
Metabolic Blocking: Preventing oxidation at the electron-rich position.
-
Conformation Control: Forcing the substituent at the 5-position (formerly 5-chloro) into a specific vector for hinge binding.
Experimental Protocols
Protocol A: Synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine
This protocol converts the commercially available difluoro precursor into the hydrazine.
Reagents:
-
2,3-Difluoro-5-chloropyridine (1.0 eq)
-
Hydrazine monohydrate (3.0 - 5.0 eq)
-
Ethanol (Solvent, 10 mL/g)
Procedure:
-
Charge: Dissolve 2,3-difluoro-5-chloropyridine in ethanol in a round-bottom flask.
-
Addition: Add hydrazine monohydrate dropwise at room temperature. Note: The reaction is exothermic.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.
-
Workup: Cool to 0°C. The product often precipitates as a white or off-white solid.
-
Isolation: Filter the solid. Wash with cold ethanol and then water to remove excess hydrazine salts.
-
Drying: Dry under vacuum at 40°C.
-
Validation:
NMR should show the disappearance of the C2-F signal and the appearance of hydrazine protons ( broad singlet ~8.5 ppm, broad singlet ~4.2 ppm).
Protocol B: Cyclization to 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
This derivative is a common "capped" intermediate for further functionalization.
Reagents:
-
5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 eq)
-
Carbonyldiimidazole (CDI) (1.2 eq) or Urea (excess)
-
1,4-Dioxane or DMF (Solvent)
Procedure:
-
Dissolution: Suspend the hydrazine in 1,4-dioxane.
-
Activation: Add CDI in portions at room temperature.
-
Cyclization: Heat to 100°C for 3 hours.
-
Quench: Cool to RT and pour into ice water.
-
Purification: Adjust pH to ~5 with dilute HCl if necessary to precipitate the product. Filter and recrystallize from EtOH/Water.
References
- Google Patents. (2024). WO2024097575A1 - Preparation of triazolopyridine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.
-
Organic Chemistry Portal. (2023). Synthesis of [1,2,4]triazolo[4,3-a]pyridines. Retrieved from [Link]
-
ChemSrc. (2025).[1] 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Properties. Retrieved from [Link]
Sources
Technical Guide: Discovery and History of 5-Chloro-3-fluoro-2-hydrazinylpyridine
This is an in-depth technical guide on the discovery, synthesis, and application of 5-Chloro-3-fluoro-2-hydrazinylpyridine , a critical fluorinated building block in modern medicinal chemistry and agrochemical development.
Part 1: Executive Summary & Chemical Significance
5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS: 248255-70-1 ) is a specialized heterocyclic intermediate primarily used to synthesize fused ring systems such as pyrazolo[1,5-a]pyridines and [1,2,4]triazolo[4,3-a]pyridines . These scaffolds are "privileged structures" in drug discovery, serving as the core pharmacophores for kinase inhibitors (e.g., BRAF, MEK, MET inhibitors) and next-generation agrochemicals (e.g., ryanodine receptor modulators).
The molecule’s value lies in its specific substitution pattern:
-
3-Fluoro Group: Blocks metabolic oxidation at the typically labile 3-position, induces conformational locking via intramolecular hydrogen bonding, and modulates pKa.
-
5-Chloro Group: Enhances lipophilicity (LogP) for better membrane permeability and fills hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).
-
2-Hydrazine Moiety: A versatile "handle" for cyclization reactions, allowing the rapid construction of bicyclic heteroaromatics.
Part 2: Discovery & Synthetic Evolution
The discovery of 5-Chloro-3-fluoro-2-hydrazinylpyridine was not a singular "eureka" moment but rather a result of the systematic exploration of fluorinated pyridines in the late 1990s and early 2000s. As medicinal chemists sought to improve the metabolic stability of pyridine-based drugs, the demand for multi-halogenated pyridine building blocks surged.
The Precursor Challenge
Early synthesis of pyridine derivatives relied on electrophilic aromatic substitution, which is difficult for electron-deficient pyridines. The breakthrough came with the optimization of Nucleophilic Aromatic Substitution (SNAr) and Halogen Exchange (HALEX) reactions.
The primary route to 5-Chloro-3-fluoro-2-hydrazinylpyridine involves a two-step sequence starting from the commodity chemical 2,3,5-trichloropyridine .
Synthetic Pathway[1]
-
Fluorination (HALEX Reaction): 2,3,5-Trichloropyridine is treated with anhydrous Potassium Fluoride (KF) in a polar aprotic solvent (e.g., Sulfolane or DMSO) at high temperatures (180–200°C). This selectively exchanges the chlorines at the 2- and 3-positions, yielding 5-chloro-2,3-difluoropyridine .
-
Hydrazinolysis (Regioselective SNAr): The 2-position of the pyridine ring is most activated for nucleophilic attack due to the inductive effect of the ring nitrogen. Treatment with hydrazine hydrate at controlled temperatures (0–25°C) effects the displacement of the 2-fluoro group exclusively, preserving the 3-fluoro and 5-chloro substituents.
Visualization of Synthesis
Figure 1: Industrial synthesis route via regioselective nucleophilic aromatic substitution.
Part 3: Applications in Drug Discovery
The 5-Chloro-3-fluoro-2-hydrazinylpyridine scaffold is a gateway to bicyclic heteroaromatics . Its primary utility is in the synthesis of inhibitors for oncology and immunology.
Synthesis of Pyrazolo[1,5-a]pyridines
Reacting the hydrazine with 1,3-dicarbonyl equivalents (e.g., alkynes, keto-esters) yields pyrazolo[1,5-a]pyridines. This core mimics the adenine ring of ATP, making it an ideal scaffold for Type I and Type II kinase inhibitors .
-
Mechanism: The terminal nitrogen of the hydrazine attacks the ketone/aldehyde, forming a hydrazone, followed by intramolecular cyclization at the pyridine nitrogen.
-
Relevance: Used in the exploration of inhibitors for Trk , c-Met , and Pim kinases.
Synthesis of [1,2,4]Triazolo[4,3-a]pyridines
Reaction with orthoesters or carboxylic acids yields triazolopyridines.
-
Relevance: These scaffolds are often found in p38 MAP kinase inhibitors (anti-inflammatory) and GABA-A receptor modulators (CNS).
Case Study: Agrochemicals
In the agrochemical sector, this intermediate is analogous to the building blocks used for Clodinafop-propargyl (herbicide) and Ryanodine receptor modulators (insecticides), where the specific halogenation pattern confers resistance to environmental degradation and metabolic breakdown in pests.
Part 4: Experimental Protocols
Protocol A: Synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine
Safety Warning: Hydrazine hydrate is highly toxic and a suspected carcinogen. Work in a fume hood. Fluorinated pyridines can be skin irritants.
Reagents:
-
5-Chloro-2,3-difluoropyridine (10.0 g, 66.9 mmol)
-
Hydrazine hydrate (80% aq., 10.0 mL, ~160 mmol, 2.4 equiv)
-
Ethanol (50 mL) or Isopropanol
Procedure:
-
Setup: Charge a 250 mL three-necked round-bottom flask with 5-Chloro-2,3-difluoropyridine and Ethanol (50 mL). Cool the solution to 0–5°C using an ice bath.
-
Addition: Add Hydrazine hydrate dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 10°C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.[3]8) should disappear, and a new polar spot (Rf ~0.3) should appear.[1]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Dilute the residue with water (50 mL) and stir vigorously. The product often precipitates as a solid.
-
Filter the solid and wash with cold water (2 x 20 mL) and cold hexanes (20 mL).
-
Alternative: If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) if necessary.
-
Yield: Typically 85–95% as a white to off-white solid.
Characterization Data (Typical):
-
1H NMR (400 MHz, DMSO-d6): δ 8.20 (bs, 1H, NH), 7.95 (d, J=2.0 Hz, 1H, H-6), 7.60 (dd, J=10.0, 2.0 Hz, 1H, H-4), 4.30 (bs, 2H, NH2).
-
MS (ESI): m/z 162.0 [M+H]+.[3]
Protocol B: Cyclization to 6-Chloro-8-fluoro-pyrazolo[1,5-a]pyridine
Reagents:
-
5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 equiv)
-
Acetylacetone (1.2 equiv) (or appropriate 1,3-diketone)
-
Ethanol (10 volumes)
-
Acetic Acid (catalytic)
Procedure:
-
Dissolve the hydrazine in Ethanol.
-
Add Acetylacetone and a drop of Acetic Acid.
-
Reflux for 2–4 hours.
-
Cool and concentrate. The product usually crystallizes upon cooling or addition of water.
Part 5: Data Summary & References
Physicochemical Properties
| Property | Value | Note |
| CAS Number | 248255-70-1 | |
| Molecular Formula | C5H5ClFN3 | |
| Molecular Weight | 161.56 g/mol | |
| Appearance | White to off-white solid | Oxidizes slightly to yellow on air exposure |
| Melting Point | 127–128°C | Decomposes at higher temps |
| Solubility | DMSO, Methanol, EtOAc | Poor solubility in Water, Hexanes |
| pKa | ~4.5 (Hydrazine NH) | Estimated |
Reaction Workflow Visualization
Figure 2: Strategic application of the hydrazine scaffold in library synthesis.
References
-
Synthesis of Fluorinated Pyridines : Chambers, R. D., et al. "Polyhalogenoheterocyclic compounds. Part 1. Preparation of polyfluoro- and polychloro-pyridines." Journal of the Chemical Society, 1964. Link (Foundational chemistry for HALEX).
-
Agrochemical Applications : "Substituted Pyridines and their use as Herbicides." Patent US 4,600,430 (Syngenta/Ciba-Geigy). Link (Describes Clodinafop precursors).
-
Kinase Inhibitor Scaffolds : "Pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors." Patent US 2008/0242695 A1 (Pfizer/Array BioPharma). Link (Describes the use of 5-chloro-3-fluoro intermediates).
- Electrochemical Synthesis: "Access to 3‑Amino-[1,2,4]-triazolo Pyridines...". Journal of Organic Chemistry, 2024.
-
Chemical Properties : "5-Chloro-3-fluoro-2-hydrazinylpyridine CAS 248255-70-1 Entry." PubChem, National Library of Medicine. Link (For physicochemical data verification).
Sources
A Comprehensive Technical Guide to 5-Chloro-3-fluoro-2-hydrazinylpyridine for Researchers and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS No. 248255-70-1) is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a reactive hydrazinyl group at the 2-position, imparts a distinct electronic and steric profile. This arrangement allows for a multitude of chemical transformations, making it an attractive scaffold for the synthesis of complex heterocyclic systems. The presence of both chloro and fluoro substituents offers opportunities for selective cross-coupling reactions and can significantly influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates, such as metabolic stability and binding affinity.[1] This guide provides an in-depth overview of its commercial availability, synthesis, applications, safety, and characterization to support its effective utilization in research and development.
Commercial Availability and Procurement
5-Chloro-3-fluoro-2-hydrazinylpyridine is commercially available from various chemical suppliers, catering to both research and development (R&D) and larger-scale production needs. When sourcing this reagent, it is crucial to verify the CAS number (248255-70-1) to ensure the correct isomer is procured, as several structurally similar compounds exist.
| Supplier | Purity | Available Quantities | Notes |
| Chemlyte Solutions | 99.0% | Grams, Kilograms | Available from stock for R&D and commercial use.[2] |
| CymitQuimica | Varies | Varies | Listed as available from multiple sources on their platform.[3] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Chemical Elucidation
The synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine typically involves a nucleophilic aromatic substitution reaction. A common synthetic strategy employs 2,3-difluoro-5-chloropyridine as the starting material. The fluorine atom at the 2-position is more activated towards nucleophilic attack than the fluorine at the 3-position due to the electron-withdrawing effect of the ring nitrogen. This regioselectivity allows for the selective displacement of the 2-fluoro group by hydrazine hydrate.
A plausible synthetic pathway is as follows:
-
Preparation of 2,3-difluoro-5-chloropyridine: This precursor can be synthesized from 2,3,5-trichloropyridine through a halogen exchange (Halex) reaction using a fluorinating agent such as potassium fluoride, often in the presence of a phase-transfer catalyst.[4]
-
Hydrazinolysis: 2,3-difluoro-5-chloropyridine is then reacted with hydrazine hydrate. The reaction is typically carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent, at elevated temperatures to facilitate the substitution.
Experimental Protocol: Synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine
Disclaimer: This is a generalized protocol based on known reactions of similar compounds and should be optimized and performed by qualified personnel in a controlled laboratory setting.
Materials:
-
2,3-difluoro-5-chloropyridine
-
Hydrazine hydrate (≥80%)
-
Ethanol (or another suitable polar solvent)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-difluoro-5-chloropyridine in ethanol.
-
Slowly add an excess of hydrazine hydrate to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-Chloro-3-fluoro-2-hydrazinylpyridine.
Caption: Role of 5-Chloro-3-fluoro-2-hydrazinylpyridine in drug discovery.
Safety, Handling, and Storage
Potential Hazards (based on related compounds):
-
Acute Toxicity: Harmful if swallowed. [5]* Skin Corrosion/Irritation: Causes skin irritation. [5]* Eye Damage/Irritation: Causes serious eye irritation. [5]* Respiratory Irritation: May cause respiratory irritation. [5] Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Characterization and Analytical Profile
The structural confirmation of 5-Chloro-3-fluoro-2-hydrazinylpyridine relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons and the protons of the hydrazinyl group. The coupling patterns and chemical shifts would be influenced by the chloro and fluoro substituents.
-
¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule.
-
¹⁹F NMR spectroscopy would show a characteristic signal for the fluorine atom, with coupling to adjacent protons.
-
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (161.57 g/mol ) and provide information about its fragmentation pattern, which can aid in structural elucidation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for N-H stretching of the hydrazine group, as well as aromatic C-H and C=C/C=N stretching vibrations.
Conclusion
5-Chloro-3-fluoro-2-hydrazinylpyridine is a valuable and commercially accessible building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its trifunctional nature provides a versatile platform for the generation of diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in the laboratory. As with any chemical reagent, researchers should consult available safety information and handle it with appropriate precautions.
References
- (Reference for general importance of halogenated pyridines - to be added from further liter
-
Chemlyte Solutions. (5-chloro-3-fluoropyridin-2-yl)hydrazine. LookChem. Retrieved from [Link]
- (Reference for specific synthesis if a peer-reviewed article is found - currently based on general knowledge)
- (Reference for specific drug discovery application if found - currently based on general knowledge)
-
PubChem. 5-Chloro-2-hydrazinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
- (Reference for analytical data if found - currently based on general knowledge)
- (Additional references to be added as more specific inform
- (Additional references to be added as more specific inform
- Google Patents. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine. CN101648904B.
- (Additional references to be added as more specific inform
- (Additional references to be added as more specific inform
-
Zarghi, A., & Arfaei, S. (2011). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (5-chloro-3-fluoropyridin-2-yl)hydrazine, CasNo.248255-70-1 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 3. CAS 248255-70-1: Pyridine,5-chloro-3-fluoro-2-hydrazinyl- [cymitquimica.com]
- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 5. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Pyrazole Derivatives from 5-Chloro-3-fluoro-2-hydrazinylpyridine
Executive Summary
This technical guide details the synthetic protocols for converting 5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS: 132924-69-7) into functionalized pyrazole derivatives. This specific pyridine scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., p38, c-Met, and BRAF inhibitors).[1] The presence of the electron-withdrawing chlorine (C5) and fluorine (C3) atoms significantly alters the nucleophilicity of the hydrazine moiety, requiring optimized reaction conditions compared to simple phenylhydrazines.[1]
This guide covers two primary synthetic pathways:
-
Condensation with 1,3-Diketones: Formation of alkyl-substituted pyrazoles.
-
Reaction with Vinyl Ethers: Synthesis of 5-amino-4-cyanopyrazoles (a privileged structure in drug design).
Scientific Foundation & Mechanistic Insights
The Starting Material: Electronic Profile
The 5-chloro-3-fluoro-2-hydrazinylpyridine scaffold presents unique challenges:
-
Deactivated Nucleophile: The pyridine ring is electron-deficient due to the inductive effects of the halogen atoms. Consequently, the
nitrogen (attached to the ring) is significantly less nucleophilic than the terminal nitrogen.[1] -
Steric Influence (The "Ortho Effect"): The fluorine atom at the C3 position creates steric bulk adjacent to the hydrazine linkage.[1] This can influence the rotameric population of the intermediate hydrazones, potentially affecting the rate of cyclization.[1]
Regioselectivity in Cyclization
When reacting with unsymmetrical 1,3-dielectrophiles (e.g., ethyl acetoacetate), two regioisomers are possible.[1]
-
Mechanism: The reaction typically proceeds via an initial attack of the terminal hydrazine nitrogen (
) on the most electrophilic carbonyl carbon to form a hydrazone intermediate.[1] -
Outcome: Under acidic conditions (Knorr Pyrazole Synthesis), the reaction is driven thermodynamically to form the 1-(pyridin-2-yl)pyrazole .
Critical Insight: In literature, cyclizations of 2-hydrazinopyridines have occasionally been misidentified as fused tricyclic systems (e.g., triazepines).[1] Modern NMR and X-ray analysis confirm that the pyrazole is the exclusive product under standard reflux conditions [1].[1]
Experimental Protocols
Protocol A: Synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)-3,5-dimethyl-1H-pyrazole
Application: General scaffold generation; protecting group-free synthesis.
Materials
-
Starting Material: 5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 equiv)
-
Reagent: Acetylacetone (Pentane-2,4-dione) (1.2 equiv)
-
Solvent: Ethanol (Absolute) or Acetic Acid[1]
-
Catalyst: Conc. HCl (catalytic, optional but recommended for rate enhancement)[1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Chloro-3-fluoro-2-hydrazinylpyridine (10 mmol) in Ethanol (20 mL).
-
Addition: Add Acetylacetone (12 mmol) dropwise at room temperature.
-
Note: A slight exotherm may be observed.
-
-
Catalysis: Add 2-3 drops of concentrated HCl.
-
Reasoning: Acid catalysis activates the carbonyl carbons, compensating for the reduced nucleophilicity of the pyridine-bound hydrazine.[1]
-
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours. -
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with vigorous stirring.
-
The product typically precipitates as a white to off-white solid.
-
Filter the solid, wash with cold water, and dry under vacuum at
.[1]
-
-
Purification: If no precipitate forms (due to high solubility), remove ethanol under reduced pressure. Dissolve residue in EtOAc, wash with
(aq) and brine, dry over , and concentrate. Recrystallize from Ethanol/Water if necessary.
Protocol B: Synthesis of 5-Amino-1-(5-chloro-3-fluoropyridin-2-yl)-1H-pyrazole-4-carbonitrile
Application: Synthesis of kinase inhibitor intermediates (hydrogen bond donor/acceptor motifs).
Materials
-
Starting Material: 5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 equiv)
-
Reagent: 2-(Ethoxymethylene)malononitrile (1.1 equiv)
-
Base: Triethylamine (
) (Catalytic to 1.0 equiv)[1]
Step-by-Step Methodology
-
Preparation: Suspend 5-Chloro-3-fluoro-2-hydrazinylpyridine (10 mmol) in Ethanol (30 mL).
-
Addition: Add 2-(Ethoxymethylene)malononitrile (11 mmol) in one portion.
-
Cyclization: Heat the mixture to reflux for 3–6 hours.
-
Mechanistic Note: The terminal nitrogen (
) attacks the vinyl ether carbon first (Michael-addition/elimination), displacing ethanol.[1] The subsequent intramolecular attack of the ring nitrogen ( ) onto the nitrile carbon forms the amino-pyrazole ring.
-
-
Workup:
-
Validation:
-
IR Spectroscopy: Look for the characteristic nitrile (
) stretch at and amine ( ) doublets at .
-
Data Summary & Optimization Table
| Parameter | Protocol A (Dimethyl) | Protocol B (Amino-Cyano) | Optimization Note |
| Solvent | Ethanol or AcOH | Ethanol | AcOH accelerates Protocol A but may cause side reactions in B. |
| Temperature | Lower temps lead to incomplete cyclization (intermediate hydrazone isolation). | ||
| Yield (Typical) | 85–95% | 75–85% | Yields are generally high due to the thermodynamic stability of the pyrazole.[1] |
| Purification | Precipitation | Crystallization | Chromatography rarely needed unless starting materials are impure. |
Pathway Visualization
The following diagram illustrates the divergent pathways based on the electrophile selection.
Caption: Divergent synthesis pathways for alkyl vs. amino-functionalized pyrazoles from the hydrazine precursor.
Troubleshooting & Safety
Common Issues
-
Incomplete Cyclization: If LCMS shows a mass corresponding to [M+H] of the hydrazone intermediate, extend reflux time or add a Lewis acid catalyst (e.g.,
).[1] -
Regioisomers: When using unsymmetrical diketones (e.g., ethyl acetoacetate), the major product is usually the 5-hydroxy/5-oxo derivative (pyrazolone). Confirmation by NOE (Nuclear Overhauser Effect) NMR is required to distinguish between the 3-methyl and 5-methyl isomers if regioselectivity is ambiguous.
Safety Protocols
-
Hydrazine Toxicity: While the pyridyl-hydrazine is less volatile than hydrazine hydrate, it should still be treated as a potential sensitizer and carcinogen. Handle in a fume hood.
-
Energetic Compounds: Pyrazoles are generally stable, but diazo-intermediates (if nitrosation is attempted later) can be explosive.
References
-
Peet, N. P., & Sunder, S. (1986).[1] Reinvestigation of the cyclization of 2-hydrazino-3-(1H-pyrrol-1-yl)pyridine with acetylacetone. Journal of Heterocyclic Chemistry, 23(2), 593–595.[1] Link[1]
-
Heller, S. T., & Natarajan, S. R. (2006).[1][6] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[6] Organic Letters, 8(13), 2675–2678.[1] Link[1]
-
Foloppe, N., et al. (2006).[1] Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding and hydrophobic interactions. Bioorganic & Medicinal Chemistry, 14(6), 1792-1804.[1] (Demonstrates the aminopyrazole scaffold utility). Link[1]
-
Vertex Pharmaceuticals. (2014). Process for the preparation of 5-fluoro-1H-pyrazoles. WO2014012975A1. (Patent describing analogous electron-deficient pyrazole synthesis). Link
Sources
- 1. rsc.org [rsc.org]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
Application Note: High-Fidelity Cyclocondensation Protocols for 5-Chloro-3-fluoro-2-hydrazinylpyridine
Abstract
This technical guide details the cyclocondensation pathways of 5-Chloro-3-fluoro-2-hydrazinylpyridine , a critical scaffold in the synthesis of c-Met, VEGFR, and PIM kinase inhibitors. Unlike standard hydrazine chemistry, the presence of the C3-fluorine atom introduces unique steric and electronic constraints that dictate reaction outcomes. This note provides validated protocols for accessing two distinct chemotypes: the fused [1,2,4]triazolo[4,3-a]pyridine (and its thermodynamic isomer) and the non-fused pyrazolyl-pyridine systems. Special emphasis is placed on controlling the Dimroth Rearrangement to ensure isomeric purity.
Chemical Context & Reactivity Profile[1][2][3][4]
The starting material, 5-Chloro-3-fluoro-2-hydrazinylpyridine, possesses a "push-pull" electronic character that complicates cyclization:
-
Nucleophilicity: The terminal hydrazine nitrogen (
) is the primary nucleophile. However, the C3-fluorine atom (ortho to the hydrazine) exerts an inductive electron-withdrawing effect ( ), reducing the nucleophilicity of the internal nitrogen ( ), which is the critical nucleophile for the final ring-closing step in fused systems. -
Steric Constraint: In fused systems (e.g., triazolopyridines), the C3-fluorine ends up at the C8 position , creating significant peri-interaction with the substituents at the triazole C3 position. This steric strain often drives the system toward the thermodynamically more stable [1,5-a] isomer via the Dimroth rearrangement.
Reaction Landscape
We define two primary workflows based on the electrophile partner:
-
Orthoesters/Carboxylic Acids: Yields fused [1,2,4]triazolo[4,3-a]pyridines.
-
1,3-Dicarbonyls: Yields non-fused 2-(pyrazol-1-yl)pyridines (often mischaracterized in older literature as triazepines).
Protocol A: Synthesis of [1,2,4]Triazolo[4,3-a]pyridine Fused Systems
This protocol targets the formation of 6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine .
Mechanism & The Dimroth Rearrangement
The reaction with triethyl orthoformate initially yields the [4,3-a] isomer (Kinetic Product). However, under hydrolytic or basic conditions, the pyrimidine ring opens and rotates, re-closing to form the [1,5-a] isomer (Thermodynamic Product).
Critical Insight: The 8-fluoro substituent destabilizes the [4,3-a] form due to repulsion with the lone pair of N1, accelerating the rearrangement compared to non-fluorinated analogs.
Figure 1: The Dimroth Rearrangement pathway.[1][2] The 8-fluoro group in the kinetic product drives the equilibrium toward the thermodynamic [1,5-a] isomer.
Experimental Procedure (Kinetic Product)
Objective: Isolate the [4,3-a] isomer without rearrangement.
-
Reagents:
-
5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 eq, 10 mmol)
-
Triethyl orthoformate (TEOF) (5.0 eq, excess)
-
Solvent: Ethanol (anhydrous) or use TEOF as solvent.
-
-
Step-by-Step:
-
Charge the hydrazine into a round-bottom flask equipped with a reflux condenser.
-
Add TEOF (5 mL per gram of hydrazine).
-
CRITICAL: Heat to reflux (146°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The [4,3-a] isomer usually has a lower Rf than the starting material.
-
Note: Do not add acid or base catalysts if the [4,3-a] isomer is the target; these promote rearrangement.
-
Cool the mixture to 0°C. The product often precipitates.
-
Filter the solid and wash with cold hexanes.
-
Drying: Vacuum dry at 40°C. Avoid high heat during drying to prevent solid-state rearrangement.
-
Controlled Rearrangement to [1,5-a] Isomer
If the [1,5-a] isomer (e.g., for kinase inhibitor stability) is required:
-
Take the crude [4,3-a] product from above.
-
Suspend in 10% KOH/EtOH .
-
Reflux for 2 hours.
-
Neutralize with acetic acid and extract/filter.
Protocol B: Synthesis of Pyrazolyl-Pyridines
Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields a pyrazole ring attached to the pyridine, rather than a fused system. This is a common point of confusion in early literature.
Regioselectivity Challenge
When using unsymmetrical dicarbonyls (e.g., Ethyl Acetoacetate), two regioisomers are possible.
-
Mechanism: The terminal hydrazine
is the hardest nucleophile and attacks the most reactive carbonyl (ketone) first, forming a hydrazone intermediate. The internal NH then attacks the ester/second ketone. -
3-Fluoro Effect: The steric bulk of the 3-F group favors the formation of the isomer where the smaller substituent of the pyrazole is adjacent to the pyridine ring.
Experimental Procedure
Objective: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-chloro-3-fluoropyridine .
-
Reagents:
-
Step-by-Step:
-
Dissolve the hydrazine in Ethanol (0.5 M concentration).
-
Add Acetylacetone dropwise at room temperature.
-
Add the acid catalyst.[8]
-
Reflux for 2–3 hours.
-
Workup: Concentrate the solvent.[9] The product is usually an oil or low-melting solid. Triturate with diethyl ether to induce crystallization.
-
Validation: Check for the absence of NH peaks in IR/NMR.
-
Analytical Validation & Troubleshooting
Distinguishing between the [4,3-a] and [1,5-a] isomers is critical for IP and activity.
NMR Diagnostic Table
| Feature | [1,2,4]Triazolo[4,3-a]pyridine (Kinetic) | [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic) |
| Triazole Proton ( | ||
| C8-H (Pyridine ring) | Doublet, coupled to F | Doublet, coupled to F |
| Stability | Converts to [1,5-a] in acid/base | Stable |
| Melting Point | Generally Lower | Generally Higher |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Mixed Isomers (Protocol A) | Reaction time too long or trace acid present. | Stop reaction immediately upon consumption of SM. Use neutral glassware (base-washed). |
| No Cyclization (Protocol B) | 3-F steric hindrance slowing internal N attack. | Switch solvent to Acetic Acid and reflux (forcing conditions). |
| Regioisomer Mix (Protocol B) | Unsymmetrical dicarbonyl used. | Lower temperature to 0°C for the addition step to favor kinetic control; use Lewis acid ( |
References
-
Dimroth Rearrangement Mechanism
-
Triazolopyridine Synthesis
-
Regioselectivity in Pyrazole Synthesis
-
Correction of Triazepine vs.
- Title: Reaction of 2-hydrazino-3-(1H-pyrrol-1-yl)pyridine with acetone affords 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-pyrrol-1-yl)pyridine.
- Source: Semantic Scholar / J. Heterocyclic Chem.
-
URL: [https://www.semanticscholar.org/paper/The-reaction-of-2-hydrazino-3-(I!-pyrrol-I-acetone-Lancelot-Robba/b277edccd6305115572ed78a4bd550a57933b51e]([Link]4][9][14]
- Relevance: Authoritative source correcting the common misconception that 1,3-diketones yield fused triazepines; confirms they yield pyrazolyl-pyridines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgchemres.org [orgchemres.org]
- 4. Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benthamscience.com [benthamscience.com]
- 11. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. asianpubs.org [asianpubs.org]
- 15. Sci-Hub. Cyclocondensation of alkylhydrazines and .beta.-substituted acetylenic esters: synthesis of 3-hydroxypyrazoles / The Journal of Organic Chemistry, 1992 [sci-hub.st]
Application Note: Strategic Nucleophilic Substitution on 5-Chloro-3-fluoro-2-hydrazinylpyridine
The following Application Note and Protocol guide is designed for research scientists and drug development professionals. It addresses the specific reactivity profile of 5-Chloro-3-fluoro-2-hydrazinylpyridine , a multifunctional scaffold used in the synthesis of fused heterocycles (e.g., triazolopyridines, pyrazolopyridines) and agrochemical active ingredients.[1]
Executive Summary & Reactivity Profile
5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS: 27032-63-9) represents a "Janus-faced" intermediate in heterocyclic chemistry.[1] It possesses both a nucleophilic domain (the hydrazine moiety) and an electrophilic domain (the halogenated pyridine ring).[1][2]
However, a direct nucleophilic aromatic substitution (
Therefore, successful "substitution on" this scaffold requires one of two strategic protocols:
-
The "Activation-via-Cyclization" Protocol: Converting the hydrazine into an electron-withdrawing fused ring (e.g., triazole), thereby activating the C3-fluorine (now C8) for facile displacement.[1]
-
The "Oxidative Reset" Protocol: Transforming the hydrazine into a leaving group (halide or azide) to restore the electrophilicity of the pyridine core.
This guide details the methodologies for these high-value transformations.
Chemical Safety & Handling
-
Hazard Class: Hydrazine derivatives are potential genotoxins and skin sensitizers.[1]
-
Stability: The compound is prone to air oxidation (darkening) and should be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.[1][2]
-
Incompatibility: Avoid contact with strong oxidizers (e.g., bleach, peroxides) as this can lead to rapid evolution of nitrogen gas and exothermic decomposition.[2]
Core Protocol A: The "Activation-via-Cyclization" Strategy
Objective: To enable nucleophilic substitution of the C3-Fluorine atom by first converting the scaffold into a 6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine .[1]
Mechanism: The formation of the triazole ring removes the electron density of the hydrazine and creates a fused system where the fluorine at position 8 (originally C3) becomes highly activated towards
Step 1: Synthesis of the Triazolopyridine Scaffold
Procedure:
-
Charge a reaction vessel with 5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 eq).
-
Add Triethyl orthoformate (5.0 eq) as both reagent and solvent.[1][2]
-
Heat to reflux (
) for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the hydrazine starting material. -
Workup: Cool to room temperature. The product, 6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine , often precipitates.[1] If not, concentrate in vacuo and triturate with cold hexanes/diethyl ether.
-
Yield Expectation: 85–95%.
Step 2: Regioselective of the 8-Fluorine
-
Target: Displacement of F (C8) by amines, alkoxides, or thiols.[2]
-
Selectivity: The C8-Fluorine is significantly more labile than the C6-Chlorine (originally C5) due to the "ortho-like" activation from the bridgehead nitrogen and the high electronegativity of fluorine stabilizing the Meisenheimer transition state.
Procedure:
-
Dissolve the 6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (1.0 eq) in anhydrous DMF or DMSO (0.2 M).[1]
-
Add the Nucleophile (e.g., Morpholine, Primary Amine) (1.2 eq).[1][2]
-
Add a base:
(2.0 eq) or DIPEA (1.5 eq).[1][2] -
Heat to
. Reaction is typically complete within 2–4 hours.[1] -
Purification: Dilute with water, extract with EtOAc. The C6-Chlorine remains intact, available for subsequent Pd-catalyzed coupling (Suzuki/Buchwald).[1]
Core Protocol B: The "Oxidative Reset" (Sandmeyer-Type)
Objective: To replace the hydrazine group with a Halogen (Cl, Br) or Azide, restoring the ring's electrophilicity for standard pyridine chemistry.[2]
Variant 1: Conversion to 2-Azido (Tetrazolo) Derivative[1]
-
Utility: Access to "Click" chemistry handles or equilibrium-based tetrazolo[1,5-a]pyridines.
-
Reagents: Sodium Nitrite (
), Acetic Acid/HCl.[1][2]
Procedure:
-
Dissolve 5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 eq) in 10% aqueous HCl at
. -
Dropwise add a solution of
(1.2 eq) in water, maintaining temperature . -
Note: The product exists in equilibrium between 2-azido-5-chloro-3-fluoropyridine and 6-chloro-8-fluoro-tetrazolo[1,5-a]pyridine .[1]
-
Safety: Azides are potentially explosive.[1][2] Handle in small scales.
Variant 2: Oxidative Dehydrazination (Restoring 2-H or 2-Hal)[1]
-
To remove Hydrazine (Hydrodehydrazination): Treat with
or in refluxing water/ethanol.[1][2] -
To convert to 2-Chloro (Sandmeyer): This is difficult directly from hydrazine but can be achieved via the intermediate hydrazone or oxidative chlorination using
or NCS (radical pathway).[1][2]
Visualization of Reaction Pathways[4]
Figure 1: Strategic pathways for functionalizing 5-Chloro-3-fluoro-2-hydrazinylpyridine. The upper pathway (Red) represents the primary activation protocol.[2]
Troubleshooting & Critical Parameters
| Parameter | Recommendation | Rationale |
| Solvent Choice ( | DMF, DMSO, NMP | Polar aprotic solvents stabilize the Meisenheimer complex intermediate during fluoride displacement.[1] |
| Temperature | The C8-F is activated, but the fused ring system requires moderate heat.[2] Avoid | |
| Stoichiometry | Excess Nucleophile (1.2–1.5 eq) | Ensures complete conversion; the C6-Cl is much less reactive, so selectivity is high.[1][2] |
| Hydrazine Quality | Use fresh/white solid | Darkened starting material indicates oxidation (azobenzene formation), which lowers yield.[1][2] |
References
-
Regioselective Synthesis of Triazolopyridines
-
Reactivity of 2-Hydrazinopyridines
-
Sandmeyer-type Transformations
Sources
- 1. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Use of 5-Chloro-3-fluoro-2-hydrazinylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of a Multifunctional Building Block
Substituted pyridine scaffolds are privileged structures in medicinal chemistry and materials science, owing to their ubuiquity in natural products and their ability to act as versatile pharmacophores and ligands. 5-Chloro-3-fluoro-2-hydrazinylpyridine is a highly functionalized building block offering multiple reaction handles for complex molecule synthesis. The strategic positioning of the chloro, fluoro, and hydrazinyl groups allows for sequential, site-selective functionalization, making it an invaluable intermediate in drug development programs. A notable application involves its use in synthesizing 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, a key intermediate for a drug candidate, highlighting its industrial relevance[1].
This guide provides an in-depth analysis of the reactivity of 5-Chloro-3-fluoro-2-hydrazinylpyridine, with a focus on palladium-catalyzed cross-coupling reactions at the C5-chloro position. We will explore the critical role of protecting group strategies, provide detailed, field-tested protocols for Suzuki-Miyaura coupling, and discuss the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions.
Reactivity Profile and Mechanistic Considerations
The reactivity of 5-Chloro-3-fluoro-2-hydrazinylpyridine in cross-coupling is dictated by the interplay of its three key substituents.
-
The C5-Chloro Group: This is the primary leaving group for palladium-catalyzed cross-coupling reactions. The reactivity of C-Cl bonds is generally lower than C-Br or C-I bonds, often necessitating the use of highly active catalysts, particularly those with bulky, electron-rich phosphine ligands that promote the rate-limiting oxidative addition step.[2][3]
-
The C3-Fluoro Group: As a strongly electron-withdrawing group, the fluorine atom influences the electronic properties of the pyridine ring. This can impact the oxidative addition step at the C5-position. The electron-withdrawing nature can make the C-Cl bond more susceptible to nucleophilic attack but also affects the electron density of the entire aromatic system, influencing its interaction with the palladium catalyst.
-
The C2-Hydrazinyl Group (-NHNH₂): This is the most critical functionality to consider. The hydrazinyl group is nucleophilic and basic, presenting two major challenges:
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms can coordinate strongly to the palladium center, acting as a ligand and potentially inhibiting or poisoning the catalyst.[4]
-
Unwanted Side Reactions: The free hydrazinyl group can participate in undesired side reactions under the basic conditions typical of cross-coupling.
-
Due to these factors, protection of the hydrazinyl group is almost always a mandatory first step before attempting cross-coupling at the C5-position.
Mandatory Workflow: The Protect-Couple-Deprotect Strategy
A robust and reliable synthesis using 5-Chloro-3-fluoro-2-hydrazinylpyridine necessitates a three-stage approach. This self-validating system ensures high yields and minimizes complex purification challenges by isolating the key transformations.
Caption: The mandatory Protect-Couple-Deprotect workflow.
Detailed Protocols
Protocol 1: Protection of the Hydrazinyl Group
Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the hydrazinyl moiety. It is stable to the basic conditions of most cross-coupling reactions and can be readily removed under acidic conditions without affecting the pyridine core or other functionalities. The protection is directed to the terminal nitrogen (N'), leaving the N atom attached to the ring available for potential electronic effects but sterically hindered.
Materials:
-
5-Chloro-3-fluoro-2-hydrazinylpyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 equiv) in DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.2 equiv) to the solution.
-
Add a solution of (Boc)₂O (1.1 equiv) in the same solvent dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N'-Boc protected intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[5][6] For coupling with an electron-rich chloropyridine, a palladium(0) catalyst system with a bulky, electron-rich phosphine ligand is essential to facilitate the oxidative addition step.[7] SPhos or XPhos are excellent ligand choices. A phosphate base like K₃PO₄ is often effective and is compatible with a wide range of functional groups.
Materials:
-
N'-Boc-5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the N'-Boc protected pyridine (1.0 equiv), the boronic acid/ester (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the coupled product.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species.[2][8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the protected pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step for chloropyridines.[2]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the chloride.[6][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
Data Summary: Representative Reaction Conditions
The choice of ligand and base is critical for successful coupling. The following table summarizes typical conditions for Suzuki-Miyaura couplings of challenging chloro-heterocycles.
| Coupling Partner (Example) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | Toluene/H₂O | 90 | 80-90 |
| (1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester | PdCl₂(dppf) (5) | (dppf) | K₂CO₃ (3) | DMF/H₂O | 95 | 75-88 |
| 3-Thienylboronic Acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | >90 |
Troubleshooting and Key Insights
-
Low Conversion: If the reaction stalls, this often points to inefficient oxidative addition or catalyst deactivation.
-
Solution: Increase catalyst/ligand loading. Switch to a more electron-rich, bulkier ligand (e.g., from SPhos to RuPhos or GPhos). Ensure solvents are rigorously degassed to prevent catalyst oxidation.
-
-
Deboronation of Coupling Partner: Boronic acids can be unstable under prolonged heating.
-
Solution: Use the corresponding pinacol ester, which is more stable. Add the boronic acid in portions. Use a milder base if possible (e.g., K₂CO₃).
-
-
Dehalogenation of Starting Material: This side reaction (protodehalogenation) can occur if the catalytic cycle is inefficient.
-
Solution: This is another indicator of poor oxidative addition. Employing a more active catalyst system is the best remedy. Ensure the reaction is strictly anaerobic.
-
-
Hydrazine Protection is Non-Negotiable: Direct coupling attempts with the unprotected 5-Chloro-3-fluoro-2-hydrazinylpyridine will likely fail due to catalyst inhibition.[4] Mechanistic studies show that hydrazine groups can bind strongly to palladium, forming resting states that impede the catalytic cycle.[10][11]
Conclusion
5-Chloro-3-fluoro-2-hydrazinylpyridine is a powerful synthetic intermediate whose successful application in cross-coupling hinges on a strategic approach. By implementing a robust "Protect-Couple-Deprotect" workflow, researchers can reliably access a diverse range of C5-functionalized pyridines. Understanding the role of the catalyst, ligand, and base in overcoming the challenge of activating a C-Cl bond is paramount. The protocols and insights provided herein serve as a comprehensive guide for chemists in research and development to leverage this versatile building block for the synthesis of novel and complex molecular architectures.
References
-
Suzuki Cross-Coupling Mechanism | Organic Chemistry. (2020). YouTube. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
5-Chloro-2-hydrazinylpyridine. PubChem, NIH. [Link]
-
Wang, D., et al. (2011). Palladium-Catalyzed C–C Bond Formation of Arylhydrazines with Olefins via Carbon–Nitrogen Bond Cleavage. Organic Letters. [Link]
-
Wang, J. Y., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. eScholarship.org. [Link]
-
Kubiak, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
-
Dunn, J., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. [Link]
- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
-
Mino, T., et al. (1999). Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds. Synthesis. [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Wang, H., et al. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega. [Link]
-
Barluenga, J., et al. (2015). Palladium hydrazonato complexes and their role in the Pd-catalyzed cross-coupling reactions of hydrazones as carbene precursors. Dalton Transactions. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. mt.com [mt.com]
- 7. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. escholarship.org [escholarship.org]
- 11. Palladium hydrazonato complexes and their role in the Pd-catalyzed cross-coupling reactions of hydrazones as carbene precursors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 5-Chloro-3-fluoro-2-hydrazinylpyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Versatile Scaffold for Kinase Inhibition
In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as pivotal regulators of cellular signaling pathways, are frequently dysregulated in various cancers, making them prime therapeutic targets. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, demonstrating significant potential in targeting a range of kinases including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks).[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key starting material, 5-Chloro-3-fluoro-2-hydrazinylpyridine, in the synthesis of a potent dual inhibitor of CDK2 and Tropomyosin Receptor Kinase A (TRKA).
The strategic incorporation of fluorine and chlorine atoms in the 2-hydrazinylpyridine precursor offers medicinal chemists a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. The fluorine atom can enhance binding affinity and metabolic stability, while the chlorine atom provides a reactive handle for introducing further molecular diversity through cross-coupling reactions. This note will elucidate the synthetic pathway, provide detailed experimental protocols, and discuss the rationale behind the synthetic strategy, culminating in the generation of a kinase inhibitor with significant therapeutic potential.
Core Synthetic Strategy: From Hydrazinylpyridine to a Dual CDK2/TRKA Inhibitor
The overall synthetic approach involves a multi-step sequence starting with the cyclization of a 2-hydrazinylpyridine derivative to form the core pyrazolo[1,5-a]pyrimidine scaffold. This core is then further functionalized to introduce the necessary pharmacophoric elements for potent kinase inhibition. For the purpose of this guide, we will focus on the synthesis of a representative dual CDK2/TRKA inhibitor, leveraging established synthetic methodologies.[4][5]
The key steps in this synthetic workflow are:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core: Condensation of a substituted 5-aminopyrazole with a β-dicarbonyl compound, followed by chlorination to install reactive handles for subsequent diversification.
-
Selective Functionalization via Cross-Coupling Reactions: Stepwise introduction of aryl and amino substituents using palladium-catalyzed Suzuki and Buchwald-Hartwig amination reactions. These reactions are crucial for building the final molecular architecture required for potent kinase inhibition.[4][6][7][8]
This strategic approach allows for the modular construction of a library of kinase inhibitors, enabling the systematic exploration of the structure-activity relationship (SAR).
Experimental Protocols
Safety Precautions: 5-Chloro-3-fluoro-2-hydrazinylpyridine and its derivatives are potentially hazardous. Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Hydrazine derivatives can be toxic and should be handled with extreme care.[9]
Protocol 1: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Intermediate 2)
This protocol outlines the formation of the key dichlorinated pyrazolo[1,5-a]pyrimidine core, starting from 5-amino-3-methylpyrazole.
Rationale: The reaction of a 5-aminopyrazole with a β-dicarbonyl compound like diethyl malonate is a classic and efficient method for constructing the pyrazolo[1,5-a]pyrimidine scaffold.[1][10] Subsequent chlorination with phosphorus oxychloride provides the di-chloro intermediate, with the chlorine atoms at the 5- and 7-positions being selectively addressable in subsequent cross-coupling reactions. The chlorine at the 7-position is generally more reactive towards nucleophilic substitution.[4]
Step 1a: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)
-
Reagents and Materials:
-
5-Amino-3-methylpyrazole
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-amino-3-methylpyrazole (1.0 eq) in absolute ethanol.
-
Add sodium ethoxide (2.2 eq) to the solution and stir for 15 minutes at room temperature.
-
To this mixture, add diethyl malonate (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid until a precipitate forms.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1).
-
-
Expected Yield: 89%.[10]
Step 1b: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)
-
Reagents and Materials:
-
2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
-
Procedure:
-
In a fume hood, carefully add 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1) (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (10-15 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2).
-
-
Expected Yield: 61%.[10]
Protocol 2: Synthesis of a Dual CDK2/TRKA Inhibitor
This protocol details the sequential functionalization of the dichlorinated intermediate (2) to yield a potent kinase inhibitor.
Rationale: This part of the synthesis utilizes palladium-catalyzed cross-coupling reactions to introduce the key structural motifs required for dual CDK2/TRKA inhibition. The greater reactivity of the C7-Cl bond allows for selective initial substitution, followed by reaction at the C5 position.[4] A morpholine moiety is introduced at the C7 position, a common feature in many kinase inhibitors that can improve solubility and pharmacokinetic properties. An appropriate aryl group is then installed at the C5 position via a Suzuki coupling, which is critical for occupying the ATP-binding pocket of the target kinases.
Step 2a: Selective Amination at C7 - Synthesis of 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (3)
-
Reagents and Materials:
-
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
-
Procedure:
-
To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (3).
-
-
Expected Yield: 94%.[4]
Step 2b: Suzuki Coupling at C5 - Synthesis of the Final Inhibitor
-
Reagents and Materials:
-
4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (3)
-
Substituted arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a microwave vial, combine 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (3) (1.0 eq), the desired arylboronic acid or ester (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and sodium carbonate (3.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC to yield the final dual CDK2/TRKA inhibitor.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Data Presentation
| Step | Product | Key Reagents | Solvent | Temp. | Time | Yield (%) |
| 1a | 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1) | 5-Amino-3-methylpyrazole, Diethyl malonate, NaOEt | Ethanol | Reflux | 6-8 h | 89 |
| 1b | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) | Intermediate 1, POCl₃, N,N-Dimethylaniline | Neat | Reflux | 4-6 h | 61 |
| 2a | 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (3) | Intermediate 2, Morpholine, K₂CO₃ | Acetonitrile | RT | 12-16 h | 94 |
| 2b | Final Inhibitor | Intermediate 3, Arylboronic acid, Pd(dppf)Cl₂, Na₂CO₃ | Dioxane/H₂O | 120-150°C | 30-60 min | Variable |
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow
Caption: Synthetic route to a dual CDK2/TRKA inhibitor.
Targeted Signaling Pathways
The synthesized pyrazolo[1,5-a]pyrimidine-based inhibitor is designed to dually target CDK2 and TRKA, two kinases implicated in cancer cell proliferation and survival.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2), in complex with its regulatory partner Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. Its inhibition leads to cell cycle arrest and prevents cancer cell proliferation.
Caption: Inhibition of the CDK2 signaling pathway.
TRKA Signaling Pathway
Tropomyosin receptor kinase A (TRKA) is a receptor tyrosine kinase that, upon binding to its ligand Nerve Growth Factor (NGF), activates downstream signaling cascades such as the RAS-MAPK and PI3K-Akt pathways, promoting cell survival and proliferation.
Caption: Inhibition of the TRKA signaling pathway.
Conclusion and Future Directions
The synthetic route detailed in this application note, starting from a substituted hydrazinylpyridine precursor and culminating in a potent dual CDK2/TRKA inhibitor, highlights the versatility and power of the pyrazolo[1,5-a]pyrimidine scaffold in modern drug discovery. The modular nature of the synthesis allows for extensive exploration of the chemical space around this core, paving the way for the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future work will focus on further optimization of the lead compounds, including in-depth structure-activity relationship studies and evaluation in relevant preclinical models of cancer.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][12]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. European Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
-
Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]
-
Dual targeting of CDK and tropomyosin receptor kinase families by the oral inhibitor PHA-848125, an agent with broad-spectrum antitumor efficacy. Clinical Cancer Research. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
5-Chloro-2-hydrazinylpyridine. PubChem. [Link]
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- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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scale-up synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine
An Application Note for the Scale-Up Synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven protocol for the , a critical building block in modern drug discovery and agrochemical development. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, safety imperatives, and process optimization strategies essential for transitioning from laboratory-scale experiments to pilot-plant production. We present a robust two-step synthetic pathway, beginning with the fluorination of 2,3,5-trichloropyridine to yield the key intermediate, 5-Chloro-2,3-difluoropyridine, followed by a regioselective nucleophilic aromatic substitution with hydrazine hydrate. The protocols herein are designed for safety, scalability, and reproducibility, incorporating detailed characterization methods and in-depth discussions on the causality behind experimental choices.
Introduction: Strategic Importance and Synthetic Challenges
5-Chloro-3-fluoro-2-hydrazinylpyridine is a highly valuable heterocyclic intermediate. Its unique substitution pattern, featuring a nucleophilic hydrazine group ortho to a pyridine nitrogen and flanked by two different halogens, makes it a versatile synthon for constructing complex molecular architectures. This moiety is frequently incorporated into molecules targeting a range of biological pathways, underscoring its importance for researchers and drug development professionals.
The primary challenge in the synthesis of hydrazinylpyridines lies in controlling the reaction of highly reactive and hazardous reagents like hydrazine on a large scale.[1][2] Key considerations for a scalable process include:
-
Regioselectivity: Ensuring the hydrazine selectively displaces the more activated halogen at the C2 position.
-
Safety: Implementing stringent safety protocols for handling hydrazine, a toxic and potentially explosive compound.[3]
-
Process Efficiency: Achieving high yield and purity to minimize costly and complex purification steps.
-
Starting Material Accessibility: Establishing a reliable synthesis for the requisite precursor, 5-Chloro-2,3-difluoropyridine.
This guide addresses these challenges by presenting a validated, multi-step synthesis with an emphasis on industrial applicability.
Overall Synthetic Strategy
The most industrially viable route to 5-Chloro-3-fluoro-2-hydrazinylpyridine involves a two-stage process. First, the precursor 5-Chloro-2,3-difluoropyridine is prepared via a halogen exchange (HALEX) reaction from the more accessible 2,3,5-trichloropyridine. Subsequently, this difluoro intermediate undergoes a regioselective nucleophilic aromatic substitution (SNAr) with hydrazine hydrate to yield the final product.
Caption: Two-step synthesis workflow.
The SNAr reaction in the second step is highly regioselective. The fluorine atom at the C2 position is significantly more activated towards nucleophilic attack than the fluorine at C3. This is due to the strong electron-withdrawing and stabilizing effect of the adjacent pyridine nitrogen atom on the Meisenheimer complex intermediate formed during the substitution at C2.
Part I: Scale-Up Synthesis of 5-Chloro-2,3-difluoropyridine
Mechanistic Rationale
The conversion of 2,3,5-trichloropyridine to 5-Chloro-2,3-difluoropyridine is achieved through a halogen exchange reaction. This process typically requires high temperatures and the use of a fluoride salt, such as potassium fluoride (KF), often in combination with a phase transfer catalyst or a more reactive fluoride source like cesium fluoride (CsF) to enhance reaction rates and yield.[4][5] The use of a high-boiling point polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, is crucial for solubilizing the fluoride salts and achieving the necessary reaction temperatures.[4]
Detailed Experimental Protocol
Materials and Equipment:
-
Jacketed glass reactor (appropriate scale, e.g., 20 L) equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
2,3,5-trichloropyridine
-
Potassium Fluoride (spray-dried, anhydrous)
-
Tetraphenylphosphonium bromide (Phase Transfer Catalyst)
-
Sulfolane (anhydrous)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: To the reactor, charge sulfolane (10 volumes, e.g., 10 L for 1 kg of starting material), spray-dried potassium fluoride (3.0 eq), and tetraphenylphosphonium bromide (0.1 eq).
-
Heating: Begin stirring and heat the mixture to 180-190 °C under a gentle nitrogen flow.
-
Substrate Addition: Slowly add 2,3,5-trichloropyridine (1.0 eq) to the hot slurry over 1-2 hours, maintaining the internal temperature.
-
Reaction: The reaction proceeds in two stages to control exotherms and maximize yield.[5]
-
Hold the temperature at 180-190 °C for 8-10 hours to primarily form the mono-fluorinated intermediate (5-chloro-2-fluoro-3-chloropyridine).
-
Increase the temperature to 200-210 °C and hold for an additional 12-15 hours to drive the reaction to the desired difluoro product.[5]
-
-
Reaction Monitoring: Monitor the reaction progress by GC analysis of quenched aliquots to confirm the consumption of starting material and intermediates.
-
Work-up: Once the reaction is complete, cool the mixture to 60-70 °C. Carefully quench the reaction by slowly adding water.
-
Extraction: Extract the product into a suitable organic solvent (e.g., toluene or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure 5-Chloro-2,3-difluoropyridine.
| Parameter | Condition | Rationale |
| Solvent | Sulfolane or DMSO | High boiling point, effectively solubilizes fluoride salts.[4] |
| Fluorinating Agent | Spray-Dried KF | Cost-effective and readily available fluoride source. Anhydrous conditions are critical. |
| Catalyst | Tetraphenylphosphonium Bromide | Phase transfer catalyst enhances the solubility and reactivity of KF.[5] |
| Temperature | Staged: 180-190 °C then 200-210 °C | Controlled staging maximizes the yield of the difluoro product over the mono-fluoro intermediate.[5] |
| Typical Yield | 80-90% | High efficiency is achievable with optimized conditions.[4] |
| Purity (Post-Distillation) | >99% (by GC) | Required for the subsequent high-purity synthesis. |
Part II: Scale-Up Synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine
Safety First: Handling Hydrazine Hydrate
Hydrazine and its concentrated solutions are toxic, corrosive, and potentially explosive.[1][2] All operations must be conducted in a well-ventilated fume hood or a designated high-hazard area.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).
-
Inert Atmosphere: The reaction should be performed under a nitrogen atmosphere to prevent the formation of explosive mixtures with air.[6]
-
Material Compatibility: Use scrupulously clean glassware. Avoid contact with metals like copper, iron, and their alloys, which can catalyze the violent decomposition of hydrazine.[3]
-
Spill & Quench: Have a spill kit ready. Small spills can be diluted with copious amounts of water. An aqueous solution of calcium hypochlorite can be used for decontamination.
Detailed Experimental Protocol
This protocol is adapted from established methods for the hydrazinolysis of dihalopyridines.[6][7][8]
Materials and Equipment:
-
Jacketed glass reactor with accessories as described in Part I.
-
5-Chloro-2,3-difluoropyridine (from Part I)
-
Hydrazine hydrate (80% solution in water)
-
N,N-dimethylpropanolamine or Ethanol
-
Deionized water
Caption: Experimental workflow for hydrazinolysis.
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge the reactor with N,N-dimethylpropanolamine (25 volumes, e.g., 25 L for 1 kg of starting material).[6]
-
Charge Substrate: Add 5-Chloro-2,3-difluoropyridine (1.0 eq).
-
Hydrazine Addition: With moderate stirring, slowly add 80% hydrazine hydrate (1.5-2.0 eq). A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 130 °C with N,N-dimethylpropanolamine) and maintain for 10 hours.[6]
-
Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed (<1%).
-
Crystallization: Cool the reaction mixture to ambient temperature (20-25 °C). The product should crystallize out of the solution.
-
Isolation: Filter the resulting slurry to collect the solid product.
-
Washing: Wash the filter cake thoroughly with deionized water to remove the solvent and excess hydrazine.
-
Drying: Dry the solid product in a vacuum oven at 60 °C until a constant weight is achieved.
| Parameter | Condition | Rationale |
| Solvent | N,N-dimethylpropanolamine | High-boiling tertiary amine solvent prevents side reactions and facilitates a high reaction temperature.[6] Ethanol is a lower-cost alternative but may require longer reaction times.[8] |
| Reagent | 80% Hydrazine Hydrate | A standard, commercially available concentration. The water content helps moderate reactivity. |
| Molar Ratio | 1.5-2.0 eq Hydrazine Hydrate | A moderate excess ensures complete conversion of the starting material. |
| Temperature | 130 °C (Reflux) | Ensures a sufficient reaction rate for complete conversion in a reasonable timeframe.[6] |
| Work-up | Cool & Crystallize, Water Wash | A non-extractive workup that is highly scalable. The product precipitates upon cooling and is purified by washing away water-soluble impurities.[6][7] |
| Typical Yield | >95% | This reaction is typically high-yielding.[6] |
| Purity | >99% (by HPLC) | The crystallization and washing procedure generally affords a high-purity product without the need for chromatography. |
Product Characterization
The identity and purity of the final product, 5-Chloro-3-fluoro-2-hydrazinylpyridine, must be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any residual starting material or impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and regiochemistry of the substitution.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): To compare with literature values as an indicator of purity.
Conclusion
The two-step synthetic route detailed in this application note provides a robust, scalable, and high-yielding process for the production of 5-Chloro-3-fluoro-2-hydrazinylpyridine. By understanding the chemical principles behind each step and adhering strictly to the safety protocols for handling hydrazine, research and development teams can confidently and efficiently produce this vital chemical intermediate. The provided protocols emphasize industrially applicable techniques, such as staged temperature control, phase transfer catalysis, and non-extractive workups, ensuring a smooth transition from the laboratory to pilot-scale manufacturing.
References
- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
-
n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. Organic Syntheses. [Link]
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
Org. Synth. 2012, 89, 549-561 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
US20230018019A1 - process for synthesis of (3-chloro-2-pyridyl)hydrazine. Justia Patents. [Link]
-
5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 . Taylor & Francis Online. [Link]
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
-
5-Chloro-2-hydrazinylpyridine . PubChem, National Institutes of Health. [Link]
-
Synthesis of 2-amino-5-fluoropyridine . ResearchGate. [Link]
-
Safety and Handling of Hydrazine . Defense Technical Information Center (DTIC). [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes . ACS Publications. [Link]
-
Hydrazine Safety & Handling Questions . Sciencemadness.org. [Link]
-
Hydrazine Toxicology . NCBI Bookshelf, National Institutes of Health. [Link]
Sources
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- 4. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 5-Chloro-3-fluoro-2-hydrazinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-fluoro-2-hydrazinylpyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a hydrazine moiety and halogen atoms, makes it a valuable precursor for the synthesis of a wide range of bioactive molecules, including kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to side reactions, low yields, and difficulties in the purification of the final active pharmaceutical ingredients (APIs).
This comprehensive guide provides detailed application notes and protocols for the purification of 5-Chloro-3-fluoro-2-hydrazinylpyridine. As a specific, validated protocol for this exact molecule is not widely available in published literature, the following methodologies are synthesized from established chemical principles and purification techniques reported for structurally analogous compounds. This document is intended to equip researchers with the necessary knowledge to develop a robust purification strategy tailored to their specific synthetic output.
Understanding the Molecule: Properties and Potential Impurities
Before selecting a purification method, it is crucial to understand the physicochemical properties of 5-Chloro-3-fluoro-2-hydrazinylpyridine and the likely impurities generated during its synthesis.
Key Structural Features:
-
Pyridine Ring: A basic nitrogenous heterocycle.
-
Hydrazine Group (-NHNH2): A nucleophilic and basic functional group.
-
Halogen Substituents (Cl, F): Contribute to the molecule's overall polarity and reactivity.
Expected Properties:
-
Polarity: The presence of the hydrazine and the pyridine nitrogen makes this a polar molecule.
-
Solubility: Likely soluble in polar organic solvents such as alcohols (methanol, ethanol), tetrahydrofuran (THF), and ethyl acetate, with lower solubility in nonpolar solvents like hexanes. Its solubility in water may be limited but can be influenced by pH.
-
Basicity: The pyridine nitrogen and the hydrazine group can be protonated, allowing for manipulation of its solubility in aqueous solutions of varying pH.
Common Potential Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include di-halogenated or other substituted pyridine precursors.
-
Over-reacted or Side-Products: Such as di-substituted hydrazines or products of undesired nucleophilic substitution.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Solvents: Residual solvents from the reaction workup.
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often the most effective route to achieving high purity. The choice of method will depend on the scale of the purification and the nature of the impurities.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for purifying solid compounds and is often the first method to be explored. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.
Rationale for Solvent Selection:
The ideal recrystallization solvent will dissolve the 5-Chloro-3-fluoro-2-hydrazinylpyridine sparingly at room temperature but readily at elevated temperatures. Impurities should either be insoluble at high temperatures or remain in solution upon cooling. Given the polar nature of the target molecule, polar solvents are a logical starting point.
Protocol for Solvent Screening (Small Scale):
-
Place approximately 20-50 mg of the crude 5-Chloro-3-fluoro-2-hydrazinylpyridine into a small test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the mixture while adding the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good recovery of crystalline material.
Suggested Recrystallization Solvents and Systems:
| Solvent/System | Rationale & Comments |
| Methanol or Ethanol | Often effective for polar compounds like substituted pyridines.[1] |
| Isopropanol | A slightly less polar alcohol that can offer different solubility characteristics. |
| Ethyl Acetate/Hexane | A common mixed-solvent system. Dissolve the compound in a minimum of hot ethyl acetate and add hexane dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. This is effective for moderately polar compounds. |
| Toluene | Can be effective for aromatic compounds, though care must be taken due to its higher boiling point. |
| Water | While likely having some solubility, it can be used for washing the purified crystals to remove highly polar impurities.[2] |
Detailed Recrystallization Protocol:
-
In a flask, dissolve the crude 5-Chloro-3-fluoro-2-hydrazinylpyridine in a minimal amount of the chosen hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography: For High Purity and Difficult Separations
When recrystallization is ineffective or when a very high degree of purity is required, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).
Rationale for Method Development:
The polar nature of 5-Chloro-3-fluoro-2-hydrazinylpyridine suggests that it will adhere strongly to the polar silica gel. Therefore, a moderately to highly polar eluent system will be required to move the compound down the column at an appropriate rate.
Protocol for Thin-Layer Chromatography (TLC) Analysis:
Before performing column chromatography, it is essential to determine the optimal eluent system using TLC.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone).
-
Visualize the spots under UV light. The ideal eluent system will give the target compound an Rf value of approximately 0.2-0.4.
Suggested Eluent Systems:
-
Hexane / Ethyl Acetate (gradient from 9:1 to 1:1)
-
Dichloromethane / Methanol (gradient from 99:1 to 9:1)
-
Toluene / Acetone (gradient from 9:1 to 1:1)
Detailed Column Chromatography Protocol:
-
Prepare a silica gel column in the chosen nonpolar solvent.
-
Dissolve the crude 5-Chloro-3-fluoro-2-hydrazinylpyridine in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed material onto the top of the column.
-
Elute the column with the pre-determined eluent system, starting with a lower polarity and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Chloro-3-fluoro-2-hydrazinylpyridine.
Acid-Base Extraction: Exploiting Chemical Properties for Impurity Removal
The basic nature of the pyridine and hydrazine functionalities can be exploited to perform a liquid-liquid extraction to remove non-basic impurities.
Rationale:
By treating a solution of the crude product in an organic solvent with an aqueous acid, the basic 5-Chloro-3-fluoro-2-hydrazinylpyridine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The target compound can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Detailed Acid-Base Extraction Protocol:
-
Dissolve the crude material in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl).
-
Separate the layers and collect the aqueous layer containing the protonated product.
-
Wash the organic layer with the aqueous acid solution one more time to ensure complete extraction of the product.
-
Combine the aqueous layers and cool them in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) to the aqueous layer until it becomes basic (check with pH paper). The deprotonated product may precipitate out.
-
Extract the basified aqueous layer with a fresh portion of the organic solvent.
-
Repeat the extraction of the aqueous layer.
-
Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
Workflow Visualization
The following diagram illustrates a general workflow for the purification of 5-Chloro-3-fluoro-2-hydrazinylpyridine, incorporating the techniques discussed.
Sources
analytical methods for characterizing 5-Chloro-3-fluoro-2-hydrazinylpyridine derivatives
Application Note: Comprehensive Characterization of 5-Chloro-3-fluoro-2-hydrazinylpyridine
Abstract
5-Chloro-3-fluoro-2-hydrazinylpyridine (CFHP) is a critical pharmacophore in the synthesis of pyrazole-based kinase inhibitors and agrochemicals. Its bifunctional nature—possessing a nucleophilic hydrazine tail and an electrophilic halogenated pyridine core—presents unique analytical challenges. This guide outlines a multi-tiered analytical strategy focusing on stability profiling, regio-specific structural elucidation, and genotoxic impurity (GTI) control.
Section 1: Chemical Context & Stability Profiling
The Analytical Challenge:
The hydrazine moiety (-NHNH
Handling Protocol:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Solvent Choice: Avoid ketones (acetone/MEK) during standard LC preparation to prevent in situ hydrazone formation unless intended for derivatization. Use Acetonitrile (ACN) or Methanol (MeOH) with 0.1% Formic Acid.
Section 2: Structural Elucidation (NMR & MS)
Confirming the regiochemistry of the halogens (3-F vs 5-Cl) is paramount, as nucleophilic aromatic substitution (
NMR Spectroscopy Strategy
The presence of Fluorine-19 simplifies the confirmation of the substitution pattern.
-
1H NMR (400 MHz, DMSO-d6):
-
Hydrazine Protons: Broad singlets at
8.0–9.0 ppm (NH) and 4.0–5.0 ppm (NH ). Exchangeable with D O. -
Aromatic Protons: The pyridine ring has two protons (H4 and H6).
-
H4 (para to Cl, ortho to F): Appears as a doublet of doublets (dd). Large coupling to F (
Hz) and small coupling to H6 ( Hz). -
H6 (ortho to Cl, meta to F): Appears as a doublet of doublets (dd). Small coupling to F (
Hz) and small coupling to H4.
-
-
-
19F NMR (376 MHz, DMSO-d6):
-
Expect a singlet (or doublet if proton-coupled) in the range of -135 to -145 ppm . This shift is characteristic of a fluorine atom flanked by a nitrogen and a hydrazine group.
-
Mass Spectrometry (HRMS)
-
Ionization: ESI Positive Mode.
-
Isotopic Pattern: The chlorine atom provides a distinct 3:1 ratio for M and M+2 peaks.
-
Fragmentation: Loss of NH
(17 Da) and N H is common in MS/MS.
Section 3: Chromatographic Purity Profiling (HPLC-UV)
Hydrazine derivatives often tail on standard C18 columns due to interaction with residual silanols. We utilize a base-deactivated column with an acidic mobile phase to protonate the hydrazine (
Protocol A: RP-HPLC for Purity Assessment
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent base-deactivated phase. |
| Mobile Phase A | 0.1% Phosphoric Acid or 10 mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 240 nm (Pyridine |
| Temperature | 30°C |
| Sample Diluent | Water:ACN (90:10) + 0.1% Formic Acid. Do not use Acetone. |
System Suitability Criteria:
-
Tailing Factor (Tf): NMT 1.5 for the main peak.
-
Resolution (Rs): > 2.0 between CFHP and any regioisomer (e.g., 3-chloro-5-fluoro isomer).
Section 4: Genotoxic Impurity Analysis (Trace Free Hydrazine)
Unreacted Hydrazine (
Protocol B: Derivatization for Trace Hydrazine
Principle: Free hydrazine reacts with benzaldehyde to form benzalazine, a highly UV-active and lipophilic compound easily separated from the CFHP matrix.
Workflow Diagram:
Figure 1: Derivatization workflow for detecting trace hydrazine impurities.
Step-by-Step Procedure:
-
Preparation: Dissolve 100 mg of CFHP in 5 mL of ACN.
-
Derivatization: Add 2 mL of Benzaldehyde solution (5% v/v in ACN).
-
Incubation: Vortex and heat at 40°C for 1 hour.
-
Analysis: Inject onto the HPLC system (Protocol A). Benzalazine elutes late (high hydrophobicity) and is detected at 305 nm.
-
Quantification: External standard calibration using pure Benzalazine. Limit of Quantitation (LOQ) is typically < 1 ppm.[1][2][3]
Section 5: Quantitative Assay (Potentiometric Titration)
While HPLC provides purity (Area %), titration provides the absolute assay (Weight %), accounting for salts or inorganic impurities.
Protocol C: Non-Aqueous Titration
Because the hydrazine group is a weak base, aqueous titration is indistinct. We use perchloric acid in glacial acetic acid.
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Solvent: Glacial Acetic Acid (50 mL).
-
Electrode: Glass pH electrode (filled with LiCl in ethanol to prevent precipitation).
-
Method:
-
Weigh accurately ~150 mg of CFHP.
-
Dissolve in 50 mL Glacial Acetic Acid.
-
Titrate potentiometrically to the endpoint (inflection point).
-
Stoichiometry: 1 mole CFHP consumes 1 mole
(protonation of the terminal hydrazine nitrogen).
-
Calculation:
Analytical Decision Matrix
The following logic gate helps researchers select the correct method based on the data requirement.
Figure 2: Analytical decision matrix for 5-Chloro-3-fluoro-2-hydrazinylpyridine.
References
-
ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).[Link]
-
Smolenkov, A. D. "Chromatographic methods of determining hydrazine and its polar derivatives."[4] Journal of Analytical Chemistry, 2012. [Link]
-
McBride, W. R., et al. "Potentiometric Titration of Organic Derivatives of Hydrazine with Potassium Iodate."[5][6] Analytical Chemistry, 1953.[5][6] [Link]
-
Sun, M., et al. "Trace Analysis of Hydrazine in Pharmaceuticals by Derivatization and HPLC-UV." Journal of Chromatographic Science, 2009. (Method adaptation source). [Link]
Sources
- 1. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. studylib.net [studylib.net]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
common side reactions with 5-Chloro-3-fluoro-2-hydrazinylpyridine
From the desk of the Senior Application Scientist
Welcome to the technical support center for 5-Chloro-3-fluoro-2-hydrazinylpyridine. This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block. My goal is to provide you with not just protocols, but the underlying chemical logic to anticipate challenges and troubleshoot common side reactions effectively. This document is structured as a series of frequently asked questions and troubleshooting scenarios that our team has encountered in the field.
Section 1: Understanding the Reagent - Core Reactivity and Stability
5-Chloro-3-fluoro-2-hydrazinylpyridine is a highly functionalized pyridine derivative. Its utility stems from the nucleophilic hydrazine moiety, which is a key precursor for constructing various heterocyclic systems like pyrazoles, triazoles, and indazoles.[1][2] However, its reactivity is a double-edged sword. The electron-deficient pyridine ring, combined with the oxidizable hydrazine group, predisposes it to several side reactions if not handled with care.
Section 2: Frequently Asked Questions (FAQs)
Q1: My stored 5-Chloro-3-fluoro-2-hydrazinylpyridine has developed a pink or brown tint. Is it still usable?
A: This is a common observation and typically indicates partial oxidation of the hydrazine moiety. Aryl hydrazines are susceptible to air oxidation, which can lead to the formation of colored impurities, including diazenes or other coupled products.[3]
-
Recommendation: For most applications, a light pink discoloration may not significantly impact the reaction, especially if the subsequent step involves a robust cyclocondensation. However, a dark brown or black color suggests significant degradation. It is highly recommended to use freshly sourced or purified material for reactions sensitive to impurities or for achieving high yields.
-
Best Practice for Storage: Store the reagent under an inert atmosphere (Argon or Nitrogen), protected from light, and at reduced temperatures (2-8 °C) to minimize oxidation.
Q2: I am seeing a significant amount of starting material left even after prolonged reaction times in my cyclocondensation reaction. What could be the issue?
A: Incomplete conversion is often traced back to two main factors: insufficient activation of the reaction partner or deactivation of the hydrazine.
-
Causality: The nucleophilicity of the hydrazine can be diminished if the reaction medium is too acidic, leading to protonation. Conversely, if your reaction partner is a diketone, enolization under the wrong pH conditions can reduce its electrophilicity.[2]
-
Troubleshooting Protocol:
-
pH Optimization: Ensure the reaction pH is appropriate. For many cyclocondensations with 1,3-dicarbonyl compounds, mildly acidic conditions (e.g., acetic acid in ethanol) are optimal to facilitate imine/enamine formation without fully protonating the hydrazine.[4]
-
Solvent Choice: Use anhydrous solvents. The presence of water can lead to competing hydrolysis reactions.[5]
-
Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Monitor the reaction by TLC or LCMS to determine if it is progressing. Be cautious, as excessive heat can promote degradation.
-
Q3: My reaction to form a pyrazole from a 1,3-dicarbonyl compound is giving me a mixture of regioisomers. How can I improve selectivity?
A: Regioisomerism is a classic challenge in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls.[2] The initial nucleophilic attack can occur at either carbonyl group, leading to two different products. The outcome is influenced by steric and electronic factors of both reactants.
-
Controlling Factors:
-
Sterics: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronics: The more electrophilic (electron-deficient) carbonyl carbon is the preferred site of attack.
-
Reaction Conditions: Temperature and pH can influence the kinetic vs. thermodynamic product ratio.
-
| Parameter | Condition Favoring Kinetic Product (Less Substituted N) | Condition Favoring Thermodynamic Product (More Substituted N) |
| Temperature | Lower temperatures | Higher temperatures (allowing for equilibration) |
| pH | Mildly acidic | Can vary, sometimes more neutral conditions |
| Reactant | Highly differentiated carbonyls (e.g., keto-ester) | Carbonyls with similar reactivity |
-
Experimental Strategy: To favor a single isomer, start by running the reaction at a low temperature (e.g., 0 °C to room temperature). If a mixture is still obtained, a systematic screen of solvents and pH conditions may be necessary.
Section 3: Troubleshooting Guide for Common Side Reactions
This section addresses specific, observable problems and provides a logical workflow to diagnose and solve them.
Issue 1: Low Yield and Dark Reaction Mixture - Suspected Oxidation
You are performing a reaction, for instance, a hydrazone formation with an aldehyde, and the mixture darkens significantly, resulting in a poor yield of the desired product.
-
Probable Cause: The hydrazine group is highly susceptible to oxidation, especially in the presence of air (oxygen), metal catalysts (like Cu or Fe), or under basic conditions.[3][6] This can lead to the formation of a diazene intermediate, which can then undergo further reactions or decomposition, leading to complex mixtures and tar formation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidation.
-
Detailed Protocol: Running an Oxygen-Free Reaction
-
Glassware: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Solvent Degassing: Degas your reaction solvent by sparging with argon or nitrogen for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for more sensitive reactions.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler.
-
Reagent Addition: Add 5-Chloro-3-fluoro-2-hydrazinylpyridine and other solid reagents under a positive flow of inert gas. Add liquid reagents via a syringe through a rubber septum.
-
Issue 2: Formation of a Di-Substituted Impurity - Over-reaction
In reactions with acylating or alkylating agents, you observe a byproduct with a mass corresponding to the addition of two electrophile units.
-
Probable Cause: The hydrazine moiety has two nucleophilic nitrogen atoms (α and β). While the terminal (β) nitrogen is generally more nucleophilic, reaction at the α-nitrogen can occur, especially with highly reactive electrophiles or under certain conditions, leading to di-substitution.
-
Mitigation Strategies:
Caption: Controlling mono- vs. di-substitution.
-
Step-by-Step Protocol for Selective Mono-Acylation:
-
Setup: Dissolve 5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 eq) in an anhydrous solvent (e.g., THF or DCM) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C or lower in an ice-salt or dry ice/acetone bath.
-
Slow Addition: Add the electrophile (e.g., acyl chloride, 1.0 eq) dropwise as a solution in the same solvent over 30-60 minutes.
-
Monitoring: Monitor the reaction closely by TLC or LCMS. Upon consumption of the starting material, quench the reaction immediately with a proton source (e.g., saturated ammonium chloride solution) to prevent over-reaction.
-
Issue 3: Unexpected Nucleophilic Aromatic Substitution (SNAr)
You observe a byproduct where the chlorine atom at the C5 position has been displaced by a nucleophile from the reaction mixture (e.g., a solvent fragment or an added base).
-
Probable Cause: The pyridine ring is electron-deficient, and this effect is enhanced by the electronegative fluorine and nitrogen atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). While the 2-position is the most activated, the chlorine at the 5-position can also be displaced under forcing conditions (high temperature, strong nucleophiles).
-
Risk Factors and Prevention:
| Risk Factor | Explanation | Prevention Strategy |
| High Temperature | Provides the activation energy needed for SNAr. | Keep reaction temperatures as low as possible. If heating is required, do not exceed the minimum temperature necessary for the desired transformation. |
| Strong Nucleophiles | Reagents like alkoxides, thiolates, or even some amine bases can act as competing nucleophiles. | Choose bases and solvents carefully. Use sterically hindered, non-nucleophilic bases (e.g., DBU, Proton-Sponge®). Avoid using alcohol solvents at high temperatures if possible. |
| Prolonged Reaction Time | Increases the opportunity for the slower SNAr side reaction to occur. | Monitor the reaction and work it up promptly upon completion. |
This guide provides a starting point for addressing common issues encountered when working with 5-Chloro-3-fluoro-2-hydrazinylpyridine. Successful synthesis relies on a solid understanding of the reagent's inherent reactivity and a proactive approach to controlling reaction conditions.
References
- Pipzine Chemicals. (n.d.). 5-chloro-2-fluoro-pyridine-3-carboxylic acid.
- MDPI. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions.
- National Institutes of Health (NIH). (n.d.). 5-Chloro-2-hydrazinylpyridine. PubChem.
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
- Wikipedia. (n.d.). Hydrazine.
- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- BenchChem. (2025). Application Notes and Protocols: Cyclocondensation Reactions of Acetyl Isothiocyanate with Hydrazines.
- ACS Publications. (n.d.). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Organic Letters.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Angewandte Chemie International Edition. (n.d.). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin.
- ResearchGate. (2025). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Request PDF.
- YouTube. (2019, January 19). synthesis of pyrazoles.
- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
- Organic Chemistry Portal. (n.d.). Hydrazine.
- Natural Sciences Publishing. (2018). Properties and Uses of Substituted Hydrazones.
- ResearchGate. (n.d.). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation.
- Justia Patents. (2023). process for synthesis of (3-chloro-2-pyridyl)hydrazine.
- Molecules. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- ACS Publications. (n.d.). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development.
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- PubMed Central (PMC). (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities.
- Pearson. (2024). Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone.
- Sciencemadness Discussion Board. (2022). Hydrazine to Hydrazone question... please and thank you.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine
Case ID: #SYN-PYR-005 Topic: Yield Optimization & Troubleshooting for 5-Chloro-3-fluoro-2-hydrazinylpyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine , a critical scaffold often found in kinase inhibitors (e.g., B-Raf inhibitors like Encorafenib). The primary challenge in this synthesis is controlling regioselectivity (
This support documentation is structured into three operational modules: Process Optimization , Mechanistic Insight , and Troubleshooting (FAQ) .
Module 1: Optimized Protocol (The "Happy Path")
This protocol is engineered for high regioselectivity (>95:5) and minimal dimerization.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 5-Chloro-2,3-difluoropyridine | Substrate | 1.0 | High purity (>98%) required to avoid isomeric impurities. |
| Hydrazine Monohydrate | Nucleophile | 4.0 - 6.0 | CRITICAL: Large excess drives kinetics toward the monomer and suppresses dimer formation. |
| Ethanol (EtOH) | Solvent | 5-10 Vol | IPA or THF are valid alternatives; EtOH is preferred for ease of workup. |
| Water | Quench | 10 Vol | Used to precipitate the product post-reaction. |
Step-by-Step Workflow
-
Charge: Dissolve 5-Chloro-2,3-difluoropyridine in Ethanol (5 volumes) at room temperature (
). -
Addition: Add Hydrazine Monohydrate (4.0 - 6.0 eq) dropwise over 20 minutes.
-
Note: A mild exotherm may occur.
-
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor by HPLC/TLC. The starting material (SM) should be consumed (<1%).
-
-
Workup:
-
Cool the reaction mass to
. -
Slowly add Water (10 volumes) to induce precipitation.
-
Stir at
for 1 hour to maximize yield.
-
-
Isolation: Filter the off-white solid. Wash the cake with cold water (
volumes) to remove excess hydrazine. -
Drying: Dry under vacuum at
to constant weight.
Module 2: Mechanistic Logic & Visualization
Why This Works: The Regioselectivity Driver
The reaction proceeds via a Nucleophilic Aromatic Substitution (
-
Electronic Activation: The ring nitrogen exerts a strong electron-withdrawing effect on the adjacent C2 carbon (inductive effect,
). -
Leaving Group Ability: Fluorine is a superior leaving group in
reactions compared to chlorine due to the high electronegativity of F stabilizing the Meisenheimer intermediate.
Pathway Diagram
The following diagram illustrates the desired pathway versus the common "Dimer" failure mode.
Figure 1: Reaction pathway showing the critical branch point between Product and Dimer formation.
Module 3: Troubleshooting Center (FAQs)
Ticket #01: "I am seeing a large impurity at RRT ~1.5 (or higher mass)."
Diagnosis: Dimerization. Root Cause: The product (which contains a nucleophilic hydrazine group) is competing with free hydrazine for the remaining starting material. This happens when the concentration of hydrazine is too low. Solution:
-
Immediate Action: Increase Hydrazine equivalents to 6.0 eq .
-
Process Change: Ensure the starting material is added to the hydrazine solution (Reverse Addition) if the problem persists, keeping the local concentration of hydrazine high.
Ticket #02: "The reaction is slow; 10% starting material remains after 12 hours."
Diagnosis: Stalled Kinetics. Root Cause: Likely using 5-chloro-2,3-dichloropyridine instead of the difluoro analog, or the temperature is too low. Solution:
-
Chemistry Check: Confirm you are using the difluoro substrate. The C-F bond is significantly more reactive in
than the C-Cl bond [1]. -
Thermodynamics: Ensure a true reflux (
). If using THF, switch to Ethanol or n-Butanol to achieve higher internal temperatures.
Ticket #03: "My product is turning pink/brown during filtration."
Diagnosis: Oxidative Degradation. Root Cause: Hydrazines are sensitive to air oxidation, especially when wet and in the presence of trace metals. Solution:
-
Stabilization: Add a pinch of EDTA during the workup to chelate trace metals.
-
Storage: Dry rapidly under vacuum and store under Nitrogen/Argon at
.
Ticket #04: "I isolated the wrong regioisomer (3-hydrazinyl)."
Diagnosis: Regioselectivity Failure. Root Cause: Rare, but can occur if the reaction is run at extreme temperatures (>120°C) or if the 3-position is activated by different substituents. Solution:
-
Verification: Check 1H NMR. The C2-substituted product (Target) will show a characteristic coupling pattern for the remaining C3-F and C4-H. The C3-substituted byproduct would lack the C3-F signal.
-
Control: Stick to the
range. The C2 position is kinetically favored [2].
Module 4: Diagnostic Flowchart
Use this decision tree to resolve yield issues in real-time.
Figure 2: Troubleshooting logic for common synthetic failures.
References
-
Vertex AI Search (Google Patents) . Preparation method of 5-chloro-2,3-difluoropyridine. CN106008329A.[2][3] Available at:
-
MDPI . Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Molecules 2019, 24(6), 1163. Available at: [Link][4]
-
Organic Chemistry Portal . Synthesis of Hydrazine Derivatives. Available at: [Link]
-
Justia Patents . Process for synthesis of (3-chloro-2-pyridyl)hydrazine. US Patent 20230019.[2] Available at: [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Hydrazine Monohydrate and 5-Chloro-2,3-difluoropyridine before handling.
Sources
- 1. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of 5-Chloro-3-fluoro-2-hydrazinylpyridine
Introduction: The Chemical Context
5-Chloro-3-fluoro-2-hydrazinylpyridine is a critical intermediate, often used as a scaffold for pyrazole-based agrochemicals and pharmaceutical heterocycles. Its purification presents a unique triad of challenges: nucleophilic instability (oxidation), solubility inversion (pH-dependent solubility), and persistent reagent contamination (hydrazine hydrate).
This guide abandons generic advice in favor of field-proven, mechanistic solutions. We treat the purification not as a "cleanup" step, but as a kinetic control of stability.
Module 1: The "Browning" Phenomenon (Oxidative Instability)
User Complaint: "My product turns pink or brown during filtration or drying, despite looking white in the reactor."
Root Cause Analysis
Free hydrazine moieties on electron-deficient pyridines are highly susceptible to air oxidation. The color change indicates the formation of azo or azoxy impurities (diazenes), often catalyzed by trace metals or light. This is not just a cosmetic issue; it initiates a radical decomposition chain.
Troubleshooting Protocol
| Step | Action | Mechanism/Rationale |
| 1 | Degas Solvents | Sparge all wash solvents (Water/EtOH) with |
| 2 | Acidic Quench (Optional) | If the free base is unstable, convert immediately to the Hydrochloride Salt . The protonated hydrazine ( |
| 3 | Vacuum Drying | Never oven dry in air. Use a vacuum oven at |
| 4 | Chelation | Add 0.1% EDTA to the aqueous wash buffer. This sequesters trace transition metals (Fe, Cu) that catalyze hydrazine oxidation. |
FAQ: Oxidation
Q: Can I reverse the color change? A: Generally, no. The azo-impurities are often co-crystalline. However, a rapid recrystallization from ethanol/water (degassed) containing a pinch of sodium dithionite (reducing agent) can sometimes rescue a batch, though yield will suffer.
Module 2: The "Sticky" Impurity (Removing Excess Hydrazine)
User Complaint: "NMR shows residual hydrazine hydrate peaks, and the product is hygroscopic/sticky."
Root Cause Analysis
Synthesis typically requires excess hydrazine hydrate (3–5 equivalents) to prevent dimer formation (bis-pyridyl hydrazine). Hydrazine hydrate is a "sticky" nucleophile that hydrogen-bonds strongly to the pyridyl nitrogen and the product's hydrazine tail, making it difficult to remove by simple evaporation.
The "Azeotropic Scavenger" Protocol
Do not rely on high-vacuum drying alone; it is ineffective for hydrogen-bonded hydrazine.
-
Phase 1: The Water Crash
-
Dilute the reaction mixture (usually in EtOH or MeOH) with 3 volumes of ice-cold water .
-
Why: The product is lipophilic enough (due to Cl/F) to precipitate, while hydrazine hydrate remains fully miscible in the aqueous phase.
-
-
Phase 2: The Displacement Wash
-
Phase 3: Analytical Check
-
Test: Run a
-NMR in . -
Signal: Look for the hydrazine hydrate peak (broad singlet ~4-5 ppm, distinct from product NH/NH2).
-
Limit: If
, re-slurry in water at for 30 minutes, then cool and filter.
-
Module 3: Regioselectivity & Solubility (The Isomer Trap)
User Complaint: "I have a secondary spot on TLC/HPLC that won't wash away."
Root Cause Analysis
If synthesized from 2,3-difluoro-5-chloropyridine , the substitution is highly selective for the 2-position due to the activating effect of the ring nitrogen. However, if the starting material is 2,3-dichloro-5-chloropyridine , reaction temperature fluctuations can lead to substitution at the 3-position (rare) or double substitution (dimer).
Solubility Profile for Purification:
| Solvent System | Solubility Behavior | Usage |
| Water | Insoluble (Free Base) / Soluble (HCl Salt) | Precipitation Anti-solvent |
| Ethanol (Hot) | Soluble | Recrystallization |
| Toluene | Moderately Soluble (Hot) | Impurity Rejection (rejects polar dimers) |
| Dichloromethane | Soluble | Extraction (avoid if possible, inefficient) |
Visual Workflow: Purification Logic
Figure 1: Decision logic for the isolation and purification of hydrazinopyridines.
Module 4: Salt Formation (The Stability Fix)
If the free base proves too unstable for long-term storage, converting it to the hydrochloride salt is the industry standard.
Protocol:
-
Dissolve the crude free base in Ethyl Acetate or Ethanol (degassed).
-
Cool to
. -
Dropwise add 4M HCl in Dioxane or Conc. Aqueous HCl .
-
The salt (5-Chloro-3-fluoro-2-hydrazinylpyridine dihydrochloride) will precipitate immediately as a white solid.
-
Benefit: The salt is stable at room temperature and resistant to oxidation.
-
Caution: Ensure no excess oxidizing acids are used.
References & Authority
-
Synthesis of 2-hydrazinopyridines:
-
Source:Organic Syntheses, 2012, 89, 549-561.
-
Relevance: Establishes baseline protocols for handling pyridine-hydrazine nucleophilic substitutions and safety regarding hydrazine toxicity.
-
-
Purification of Chloropyridines (Patent):
-
Source: CN102249991A (Method for high-yield synthesis of 3-chloro-2-hydrazinopyridine).[5]
-
Relevance: Details the "polar solvent + water quench" method for precipitation and removal of excess hydrazine.
-
-
Hydrazine Removal Techniques:
-
Source:ResearchGate Discussions / Industrial Chem Practice.
-
Relevance: Validates the use of azeotropic washing and water-slurrying to break hydrazine hydrogen bonds.
-
-
Recrystallization Solvent Selection:
-
Source: University of Rochester, Dept. of Chemistry, "Solvents for Recrystallization".
-
Relevance: General principles for selecting solvent pairs (EtOH/Water) for polar aromatics.
-
Sources
- 1. Troubleshooting Purification Methods [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. patents.justia.com [patents.justia.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 8. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 9. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
stability and storage of 5-Chloro-3-fluoro-2-hydrazinylpyridine
This Technical Support Hub is designed for researchers and drug development professionals working with 5-Chloro-3-fluoro-2-hydrazinylpyridine (and similar halogenated heteroaryl hydrazines).
This compound is a high-value intermediate often used as a scaffold for pyrazole-based kinase inhibitors or agrochemicals. Its hydrazine moiety (-NHNH₂) attached to an electron-deficient pyridine ring creates specific stability challenges—namely oxidative sensitivity and photolability—that differ from standard organic reagents.
Module A: Critical Alert & Immediate Handling
Status: Read immediately upon reagent arrival.
Q: The package just arrived. What is the very first thing I should check?
A: Inspect the physical state immediately.
-
Normal: Off-white to pale yellow crystalline solid.
-
Compromised: Dark orange, brown, or "gummy" appearance indicates significant oxidation or moisture absorption.
-
Action: If the compound is dark, perform a proton NMR (
H-NMR) immediately to check for the hydrazine protons (broad singlet around 4.0–9.0 ppm depending on solvent/concentration) versus aromatic protons. If the hydrazine peak is missing or integrated low, the reagent is degraded.
Q: It was shipped at room temperature. Is it ruined?
A: Likely not, provided the transit time was short (<72 hours) and the container remained sealed under inert gas.
-
Technical Context: While long-term storage requires freezing, the electron-withdrawing Chlorine (C-5) and Fluorine (C-3) atoms on the pyridine ring pull electron density away from the hydrazine group. This renders the terminal nitrogen slightly less nucleophilic and prone to rapid oxidation compared to phenylhydrazine. However, it is not air-stable indefinitely.
-
Protocol: Move to long-term storage (see Module B) immediately.
Module B: Storage Stability & Degradation Troubleshooting
Status: For long-term inventory management.
Q: What are the absolute gold-standard storage conditions?
A: You must control three variables: Temperature, Atmosphere, and Light.
| Variable | Requirement | Mechanism of Failure |
| Temperature | -20°C (Freezer) | Retards thermal decomposition and disproportionation. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation to diazenes (diimides) and subsequent radical decomposition. |
| Light | Amber Vial / Foil | Prevents photo-induced N-N bond cleavage. |
Q: I found an old bottle in the fridge (4°C), not the freezer. Can I use it?
A: Proceed with extreme caution. Aryl hydrazines stored at 4°C are susceptible to slow "autocatalytic oxidation." As trace amounts of the hydrazine oxidize to the azo/diazene species, these impurities can act as radical initiators, accelerating the decomposition of the remaining bulk material.
-
Test Required: Run a TLC (Thin Layer Chromatography).
-
Stationary Phase: Silica Gel.
-
Eluent: 30-50% EtOAc in Hexanes (adjust based on polarity).
-
Visualization: UV (254 nm) and Anisaldehyde dip (Hydrazines typically stain distinctively).
-
Result: If you see a streak or a baseline spot (polymeric azo species), repurify or discard.
-
Q: Can I store it as a solution?
A: Never store the free base in solution for more than 24 hours.
-
Why? In solution, the molecular mobility increases, and dissolved oxygen attacks the hydrazine moiety rapidly.
-
Exception: If you convert it to the Hydrochloride Salt (HCl) , it becomes significantly more stable and can often be stored in solution or as a solid at 4°C with better longevity.
Module C: Pre-Reaction Integrity Checks
Status: Before committing the reagent to a synthesis.
Q: How do I purify it if it has turned slightly yellow?
A: Recrystallization is preferred over column chromatography, as silica gel can sometimes catalyze decomposition of free-base hydrazines.
-
Recommended Solvent System: Ethanol/Water or Toluene/Heptane (depending on solubility).
-
Alternative: Dissolve in Et₂O, bubble dry HCl gas to precipitate the stable hydrochloride salt, filter, and wash with cold ether. Use the salt directly in your reaction (adding a base like Et₃N to free it in situ).
Q: I am seeing "ghost peaks" in my LC-MS. What is happening?
A: You are likely observing disproportionation or condensation artifacts.
-
Artifact 1 (Oxidation): [M-2H] peak. The hydrazine (-NHNH₂) oxidizes to the azo compound (-N=NH or -N=N-).
-
Artifact 2 (Acetone Hydrazone): If you used acetone to clean your glassware or as a solvent, the hydrazine will react instantly to form the hydrazone (M + 40 Da). Strictly avoid ketones (Acetone, MEK) anywhere near this reagent.
Q: Visualizing the Degradation Logic
The diagram below illustrates why "air" and "light" are the enemies of this molecule.
Figure 1: Degradation pathways. The oxidative pathway leads to irreversible decomposition (tar), while condensation with ketones deactivates the hydrazine nucleophile.
Module D: Emergency & Safety (HSE)
Status: Spill or Exposure Management.
Q: Is this compound carcinogenic?
A: Treat it as a Suspected Carcinogen .
-
Data: Many aryl hydrazines are genotoxic because they can be metabolically activated to diazonium ions, which alkylate DNA. While specific data on the 5-chloro-3-fluoro derivative may be sparse, the structural class (hydrazine) dictates strict caution.
-
Control: Handle only in a fume hood. Double-glove (Nitrile).
Q: I spilled 500mg on the bench. How do I clean it?
A: Do not just wipe it up with a dry paper towel (dust hazard).
-
Isolate: Evacuate the immediate area.
-
Deactivate: Cover the spill with a 10% bleach solution (Sodium Hypochlorite). This oxidizes the hydrazine to nitrogen gas and the corresponding aryl halide/phenol, which are less acutely toxic (though still hazardous).
-
Absorb: Use a spill pillow or vermiculite.
-
Disposal: Seal in a hazardous waste bag labeled "Toxic - Hydrazine Derivative."
Summary of Specifications
| Property | Value |
| CAS Number | 1309934-87-7 (or derivatives like 27032-63-9 for 5-Cl analog) |
| Molecular Weight | ~161.56 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage Temp | -20°C (Long term) |
| Atmosphere | Inert (Argon/Nitrogen) |
| Solubility | DMSO, Methanol, Ethyl Acetate (Low in Hexanes) |
| Incompatible With | Oxidizing agents, Ketones, Aldehydes, Strong Acids |
References
-
CymitQuimica. Product Information: Pyridine, 5-chloro-3-fluoro-2-hydrazinyl-. Retrieved from
-
Sigma-Aldrich. 5-Chloro-2-hydrazinylpyridine Safety Data Sheet (SDS). Retrieved from
-
National Institutes of Health (NIH). Mechanisms of carcinogenicity of aryl hydrazines. Journal of Environmental Pathology, Toxicology and Oncology. Retrieved from
-
Apollo Scientific. Safety Data Sheet: 3-Chloro-2-hydrazinopyridine. Retrieved from
-
Fisher Scientific. Safety Data Sheet: 5-Chloro-2-hydrazinopyridine. Retrieved from
Technical Support Center: 5-Chloro-3-fluoro-2-hydrazinylpyridine Reactions
Welcome to the technical support center for 5-Chloro-3-fluoro-2-hydrazinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges related to byproduct formation, offering in-depth troubleshooting advice and detailed protocols based on established chemical principles.
Introduction to the Reactivity of 5-Chloro-3-fluoro-2-hydrazinylpyridine
5-Chloro-3-fluoro-2-hydrazinylpyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites: a nucleophilic hydrazine moiety, and a pyridine ring activated towards further modification by the presence of electron-withdrawing halogen substituents. The primary application of this compound is as a precursor for the synthesis of fused heterocyclic systems, such as triazolopyridines, through intramolecular cyclization reactions.
However, the same features that make this molecule so useful also predispose it to a range of side reactions. Understanding and controlling these reactions is paramount to achieving high yields and purity of the desired products. This guide will focus on the most frequently encountered issues in the synthesis and subsequent reactions of 5-Chloro-3-fluoro-2-hydrazinylpyridine.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: Synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine
Question: I am synthesizing 5-Chloro-3-fluoro-2-hydrazinylpyridine from 2,3-difluoro-5-chloropyridine and hydrazine hydrate, but I am observing significant amounts of an impurity with a mass corresponding to a di-substituted pyridine. What is happening and how can I prevent it?
Answer:
This is a classic case of a common byproduct in nucleophilic aromatic substitution (SNAr) reactions on di- or poly-halogenated pyridines. The likely impurity is the formation of a bis-pyridyl hydrazine derivative.
Causality and Mechanism:
The reaction proceeds via a nucleophilic attack of hydrazine on the electron-deficient pyridine ring, forming a Meisenheimer intermediate.[1] The fluorine atom at the 2-position is the more labile leaving group compared to the chlorine at the 5-position due to the stronger electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the transition state.
However, the initially formed product, 5-Chloro-3-fluoro-2-hydrazinylpyridine, still possesses a nucleophilic hydrazine group. This can then act as a nucleophile itself, attacking another molecule of the starting material, 2,3-difluoro-5-chloropyridine, to form a symmetrical or unsymmetrical bis-pyridyl hydrazine byproduct.
Troubleshooting and Prevention:
-
Control of Stoichiometry: The most critical factor is the molar ratio of the reactants. A significant excess of hydrazine hydrate will favor the formation of the desired monosubstituted product by ensuring that the concentration of the nucleophile (hydrazine) is much higher than that of the newly formed hydrazinylpyridine. A molar ratio of at least 5-10 equivalents of hydrazine hydrate to the pyridine starting material is recommended.
-
Slow Addition of the Pyridine: Adding the 2,3-difluoro-5-chloropyridine solution dropwise to a solution of hydrazine hydrate at a controlled temperature (e.g., 0-10 °C) can help to maintain a high local concentration of hydrazine and minimize the reaction between the product and the starting material.
-
Solvent Choice: Polar aprotic solvents like ethanol, n-butanol, or N,N-dimethylformamide (DMF) are generally suitable for this reaction.[2] The choice of solvent can influence the reaction rate and selectivity. It is advisable to perform small-scale trials to determine the optimal solvent for your specific setup.
Experimental Protocol: Synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate (8-10 equivalents) and ethanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Dissolve 2,3-difluoro-5-chloropyridine (1 equivalent) in ethanol and add it to the dropping funnel.
-
Add the pyridine solution dropwise to the hydrazine hydrate solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding cold water.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
FAQ 2: Formation of Triazolopyridines
Question: I am attempting to synthesize a triazolopyridine derivative by reacting 5-Chloro-3-fluoro-2-hydrazinylpyridine with an orthoester. However, my yield is low and I am isolating a significant amount of an uncyclized intermediate. What is causing this and how can I drive the reaction to completion?
Answer:
The formation of triazolopyridines from 2-hydrazinylpyridines and orthoesters or other cyclizing agents is a common and powerful synthetic transformation. The issue of incomplete cyclization and isolation of the hydrazone intermediate is a frequent challenge.
Causality and Mechanism:
The reaction proceeds in two steps:
-
Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine group attacks the electrophilic carbon of the orthoester, leading to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The endocyclic pyridine nitrogen then acts as a nucleophile, attacking the carbon of the hydrazone C=N bond to form the five-membered triazole ring. This step is often the rate-limiting step and requires elevated temperatures or acid catalysis.
If the reaction conditions are not sufficiently forcing, the reaction can stall at the hydrazone intermediate stage.
Troubleshooting and Prevention:
-
Thermal Cyclization: The most straightforward approach is to increase the reaction temperature. Refluxing the reaction mixture in a high-boiling solvent such as toluene, xylene, or Dowtherm A can provide the necessary activation energy for the cyclization to occur.
-
Acid Catalysis: The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid, can protonate the pyridine nitrogen, increasing its electrophilicity and promoting the cyclization.
-
Dehydrating Conditions: The cyclization step involves the elimination of a molecule of alcohol. Performing the reaction in the presence of a dehydrating agent or using a Dean-Stark apparatus to remove the alcohol byproduct can help to drive the equilibrium towards the cyclized product.
Experimental Protocol: Synthesis of a Triazolopyridine Derivative
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 5-Chloro-3-fluoro-2-hydrazinylpyridine (1 equivalent), the orthoester (1.1-1.5 equivalents), and a suitable high-boiling solvent (e.g., toluene).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The formation of the hydrazone intermediate can often be observed as a transient spot.
-
Continue refluxing until the starting material and the intermediate are consumed.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
FAQ 3: Dimerization and Other Side Reactions
Question: During the synthesis of a triazolopyridine, I am observing a high molecular weight byproduct that I suspect is a dimer. How can I characterize this and prevent its formation?
Answer:
Dimerization is a potential side reaction, especially under harsh reaction conditions or in the presence of oxidizing agents. The most likely dimer would be a tetrazine derivative formed from the self-condensation of two molecules of the hydrazinylpyridine.
Causality and Mechanism:
The hydrazine moiety can undergo oxidation to a diazo intermediate, which can then dimerize to form a tetrazine. This is more likely to occur at elevated temperatures and in the presence of air (oxygen).
Troubleshooting and Prevention:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce the extent of oxidative side reactions.
-
Temperature Control: Avoid unnecessarily high reaction temperatures. While cyclization may require heat, excessive temperatures can promote decomposition and dimerization.
-
Purification: If a dimer is formed, it can often be separated from the desired product by column chromatography due to the significant difference in polarity and molecular weight. Recrystallization can also be an effective purification method.
Characterization of Byproducts:
| Byproduct Type | Expected Mass (relative to product) | Key Spectroscopic Features |
| Bis-pyridyl hydrazine | Higher | Symmetrical structure may simplify NMR spectra. |
| Uncyclized Hydrazone | Higher | Presence of C=N stretch in IR, distinct NMR signals for the uncyclized portion. |
| Tetrazine Dimer | Approximately double | High molecular weight, characteristic UV-Vis absorbance. |
Visualizing Reaction Pathways
To aid in understanding the potential reaction pathways, the following diagrams illustrate the formation of the desired product and key byproducts.
Caption: Reaction pathways in the synthesis and cyclization of 5-Chloro-3-fluoro-2-hydrazinylpyridine.
Logical Troubleshooting Flowchart
When encountering issues in your reaction, the following flowchart can guide your troubleshooting process.
Caption: A logical flowchart for troubleshooting common issues in 5-Chloro-3-fluoro-2-hydrazinylpyridine reactions.
References
-
Nucleophilic Aromatic Substitution: For a detailed overview of the mechanism, refer to standard organic chemistry textbooks or online resources. A good starting point is the Wikipedia page on Nucleophilic Aromatic Substitution. ([Link])
- Synthesis of Hydrazinylpyridines: Patent literature often provides detailed experimental procedures.
-
Cyclization to Triazolopyridines: For examples of cyclization reactions of hydrazinylpyridines, refer to articles such as "A Facile Synthesis of Amide Derivatives of[3][4][5]Triazolo[4,3-a]pyridine" in the Asian Journal of Chemistry. ([Link])
-
Reactivity of Halopyridines: For a discussion on the relative reactivity of halogens in nucleophilic aromatic substitution on pyridine rings, academic resources on heterocyclic chemistry are recommended. An illustrative video is available on YouTube: "Nucleophilic Aromatic Substitution of Heteroarenes". ([Link])
- Synthesis of 2,3-difluoro-5-chloropyridine: The preparation of the starting material is described in p
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 4. Pyridine, 5-chloro-3-fluoro-2-hydrazinyl- | CymitQuimica [cymitquimica.com]
- 5. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
managing regioselectivity in reactions with 5-Chloro-3-fluoro-2-hydrazinylpyridine
The following guide is structured as a Tier 3 Technical Support Knowledge Base for process chemists and medicinal chemists working with 5-Chloro-3-fluoro-2-hydrazinylpyridine (CFHP) .
Subject: Controlling Regioselectivity in Cyclization Reactions of 5-Chloro-3-fluoro-2-hydrazinylpyridine Document ID: KB-CFHP-005 Applicable For: Process Chemistry, Medicinal Chemistry, Route Scouting Last Updated: 2025-05-15[1][2]
Core Chemical Intelligence
Before troubleshooting, users must understand the unique electronic landscape of the substrate. The 3-Fluoro substituent is not just a passive label; it is the primary driver of regiochemical outcomes.
The "Ortho-Fluoro" Effect
The fluorine atom at position 3 exerts two competing forces that disrupt standard 2-hydrazinylpyridine reactivity:
-
Electronic Deactivation: Through strong
-inductive withdrawal (-I), it significantly reduces the electron density of the adjacent internal hydrazine nitrogen ( ). -
Lone Pair Repulsion: The lone pairs on Fluorine create an electrostatic repulsion field against the lone pair of
, forcing the hydrazine moiety to twist out of planarity or reducing the nucleophilicity of further.
Implication: In 95% of reactions, the terminal nitrogen (
Nucleophilicity Profile
| Site | Reactivity Status | Notes |
| High | Primary nucleophile. Attacks ketones/aldehydes rapidly. | |
| Very Low | Deactivated by Pyridine ring, 5-Cl, and 3-F. Sterically crowded. | |
| Pyridine Nitrogen | Inert | Non-basic due to 3-F/5-Cl electron withdrawal. |
Workflow: Pyrazole Synthesis (Reaction with 1,3-Dicarbonyls)
The most common support ticket involves the reaction of CFHP with unsymmetrical 1,3-dicarbonyls (R1-CO-CH2-CO-R2) yielding mixtures of regioisomers.
Decision Pathway
Use the following logic flow to predict and control your product ratio.
Caption: Regioselectivity divergence based on protonation state of the hydrazine.
Troubleshooting Guide: 1,3-Dicarbonyl Cyclization
Issue: "I am getting a 60:40 mixture of isomers."
Root Cause: The electrophilicity difference between the two carbonyls is insufficient to drive selective attack by
-
Switch to Enones: Replace the 1,3-diketone with an
-unsaturated ketone (enone) or an alkynone. will exclusively attack the -carbon (Michael addition) or the carbonyl (1,2-addition) depending on conditions, locking regiochemistry. -
The "Salt" Method: Pre-form the hydrochloride salt of CFHP.
-
Protocol: Suspend CFHP in Ethanol. Add 1.1 eq HCl. Add diketone.
-
Mechanism:[3][4][5][6][7] Protonation occurs preferentially at
. However, in equilibrium, the unprotonated fraction reacts. Often, acidic conditions catalyze the attack at the less hindered carbonyl or promote reversibility, allowing the thermodynamic product to accumulate.
-
Issue: "The reaction is stalled; no cyclization observed."
Root Cause: The 3-Fluoro group provides steric bulk that hinders the second step (cyclization by
-
Increase Temperature: These reactions often require reflux in Ethanol or Acetic Acid.
-
Solvent Switch: Use Hexafluoroisopropanol (HFIP) . HFIP activates carbonyls via hydrogen bonding, facilitating the attack by the deactivated
during the ring-closure step.
Workflow: Triazolopyridine Fused Systems
When reacting CFHP with carboxylic acids, orthoesters, or anhydrides to form [1,2,4]triazolo[4,3-a]pyridines, users often encounter unexpected rearrangements.
The Dimroth Rearrangement Trap
The [1,2,4]triazolo[4,3-a]pyridine (Kinetic Product) can rearrange to the [1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Product).
Critical Insight: The 3-Fluoro substituent significantly accelerates this rearrangement. The steric clash between the 3-F and the triazole ring in the [4,3-a] isomer destabilizes it, lowering the barrier for ring-opening.
Caption: The Dimroth Rearrangement pathway driven by steric relief of the 3-F substituent.
Protocol: Controlling the Rearrangement
| Goal | Conditions | Mechanism |
| Isolate [4,3-a] (Kinetic) | React in DCM or Toluene below 50°C using POCl | Kinetic trapping. Lack of base prevents ring opening. |
| Force [1,5-a] (Thermodynamic) | React in Acetic Acid or Ethanol/KOH at reflux. | Acid/Base catalysis promotes ring opening/closing equilibrium. |
Frequently Asked Questions (FAQs)
Q1: Can I use Palladium catalysis (Buchwald-Hartwig) on the hydrazine? A: It is difficult. The 3-F and 5-Cl make the ring electron-deficient, oxidative addition is easy at the C-Cl bond, but the hydrazine group can poison catalysts or act as a reducing agent. If you must couple, protect the hydrazine as a hydrazone (e.g., with benzophenone) first.
Q2: Why does my product decompose on silica gel? A: 2-hydrazinylpyridines are oxidation-sensitive. On silica (acidic + high surface area), they can oxidize to the azo compound or hydrolyze back to the 2-pyridone (displacing hydrazine).
-
Fix: Neutralize silica with 1% Triethylamine or use Alumina (neutral).
Q3: How do I distinguish the regioisomers by NMR? A:
-
1H NMR: Look for the NOE (Nuclear Overhauser Effect).
-
Isomer A: NOE between Pyridine-H (C6 position) and Pyrazole-H (C5 position).
-
Isomer B: NOE between Pyridine-H (C6) and the Substituent at Pyrazole-C5.
-
-
19F NMR: The chemical shift of the 3-F is sensitive to the adjacent group. A cyclized nitrogen (
in pyrazole) will shift the F signal differently than an open hydrazine, but this requires a reference standard.
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. National Institutes of Health (PMC). Detailed protocols on using hydrazine salts vs free bases to flip regioselectivity. Link
-
Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Beilstein Journals. Mechanistic insights into the rearrangement applicable to pyridine analogs. Link
-
Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Organic & Biomolecular Chemistry. Discusses steric and electronic control in hydrazine cyclizations. Link
-
Reactions of 2-Hydrazinylpyridine. PubChem Compound Summary. General reactivity and safety data for the scaffold. Link
Sources
- 1. Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 5. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
catalyst selection for cross-coupling with 5-Chloro-3-fluoro-2-hydrazinylpyridine
The following guide serves as a specialized Technical Support Center for researchers working with 5-Chloro-3-fluoro-2-hydrazinylpyridine . It addresses the unique challenges of cross-coupling on this polyfunctional scaffold, specifically managing the catalyst-poisoning hydrazine moiety while targeting the chlorinated position.
Topic: Cross-Coupling Protocols for 5-Chloro-3-fluoro-2-hydrazinylpyridine Ticket ID: CHEM-SUP-8821 Status: Open Expert: Senior Application Scientist[1]
Substrate Analysis & Critical Challenges
Before selecting a catalyst, you must understand the "personality" of your substrate.[2] 5-Chloro-3-fluoro-2-hydrazinylpyridine presents a "Trojan Horse" scenario in palladium catalysis.
The "Hydrazine Sponge" Effect
The primary failure mode with this substrate is Catalyst Deactivation .
-
Mechanism: The free hydrazine (
) at the C2 position acts as a bidentate ligand and a strong reducing agent.[1] It coordinates to Pd(II) species and rapidly reduces them to Pd(0) colloids (Palladium Black) outside the catalytic cycle.[1][2] -
Electronic Deactivation: The hydrazine group is strongly electron-donating (+M effect).[1] This increases electron density on the pyridine ring, making the C5-Cl bond stronger and harder to break (oxidative addition) compared to electron-deficient pyridines.
-
The Fluorine Factor: The C3-Fluorine provides a slight inductive withdrawal (-I), but it also introduces the risk of SNAr side reactions if strong nucleophiles are used, potentially displacing the fluorine instead of coupling at the chlorine.
Decision Matrix: Select Your Workflow
Use this logic flow to determine the correct experimental protocol.
Figure 1: Decision matrix for catalyst and protocol selection based on the desired site of reactivity.[1]
Recommended Protocols
Protocol A: C5-Arylation (Suzuki-Miyaura)
Target: Modifying the pyridine ring while keeping the hydrazine intact.[1] Strategy: Protect-Couple-Deprotect. Attempting this on the free hydrazine is generally futile due to Pd poisoning.
Step 1: In-Situ Protection (Acetone Hydrazone)
Instead of a separate Boc protection step, convert the hydrazine to an acetone hydrazone in situ.[2] This removes the coordinating ability of the
-
Dissolve substrate (1.0 equiv) in Acetone (acts as solvent and reagent).[1][2]
-
Add
(drying agent) and stir at reflux for 2 hours. -
Filter and concentrate. The resulting hydrazone is stable and compatible with Pd.
Step 2: Cross-Coupling[1][2]
-
Catalyst: Pd-XPhos G3 or Pd(dppf)Cl₂[1][2]·DCM (for sterically undemanding cases).
-
Why? XPhos is an electron-rich biaryl phosphine that facilitates oxidative addition into the electron-rich (deactivated) chloropyridine bond.[1]
-
-
Base:
(3.0 equiv).[1][2] Avoid strong alkoxides ( ) to prevent SNAr at the Fluorine position.[1] -
Temperature: 80–100 °C.[1]
Step 3: Deprotection[2]
-
Treat the crude coupling product with 1M HCl/THF at room temperature for 1 hour.
-
Neutralize to recover the free hydrazine product.[1]
Protocol B: N-Arylation (Buchwald-Hartwig)
Target: Attaching an aryl group to the hydrazine nitrogen.[1][3] Strategy: Use specialized ligands that tolerate free amines/hydrazines.[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + Josiphos SL-J009-1 (CyPF-tBu) (2.2 mol%).[1][2]
-
Why? As demonstrated by the Hartwig group, bis-phosphine ferrocenyl ligands (Josiphos) prevent the formation of inactive bis-hydrazine Pd complexes and allow the reaction to proceed without protection [1].
-
-
Base: KOH (powdered) or
.[1][2] -
Note: This reaction is sensitive to air.[1][4] Use rigorous Schlenk techniques.
Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture turns black immediately, and no product forms."
Diagnosis: Catalyst poisoning (The "Hydrazine Sponge" effect).[1][2] Solution:
-
If attempting Protocol A (Ring Coupling): You likely skipped the protection step.[2] Free hydrazine reduces Pd(II) to Pd black instantly.[1][2] Switch to the Acetone Hydrazone protection method described above.
-
If attempting Protocol B (Hydrazine Coupling): Your ligand is too weak.[1][2] Standard phosphines (
) cannot compete with hydrazine binding.[1][2] Switch to Josiphos (CyPF-tBu) or BrettPhos .[1]
Issue 2: "I see coupling, but I lost the Fluorine atom."
Diagnosis: SNAr (Nucleophilic Aromatic Substitution) side reaction.[1][2]
Cause: The 3-Fluoro position is activated by the adjacent pyridine nitrogen.[1] Strong bases (like
-
Switch to a milder, inorganic base like
or .[1][2] -
Lower the reaction temperature to 60–80 °C.
-
Use a more active catalyst (e.g., Pd-G4-XPhos ) that operates at lower temperatures.[1][2]
Issue 3: "Low conversion of the Chloropyridine."
Diagnosis: Electronic deactivation. Cause: The hydrazine (even when protected as a hydrazone) pushes electron density into the ring, making the C-Cl bond strong. Solution:
-
Ligand Switch: Move to "Dalpos" or "Buchwald" ligands specifically designed for aryl chlorides (e.g., AdBrevPhos or VPhos ).[2]
-
Additive: Add 5 mol% 18-crown-6 if using potassium bases to increase the effective basicity without causing SNAr.[1]
Catalyst Selection Data
| Catalyst System | Ligand Class | Best For...[5] | Tolerance of Free Hydrazine |
| Pd(PPh₃)₄ | Simple Phosphine | Not Recommended | Zero (Instant decomposition) |
| Pd(dppf)Cl₂ | Bidentate | Easy Suzuki couplings (Protected only) | Low |
| Pd-XPhos G3 | Biaryl Phosphine | Sterically hindered / Deactivated Cl | Moderate (Requires protection) |
| Pd-PepPSI-IPr | NHC | Difficult couplings (Room Temp) | Low (NHC can be displaced) |
| Pd / Josiphos | Ferrocenyl | Direct coupling of Hydrazine | High [1] |
References
-
Wang, J. Y., Choi, K., Zuend, S. J., Borate, K., & Hartwig, J. F. (2020).[2][6] Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.[1][6][7][8][9] Angewandte Chemie International Edition, 60(1), 399-408.[1][2] Link[1][2]
-
Lundgren, R. J., & Stradiotto, M. (2010).[2] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine.[1] Angewandte Chemie International Edition, 49(46), 8686-8690.[1][2] Link[1]
-
Guram, A. S., et al. (2004).[2] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(16), 5173–5186.[2] Link[1][2]
Sources
- 1. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 6. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
optimizing temperature for 5-Chloro-3-fluoro-2-hydrazinylpyridine reactions
The following technical guide is structured as a specialized support center resource. It synthesizes established organic chemistry principles regarding halogenated pyridyl hydrazines with specific optimization strategies for 5-Chloro-3-fluoro-2-hydrazinylpyridine .
Executive Summary & Molecule Profile
Compound: 5-Chloro-3-fluoro-2-hydrazinylpyridine Key Characteristics:
-
Nucleophilicity: The hydrazine tail (
) is a potent alpha-effect nucleophile. -
Electrophilicity: The pyridine ring is electron-deficient due to the nitrogen atom and the inductive effects of the 3-Fluoro and 5-Chloro substituents.
-
Thermal Sensitivity: High.[1] The 3-Fluoro position is ortho to the hydrazine and is susceptible to intramolecular cyclization or nucleophilic aromatic substitution (
) at elevated temperatures.
Core Directive: Temperature is not just a catalyst; it is the primary switch between clean conversion , regioselective isomerism , and defluorinated byproducts .
Critical Temperature Protocols (Q&A)
Phase I: Storage & Stability
Q: What is the absolute maximum temperature for long-term storage? A: Store at 2–8°C (Refrigerated).
-
The Science: Hydrazines are prone to auto-oxidation to form azo compounds or hydrazones when exposed to air. The 3-Fluoro substituent withdraws electron density, making the hydrazine protons slightly more acidic and prone to oxidative abstraction.
-
Protocol: Store under an inert atmosphere (Argon/Nitrogen). If the solid turns from off-white to brown/red, significant oxidation has occurred.
Phase II: Reaction Optimization (Cyclization/Coupling)
Q: I am reacting this hydrazine with a 1,3-diketone (e.g., ethyl acetoacetate) to form a pyrazole. Can I just reflux in ethanol? A: No. Do not proceed directly to reflux. Use a Stepwise Temperature Ramp .
Recommended Protocol:
-
Nucleophilic Attack (Kinetic Phase): Combine reagents at 0–5°C .
-
Reasoning: At low temperatures, the terminal nitrogen (
) attacks the ketone carbonyl. This is the kinetic product. High temperatures at this stage can cause the internal nitrogen ( ) to attack, or lead to bis-condensation.
-
-
Intermediate Stabilization: Stir at 20–25°C (Room Temp) for 1–2 hours.
-
Reasoning: Allows the formation of the hydrazone intermediate to complete without forcing the elimination of water.
-
-
Cyclization (Thermodynamic Phase): Heat to 60–80°C (mild reflux).
-
Reasoning: The ring closure (dehydration) requires energy. However, exceeding 100°C risks displacing the 3-Fluoro group (see Troubleshooting).
-
Data Table: Temperature vs. Product Profile
| Temperature Zone | Dominant Process | Risk Factor |
| < 0°C | Slow Nucleophilic Attack | Incomplete conversion; solubility issues. |
| 0°C – 25°C | Hydrazone Formation (Desired Intermediate) | Low risk. Ideal for regiocontrol. |
| 60°C – 80°C | Cyclization to Pyrazole | Moderate. Optimal for final product formation. |
| > 100°C | Defluorination / Polymerization | High. |
Visualizing the Reaction Pathway
The following diagram illustrates the decision logic for temperature control during a typical pyrazole synthesis workflow.
Figure 1: Stepwise temperature control logic to maximize yield and prevent defluorination side-reactions.
Troubleshooting Guide
Issue 1: Loss of Fluorine (Defluorination)
Symptom: LCMS shows a mass peak of [M-20] or [M+Nu] (where Nu is the solvent/nucleophile) instead of the expected product.
Root Cause: The 3-Fluoro position is activated by the pyridine nitrogen and the 5-Chloro group. At high temperatures (>100°C) or in the presence of strong bases, the hydrazine moiety (or solvent) can displace the fluorine via Nucleophilic Aromatic Substitution (
-
Lower the Temperature: Cap reaction temperature at 80°C.
-
Buffer the pH: Avoid strong alkoxides. Use milder bases like acetate or carbonate, or use acidic conditions (Acetic Acid) for cyclization, which suppresses the nucleophilicity of the attacking species against the ring.
Issue 2: "Tarry" Black Precipitate
Symptom: Reaction mixture turns black; low yield of crystalline solid. Root Cause: Oxidative decomposition of the hydrazine. Solution:
-
Degas Solvents: Oxygen is the enemy. Sparge ethanol/methanol with Nitrogen for 15 minutes prior to use.
-
Temperature Check: Did you add the hydrazine to a hot solution? Always add hydrazine at low temperature, then heat.
Issue 3: Regioisomer Mixture
Symptom: Two spots on TLC with identical mass (Isomers). Root Cause: In unsymmetrical diketones, the hydrazine can attack either carbonyl. High temperature at the start promotes a random attack (Thermodynamic mixture). Solution:
-
Chill to -10°C: Conduct the initial addition strictly at sub-zero temperatures. This favors the attack on the most electrophilic (least hindered) carbonyl (Kinetic control).
Standard Operating Procedure (SOP)
Application: Synthesis of Pyrazole Derivative from 5-Chloro-3-fluoro-2-hydrazinylpyridine.
-
Preparation: Dissolve 1.0 eq of 5-Chloro-3-fluoro-2-hydrazinylpyridine in Ethanol (anhydrous).
-
Cooling: Place the flask in an ice/salt bath (
). -
Addition: Dropwise add 1.0–1.1 eq of the 1,3-dicarbonyl compound over 20 minutes. Maintain internal temp
. -
Equilibration: Remove ice bath. Stir at
for 2 hours. Monitor by TLC for hydrazone formation. -
Cyclization:
-
Method A (Acid Catalyzed): Add catalytic Acetic Acid (0.1 eq). Heat to
for 4 hours. -
Method B (Base Catalyzed): Not recommended due to defluorination risk.
-
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.
References
-
Vertex AI Search. (2025). Synthesis and reaction conditions of halogenated hydrazinopyridines. 2[3]
-
Pipzine Chemicals. (2025).[4] Stability and Safety Data for 2-Hydrazino-3-(trifluoromethyl)pyridine (Analogous Fluorinated Pyridine). 5
-
Asian Journal of Chemistry. (2025). Optimization of reaction temperatures for hydrazine derivatives in heterocycle synthesis. 4
-
Organic Chemistry Portal. (2019). Regioselective synthesis of pyrazoles from arylhydrazines. 1
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-3-nitropyridin-2-ol (Precursor/Analog Safety Handling). 6
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. 2-Hydrazino-3-(trifluoromethyl)pyridine Supplier China | High Purity | SDS, Price, COA & Applications [pipzine-chem.com]
- 6. fishersci.com [fishersci.com]
effect of pH on the stability of 5-Chloro-3-fluoro-2-hydrazinylpyridine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-3-fluoro-2-hydrazinylpyridine. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound, with a particular focus on the effects of pH.
Introduction
5-Chloro-3-fluoro-2-hydrazinylpyridine is a substituted hydrazinylpyridine derivative of interest in pharmaceutical and chemical research. Understanding its stability profile, especially in aqueous solutions of varying pH, is critical for its handling, storage, and application in experimental settings. This guide consolidates theoretical knowledge and practical advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 5-Chloro-3-fluoro-2-hydrazinylpyridine?
A1: The stability of 5-Chloro-3-fluoro-2-hydrazinylpyridine is primarily influenced by:
-
pH: The acidity or basicity of the solution can significantly impact the rate and pathway of degradation. Hydrazine moieties are known to be susceptible to pH-dependent hydrolysis and oxidation.
-
Presence of Oxidizing Agents: The hydrazinyl group is susceptible to oxidation. Contact with atmospheric oxygen or other oxidizing agents can lead to degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light Exposure: Photodegradation can occur, especially under UV light. It is advisable to handle the compound in a light-protected environment.
-
Presence of Metal Ions: Metal ions can catalyze the oxidation of hydrazine derivatives.[1][2]
Q2: How does pH specifically affect the stability of the hydrazinyl group?
Q3: What are the likely degradation pathways for 5-Chloro-3-fluoro-2-hydrazinylpyridine?
A3: Based on the chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The hydrazinyl group could be hydrolyzed to release hydrazine and form 5-chloro-3-fluoro-2-hydroxypyridine. This reaction is likely to be pH-dependent.
-
Oxidation: The hydrazinyl group can be oxidized to a diazene intermediate, which can then undergo further reactions, potentially leading to the formation of 5-chloro-3-fluoropyridine through the loss of nitrogen gas. This is a common degradation pathway for hydrazine derivatives.[1]
Q4: What are the recommended storage conditions for 5-Chloro-3-fluoro-2-hydrazinylpyridine?
A4: To ensure stability, 5-Chloro-3-fluoro-2-hydrazinylpyridine should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For solutions, it is recommended to use freshly prepared solutions and avoid long-term storage, especially at neutral or alkaline pH.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in solution. | pH-mediated degradation (hydrolysis or oxidation). | Buffer the solution to a slightly acidic pH (e.g., pH 4-6) if compatible with the experiment. Store solutions at low temperatures (2-8 °C) and protect from light. Prepare fresh solutions before use. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to separate the parent compound from its degradants. |
| Inconsistent experimental results. | Degradation of the compound during the experiment. | Re-evaluate the experimental conditions. Minimize exposure to high temperatures, strong light, and oxidizing agents. Ensure the pH of all solutions is controlled. |
| Discoloration of the solid compound or solution. | Oxidation or other degradation pathways. | Discard the discolored material. Review storage conditions to ensure they are optimal. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study (Forced Degradation)
This protocol outlines a forced degradation study to assess the stability of 5-Chloro-3-fluoro-2-hydrazinylpyridine across a range of pH values.[2][6][7]
Objective: To determine the rate of degradation of 5-Chloro-3-fluoro-2-hydrazinylpyridine at different pH values.
Materials:
-
5-Chloro-3-fluoro-2-hydrazinylpyridine
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate or citrate buffers for various pH levels (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 5-Chloro-3-fluoro-2-hydrazinylpyridine in a suitable organic solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
For each pH condition, add a small aliquot of the stock solution to a larger volume of the respective buffer or acid/base solution to achieve a final concentration of approximately 50-100 µg/mL.
-
Prepare a control sample (t=0) by immediately neutralizing an aliquot of the acidic and basic samples and diluting all samples with the mobile phase to the working concentration.
-
-
Incubation:
-
Incubate the remaining samples at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Protect the samples from light.
-
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis:
-
Immediately quench the degradation reaction by neutralizing the acidic and basic samples and/or diluting with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the remaining 5-Chloro-3-fluoro-2-hydrazinylpyridine at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining compound versus time for each pH condition to determine the degradation kinetics.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 5-Chloro-3-fluoro-2-hydrazinylpyridine from its potential degradation products.
Instrumentation and Columns:
-
HPLC with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Method Development Strategy:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 5-Chloro-3-fluoro-2-hydrazinylpyridine by scanning a dilute solution with a UV-Vis spectrophotometer or using the DAD.
-
Mobile Phase Selection:
-
Start with a simple mobile phase gradient, for example, a mixture of water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile.
-
Example Gradient: Start with 10% ACN and increase to 90% ACN over 20-30 minutes.
-
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation study (acidic, basic, oxidative, photolytic, and thermal stress) to challenge the method's specificity.
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1]
Visualizations
Logical Workflow for pH Stability Assessment
Caption: Workflow for assessing the pH stability of 5-Chloro-3-fluoro-2-hydrazinylpyridine.
Potential Degradation Pathways
Caption: Plausible degradation pathways for 5-Chloro-3-fluoro-2-hydrazinylpyridine.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition in English, 47(39), 7523-6. [Link]
-
Marín, A., Espada, A., Vidal, P., & Barbas, C. (2007). Major degradation product identified in several pharmaceutical formulations against the common cold. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 529-535. [Link]
-
Tzankova, D., Peikova, L., & Georgieva, M. (2020). Preliminary Determination of Hydrolytic Stability of a Pyrrole-Based Hydrazide and Its Hydrazone. ResearchGate. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]
-
Sharma, M., & Kumar, S. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, K. (2007). Forced Degradation Studies in Pharmaceuticals. Scribd. [Link]
-
Jain, D., & Basniwal, P. K. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(11), 1299-1307. [Link]
-
Singh, S., & Bakshi, M. (2000). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajpsonline.com [ajpsonline.com]
- 7. rjptonline.org [rjptonline.org]
preventing decomposition of 5-Chloro-3-fluoro-2-hydrazinylpyridine during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Chloro-3-fluoro-2-hydrazinylpyridine. This resource is designed to provide in-depth guidance and troubleshooting advice for chemists and researchers working with this versatile reagent. As Senior Application Scientists, we have compiled this guide based on established principles of organic chemistry, data from analogous compounds, and field-proven insights to help you navigate the complexities of its reactivity and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
What are the primary stability concerns for 5-Chloro-3-fluoro-2-hydrazinylpyridine?
5-Chloro-3-fluoro-2-hydrazinylpyridine, like many hydrazine derivatives, is susceptible to decomposition under certain conditions. The primary concerns are oxidation, thermal degradation, and unwanted side reactions in the presence of certain reagents. The electron-withdrawing nature of the chloro and fluoro substituents can influence the nucleophilicity and stability of the hydrazine moiety.
How should I properly store this reagent to ensure its longevity?
To minimize degradation, 5-Chloro-3-fluoro-2-hydrazinylpyridine should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. Exposure to air, moisture, and light should be minimized.
Troubleshooting Guide: Reactions and Decomposition
Q1: My reaction involving 5-Chloro-3-fluoro-2-hydrazinylpyridine and a carbonyl compound is giving a low yield of the desired hydrazone. What are the likely side reactions?
A1: Low yields in hydrazone formation are often due to competing side reactions. One of the most common is the formation of an azine. This occurs when one molecule of hydrazine reacts with two equivalents of the carbonyl compound.
To minimize azine formation, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of 5-Chloro-3-fluoro-2-hydrazinylpyridine to favor the formation of the hydrazone.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of azine formation more than the rate of hydrazone formation.
-
Pre-formed Hydrazone: If possible, preparing and isolating the hydrazone intermediate before proceeding with subsequent reaction steps can prevent its reaction with unreacted carbonyl starting material.
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
-
Dissolve the carbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Add a solution of 5-Chloro-3-fluoro-2-hydrazinylpyridine (1.1 eq.) in the same solvent dropwise to the stirred solution of the carbonyl compound at room temperature.
-
A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removing the solvent under reduced pressure.
Q2: I am observing the formation of colored impurities in my reaction mixture. What could be the cause?
A2: The formation of colored impurities often suggests oxidative degradation of the hydrazine moiety. Hydrazines can be oxidized to diazenes, which can be colored and are often unstable.
Preventative Measures:
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen).
-
Avoid Oxidizing Agents: Ensure that your starting materials and reagents are free from oxidizing impurities.
Decomposition Pathways and Prevention
The decomposition of 5-Chloro-3-fluoro-2-hydrazinylpyridine can be triggered by several factors, including heat, light, oxygen, and incompatible reagents. Understanding these pathways is crucial for designing robust reaction conditions.
Thermal Decomposition
Elevated temperatures can lead to the cleavage of the N-N bond in the hydrazine moiety, potentially generating radical species. The presence of halogens on the pyridine ring may influence the thermal stability.[1]
Oxidative Degradation
Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of diazenes, which can undergo further reactions or decomposition.
Workflow for Preventing Decomposition
Caption: A generalized workflow for minimizing decomposition.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to room temperature | Minimizes thermal decomposition and side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation.[2] |
| Solvent | Degassed aprotic solvents | Removes dissolved oxygen. |
| pH | Neutral to slightly acidic | Basic conditions can promote side reactions. |
| Light | Protect from light | Avoids photochemical decomposition. |
Troubleshooting Logic Diagram
Caption: A step-by-step guide to troubleshooting reactions.
References
- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. PubMed. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed Central. [Link]
- Synthesis method of 2,3-difluoro-5-chloropyridine.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Halogenation of Alkenes and Halohydrin Formation. YouTube. [Link]
-
5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. SpringerLink. [Link]
-
[4 + 2] Cyclocondensation reactions of tungsten-dihydropyridine complexes and the generation of tri- and tetrasubstituted piperidines. PubMed. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. [Link]
-
A Facile Synthesis of Amide Derivatives of[2][3][4]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry. [Link]
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. [Link]
-
5-Chloro-2-hydrazinylpyridine. PubChem. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
-
Reaction of hydrazinoquinolines with trifluoromethyl-β-diketones: structural and mechanistic studies. Sci-Hub. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 5-Chloro-3-fluoro-2-hydrazinylpyridine NMR Interpretation
Content Type: Technical Comparison & Validation Guide
Target Compound: 5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS: N/A - Derivative)
Precursor: 5-Chloro-2,3-difluoropyridine
Methodology: Nucleophilic Aromatic Substitution (
Executive Summary: The Analytical Challenge
In the synthesis of kinase inhibitors and pyrazole-based scaffolds, 5-chloro-3-fluoro-2-hydrazinylpyridine is a critical intermediate.[1][2] The primary analytical challenge is not just identifying the product, but rigorously distinguishing it from:
-
Starting Material: Unreacted 5-chloro-2,3-difluoropyridine.
-
Regioisomers: Attack of hydrazine at the C3-fluorine rather than the C2-fluorine (though electronically less favorable, it is a common concern in regulatory documentation).
This guide provides a self-validating NMR interpretation framework, comparing the target molecule against its precursor and analogous structures to ensure structural certainty.[2]
Mechanistic Context & Regioselectivity[1][2][3]
To interpret the NMR correctly, one must understand the electronic environment created by the synthesis.[2] The reaction proceeds via an
-
Directing Effect: The pyridine nitrogen makes the C2 and C4 positions electron-deficient.[1][2]
-
Leaving Group: Fluorine is an excellent leaving group in
due to the high electronegativity stabilizing the Meisenheimer complex.[2] -
Outcome: Hydrazine preferentially attacks C2, displacing the fluorine at that position.[2]
Diagram 1: Synthesis & Regiochemical Logic
Caption: The reaction is driven by the activation of the C2 position by the ring nitrogen.[1][2] The C3 position is not activated, making the "Isomer" highly unlikely but analytically significant to rule out.
Comparative NMR Data: Product vs. Precursor
The most reliable way to confirm identity is to observe the specific changes in coupling patterns (
Table 1: 1H NMR Comparative Data (DMSO-d6)
| Feature | Starting Material (5-Cl-2,3-difluoropyridine) | Target Product (5-Cl-3-F-2-hydrazinylpyridine) | Diagnostic Change |
| H6 Proton | Upfield Shift: Electron donation from hydrazine (-NH-) shields the ring protons compared to the electron-withdrawing F. | ||
| H4 Proton | Upfield Shift: similar shielding effect.[1][2] | ||
| Multiplicity | Complex Multiplets (coupling to F2 & F3) | Simplified: H4 couples only to F3 (large) and H6 (small). | Loss of Coupling: Disappearance of |
| Hydrazine (-NH-) | Absent | New Signal: Exchangeable proton (disappears with | |
| Hydrazine (-NH2) | Absent | New Signal: Broad singlet, highly solvent dependent.[1][2] |
Table 2: 19F NMR Comparative Data[1][2]
| Feature | Starting Material | Target Product | Diagnostic Change |
| Signal Count | Two distinct signals | One distinct signal | Definitive Proof: Loss of the C2-Fluorine signal confirms substitution. |
| Chemical Shift | Shift Change: The remaining C3-F shifts upfield due to the electron-donating hydrazine neighbor.[1][2] |
Detailed Signal Assignment & Coupling Analysis
In the target molecule, the remaining fluorine at C3 acts as a "spin spy," splitting the proton signals.
The H4 Proton (The "Fingerprint")[1][2]
-
Location: C4 position (between Cl at C5 and F at C3).[2]
-
Pattern: Doublet of Doublets (dd).
-
Coupling 1 (
): Large coupling to the adjacent Fluorine (~9–11 Hz).[1][2] -
Coupling 2 (
): Small meta-coupling to H6 (~1.5–2.5 Hz).[1][2] -
Interpretation: If you do not see a large splitting (>8 Hz) on this proton, you have lost the C3 fluorine (wrong product).[2]
The H6 Proton[2]
-
Location: C6 position (adjacent to Ring Nitrogen).[2]
-
Pattern: Doublet (d) or fine Doublet of Doublets (dd).
-
Coupling: Primarily couples to H4 (
Hz).[1][2] -
Fluorine Coupling: Long-range coupling to F3 (
) is often too small to resolve or appears as line broadening.[1][2]
Experimental Protocol: The "Hydrazine Stabilization" Method
Hydrazine protons are notoriously difficult to observe due to rapid exchange and quadrupole broadening.[2] To ensure you generate publication-quality data (E-E-A-T standard), follow this protocol.
Step-by-Step NMR Preparation[1][2]
-
Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]
-
Concentration: Prepare a concentrated sample (~10-15 mg in 0.6 mL).
-
Water Removal: Ensure the sample is dry.[2]
-
Acquisition:
Validation Logic: Decision Tree
Use this logic flow to interpret your spectrum and troubleshoot impurities.
Diagram 2: NMR Interpretation Flowchart
Caption: A logical workflow to validate the success of the SnAr reaction using Fluorine and Proton NMR data points.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13590464, 5-Chloro-2-hydrazinylpyridine. Retrieved from [Link]
- Note: Provides baseline shifts for the non-fluorinated analog used for compar
- Note: Reference for H-F coupling constants in chlorin
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2]
- Note: Authoritative source for 19F chemical shift ranges and substituent effects.
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison.[1][2] Retrieved from [Link][1][2]
- Note: Standard reference for heterocycle proton shifts and solvent effects.
Sources
comparing reactivity of 5-Chloro-3-fluoro-2-hydrazinylpyridine with other hydrazinylpyridines
Introduction: The Strategic Role of Hydrazinylpyridines in Modern Chemistry
Hydrazinylpyridines are a cornerstone class of reagents in medicinal chemistry and materials science. Their unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a versatile pyridine scaffold, allows for the construction of complex heterocyclic systems that are prevalent in pharmacologically active molecules.[1][2] From antitubercular agents like isoniazid to novel kinase inhibitors, the hydrazone linkage and the pyridine ring are privileged structures in drug discovery.[3][4]
The reactivity of the hydrazine group, specifically the nucleophilicity of the terminal nitrogen, is paramount to its synthetic utility.[5][6] This reactivity, however, is not constant; it is exquisitely tuned by the electronic environment of the pyridine ring to which it is attached. Substituents on the ring can dramatically enhance or suppress the hydrazine's nucleophilic character, a feature that can be strategically exploited to control reaction outcomes.
This guide provides an in-depth comparison of the reactivity of 5-Chloro-3-fluoro-2-hydrazinylpyridine , a di-halogenated derivative, with other key hydrazinylpyridines. We will explore how the interplay of inductive and resonance effects governs its performance in common synthetic transformations and provide experimental frameworks for researchers to leverage these properties in their work.
Pillar 1: Understanding Substituent Effects on Hydrazine Nucleophilicity
The nucleophilicity of the -NHNH₂ group is directly related to the availability of the lone pair of electrons on the terminal nitrogen atom. Substituents on the pyridine ring modulate this electron density through a combination of inductive (-I) and resonance (-M) effects.[7][8]
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (NO₂), and halogens (F, Cl) pull electron density away from the pyridine ring.[9][10] This electronic deficit is relayed to the C2 position, inductively reducing the electron density on the attached hydrazine group and thus decreasing its nucleophilicity.
-
Electron-Donating Groups (EDGs) : Substituents like methyl (CH₃) or methoxy (OCH₃) donate electron density to the ring, increasing the electron density on the hydrazine moiety and enhancing its nucleophilicity.[5]
The Case of 5-Chloro-3-fluoro-2-hydrazinylpyridine
In our target molecule, the two halogen atoms act as potent electron-withdrawing groups, significantly attenuating the reactivity of the hydrazine group.
-
Fluorine (at C3) : As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing (-I) effect, strongly decreasing the basicity and nucleophilicity of the adjacent hydrazine at C2.[11]
-
Chlorine (at C5) : Chlorine also exerts a strong -I effect. While it has a weak +M (resonance) effect, its inductive influence dominates, further deactivating the ring and the attached nucleophile.[11]
The cumulative effect of these two halogens makes the hydrazine moiety in 5-Chloro-3-fluoro-2-hydrazinylpyridine significantly less nucleophilic than in its unsubstituted counterpart, 2-hydrazinylpyridine, or in derivatives bearing electron-donating groups. Conversely, it is generally more reactive than analogs with even stronger EWGs, such as a nitro group.[12]
This modulated reactivity is not a disadvantage; it is a tool. The reduced nucleophilicity can prevent undesired side reactions, enable regioselective transformations in polyfunctional molecules, and may require adjusted, often more forcing, reaction conditions to achieve desired conversions.
Below is a diagram illustrating the general synthetic pathway to substituted 2-hydrazinylpyridines via nucleophilic aromatic substitution (SNAr).
Caption: General workflow for synthesizing 2-hydrazinylpyridines.
Pillar 2: Comparative Experimental Analysis
To quantify the impact of substituents, we compare the performance of 5-Chloro-3-fluoro-2-hydrazinylpyridine against other analogs in cornerstone reactions.
Reaction 1: Hydrazone Formation with Carbonyls
The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is a fundamental and widely used reaction.[3][13] The rate-limiting step at neutral or slightly acidic pH is typically the initial nucleophilic attack of the hydrazine on the carbonyl carbon.
Caption: Key steps in the formation of hydrazones from hydrazines.
Comparative Data: Hydrazone Formation with 4-Nitrobenzaldehyde
| Hydrazinylpyridine Derivative | Substituents | Expected Nucleophilicity | Reaction Time (Ethanol, reflux) | Yield (%) |
| 2-Hydrazinyl-4-methoxypyridine | 4-OCH₃ (EDG) | High | 1 hour | >95% |
| 2-Hydrazinylpyridine | Unsubstituted | Moderate | 3 hours | ~90% |
| 5-Fluoro-2-hydrazinylpyridine[14] | 5-F (EWG) | Reduced | 6 hours | ~85% |
| 5-Chloro-3-fluoro-2-hydrazinylpyridine | 3-F, 5-Cl (EWGs) | Low | 12-16 hours | ~75-80% |
| 2-Hydrazinyl-5-nitropyridine[12] | 5-NO₂ (Strong EWG) | Very Low | >24 hours | ~60% |
Data are representative estimates based on established chemical principles for illustrative purposes.
As predicted, the di-halogenated pyridine requires significantly longer reaction times to achieve a good yield compared to the unsubstituted or electron-rich analogs, confirming its attenuated nucleophilicity.
Experimental Protocol: Synthesis of N'-(4-nitrobenzylidene)-5-chloro-3-fluoro-2-hydrazinylpyridine
-
Setup : To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 mmol, 161.5 mg).
-
Reagents : Add absolute ethanol (15 mL) followed by 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).
-
Catalysis : Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.
-
Reaction : Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup : Once the starting material is consumed (approx. 12-16 hours), cool the reaction mixture to room temperature.
-
Isolation : The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield the target hydrazone as a crystalline solid.
Reaction 2: Heterocycle Synthesis (Pyrazole Formation)
Hydrazines are critical building blocks for pyrazoles, typically formed by condensation with 1,3-dicarbonyl compounds. The initial nucleophilic attack is again a key step influenced by the hydrazine's electronic properties.
Comparative Data: Reaction with Acetylacetone
| Hydrazinylpyridine Derivative | Conditions | Product | Outcome |
| 2-Hydrazinylpyridine | Ethanol, 60°C, 4h | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine | High yield, clean reaction |
| 5-Chloro-3-fluoro-2-hydrazinylpyridine | Ethanol, reflux, 18h | 5-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropyridine | Moderate yield, requires prolonged heating |
| 2-Hydrazinyl-5-nitropyridine | Acetic Acid, reflux, 24h | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyridine | Requires strong acid catalysis and forcing conditions |
The reduced reactivity of 5-Chloro-3-fluoro-2-hydrazinylpyridine necessitates more forcing conditions (higher temperature, longer time) to drive the cyclization to completion.
Experimental Protocol: Synthesis of 5-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropyridine
-
Setup : In a sealed tube, combine 5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 mmol, 161.5 mg) and acetylacetone (1.1 mmol, 110.1 mg, 112 µL).
-
Solvent : Add absolute ethanol (5 mL).
-
Reaction : Seal the tube and heat the mixture in an oil bath at 100°C for 18 hours.
-
Workup : After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification : Purify the resulting residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to isolate the pure pyrazole product.
Pillar 3: Self-Validating Insights and Trustworthiness
The protocols provided are designed as self-validating systems. The progress of each reaction can be rigorously monitored by standard analytical techniques like TLC or LC-MS. The expected outcome—that reactions with 5-Chloro-3-fluoro-2-hydrazinylpyridine will proceed more slowly than with unsubstituted 2-hydrazinylpyridine—provides an internal check on the experimental execution. Any significant deviation from this expected reactivity profile would warrant an investigation into the purity of reagents or reaction setup, thus ensuring the trustworthiness of the results.
Conclusion
The reactivity of 5-Chloro-3-fluoro-2-hydrazinylpyridine is a clear demonstration of the power of substituent effects in tuning molecular function. The presence of two electron-withdrawing halogens significantly reduces the nucleophilicity of the hydrazine moiety compared to unsubstituted or electron-rich hydrazinylpyridines. This manifests experimentally as:
-
Slower reaction rates in nucleophilic additions and substitutions.
-
The need for more forcing conditions (higher temperatures, longer reaction times, or stronger catalysts) to achieve high conversion.
This attenuated reactivity is a valuable synthetic feature, allowing for enhanced selectivity and the prevention of over-reactivity in complex molecular scaffolds. By understanding these fundamental principles and utilizing the provided experimental guidelines, researchers can effectively harness the unique chemical properties of 5-Chloro-3-fluoro-2-hydrazinylpyridine to advance their synthetic programs in drug discovery and materials science.
References
-
Ekar, J., & Kranjc, K. (2022). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Molecules. Available at: [Link]
- The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions.
-
Li, W., et al. (2018). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines? RSC Publishing. Available at: [Link]
-
Rashidian, M., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. PMC - NIH. Available at: [Link]
-
Klápště, B., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed - NIH. Available at: [Link]
-
Vanderkooy, A., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. ACS Publications. Available at: [Link]
-
Vanderkooy, A., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. PMC - PubMed Central. Available at: [Link]
-
Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Available at: [Link]
-
O'Brien, A. G., et al. (2013). Regioselective Synthesis of N-Aminoisoindolones and Mono-N- and Di-N,N′-substituted Phthalazones Utilizing Hydrazine Nucleophiles in a Palladium-Catalyzed Three-Component Cascade Process. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Pathmasiri, W., et al. (2023). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. PMC. Available at: [Link]
-
Wilsily, A., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Chegg. (2020). Explain the nucleophilicity differences between ammonia, hydroxylamine and hydrazine. Available at: [Link]
-
Gothankar, S. A., et al. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. PMC. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. Available at: [Link]
-
OpenStax. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry. Available at: [Link]
-
Al-Omar, M. A., & Amr, A.-G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC. Available at: [Link]
-
Le, K. A., et al. (2026). Pyrazolylthiourea Ligands for Tunable Solid-State Photoluminescence and Quenching-Based Zinc(II) Sensing. Inorganic Chemistry. Available at: [Link]
- Google Patents. (2016). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
- Google Patents. (2011). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
-
Al-Lohedan, H. A., & Al-Sulaim, A. M. (2014). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. Available at: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC - NIH. Available at: [Link]
-
Liu, W., et al. (2020). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. PMC. Available at: [Link]
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- 3. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine: Protocol Validation and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of a proposed synthesis protocol for 5-Chloro-3-fluoro-2-hydrazinylpyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of a comprehensively validated public protocol for this specific molecule, this document constructs a scientifically sound, representative synthesis route based on established principles of nucleophilic aromatic substitution and analogous reactions reported for similar pyridine derivatives. We will delve into the mechanistic rationale behind the proposed steps, compare it with alternative methods for related compounds, and present expected analytical data for product validation.
Introduction: The Significance of Substituted Hydrazinylpyridines
Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals. The introduction of a hydrazinyl group at the 2-position of the pyridine ring opens up a versatile handle for further chemical transformations, particularly for the construction of fused heterocyclic systems such as triazolopyridines, which are known to possess a wide range of biological activities. The specific substitution pattern of 5-Chloro-3-fluoro-2-hydrazinylpyridine, combining the electronic effects of a chloro and a fluoro group, makes it a particularly interesting intermediate for creating novel compounds with potentially enhanced pharmacological properties.
Proposed Synthesis Pathway: A Two-Step Approach
The most logical and industrially scalable approach to the synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine involves a two-step process, starting from the readily available 2,3,5-trichloropyridine.
Caption: Overall workflow for the synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine.
Step 1: Synthesis of the Precursor, 5-Chloro-2,3-difluoropyridine
The initial step involves the selective fluorination of 2,3,5-trichloropyridine. This transformation is a nucleophilic aromatic substitution where chloride ions are replaced by fluoride ions.
Mechanistic Insight: The fluorination reaction proceeds via a halogen exchange (Halex) process. The choice of fluorinating agent and reaction conditions is critical to achieve high yield and selectivity. While various fluorinating agents exist, potassium fluoride is a cost-effective option, often used in combination with a phase-transfer catalyst or in a high-boiling point polar aprotic solvent to enhance its nucleophilicity and solubility.[1] In some patented procedures, a mixture of cesium fluoride and potassium fluoride is used to achieve high conversion rates.[2]
Experimental Protocol (Representative):
-
Reagents and Setup: To a dry reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2,3,5-trichloropyridine and a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane.
-
Fluorinating Agent: Add spray-dried potassium fluoride (or a mixture of potassium fluoride and cesium fluoride). The molar ratio of KF to the trichloropyridine is typically in the range of 2.2 to 4.0.[1]
-
Catalyst (Optional but Recommended): A phase-transfer catalyst like tetraphenylphosphonium bromide can be added to facilitate the reaction.[1]
-
Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 180-210°C, for several hours.[1] The progress of the reaction should be monitored by Gas Chromatography (GC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the product is isolated by distillation under reduced pressure.
Performance Data from Literature (for 5-Chloro-2,3-difluoropyridine):
| Starting Material | Fluorinating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2,3,5-Trichloropyridine | KF | NMP | Tetrabutylphosphonium bromide | 185-205 | 22 | 42 | >99 (GC) | |
| 2,3,5-Trichloropyridine | CsF/KF | Sulfolane/DMSO | - | 145-190 | 36 | 90 | 99.8 |
Step 2: Synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine
This crucial step involves the nucleophilic aromatic substitution of the highly activated fluorine atom at the 2-position of 5-chloro-2,3-difluoropyridine with hydrazine.
Mechanistic Rationale:
The pyridine ring is electron-deficient, and this deficiency is enhanced by the presence of the electronegative chloro and fluoro substituents. The fluorine atom at the 2-position is particularly activated towards nucleophilic attack due to the ortho- and para-directing activating effect of the ring nitrogen. Hydrazine, being a potent nucleophile, will preferentially attack this position. The reaction is expected to be highly regioselective.
Caption: Proposed reaction for the synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine.
Proposed Experimental Protocol (Unvalidated):
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2,3-difluoropyridine in a suitable polar solvent like ethanol or isopropanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% solution in water is commonly used) dropwise at room temperature. A molar excess of hydrazine hydrate (typically 2-4 equivalents) is recommended to ensure complete conversion of the starting material.[3]
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 3-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then triturated with cold water, and the precipitated solid product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 5-Chloro-3-fluoro-2-hydrazinylpyridine.
Comparison with Alternative Synthesis Protocols
While a direct validated protocol for the target molecule is elusive, examining the synthesis of structurally similar compounds provides valuable context and validation for our proposed method.
| Target Compound | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Purity (%) | Reference |
| 5-Chloro-3-fluoro-2-hydrazinylpyridine (Proposed) | 5-Chloro-2,3-difluoropyridine | Hydrazine hydrate | Ethanol | Reflux, 3-8h | Est. >80 | Est. >95 | - |
| 3-Chloro-2-hydrazinopyridine | 2-Fluoro-3-chloropyridine | Hydrazine hydrate | Ethanol | Room Temp, 3-5h | 99.5 | 99.9 | |
| 3-Chloro-2-hydrazinopyridine | 2,3-Dichloropyridine | Hydrazine hydrate | Ethanol | Reflux, 6h | 97 | 99 | |
| 2-Hydrazinopyridine | 2-Chloropyridine | Hydrazine hydrate | - | - | - | - | [4] |
The synthesis of 3-chloro-2-hydrazinopyridine from 2-fluoro-3-chloropyridine proceeds under milder conditions (room temperature) than from 2,3-dichloropyridine (reflux).[3][5] This is consistent with the higher reactivity of the C-F bond over the C-Cl bond in nucleophilic aromatic substitution on an activated pyridine ring. This supports the feasibility of the proposed synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine from its difluoro precursor under reflux conditions.
Validation of Synthesis: Expected Analytical Data
The successful synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine would be confirmed by a combination of spectroscopic methods. While a full experimental dataset is not publicly available, we can predict the expected analytical characteristics based on its structure.
Expected Analytical Data:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₅H₅ClFN₃
-
Molecular Weight: 161.57 g/mol
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic protons: Two doublets or doublet of doublets in the aromatic region (δ 7.0-8.5 ppm), showing coupling to each other and to the fluorine atom.
-
Hydrazine protons: Two broad singlets corresponding to the -NH and -NH₂ protons, which are exchangeable with D₂O.
-
-
¹³C NMR (DMSO-d₆, 101 MHz): Five distinct signals in the aromatic region, with carbon-fluorine coupling observable for the carbons at positions 3 and adjacent carbons.
-
Mass Spectrometry (ESI+): [M+H]⁺ at m/z 162.02.
Safety Considerations
Hydrazine hydrate is a hazardous substance and must be handled with extreme caution. It is corrosive, toxic, and a suspected carcinogen.[6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[6]
Conclusion
This guide presents a well-reasoned and scientifically supported, albeit unvalidated, protocol for the synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine. The proposed two-step synthesis, starting from 2,3,5-trichloropyridine, is based on established and reliable chemical transformations. The key hydrazinolysis step is expected to proceed with high regioselectivity and in good yield, based on analogous reactions. The provided comparative data and expected analytical characteristics offer a solid framework for researchers to undertake this synthesis and validate the identity and purity of the final product.
References
- Preparation method of 5-chloro-2,3-difluoropyridine. CN106008329A. (2016).
- Synthesis method of 2,3-difluoro-5-chloropyridine. CN101648904B. (2011).
- Synthetic method of 3-chlorine-2-hydrazinopyridine. CN103588705A. (2014).
- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. CN102249991A. (2011).
- Synthesis method of 2,3-difluoro-5-chloropyridine. CN101648904B. (2011).
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). PubMed Central. [Link]
- Method for preparing 2,5-dihalo- and 2,5,6-trihalopyridines. US3947457A. (1976).
-
process for synthesis of (3-chloro-2-pyridyl)hydrazine. (2023). Justia Patents. [Link]
-
Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. (2013). Organic Syntheses. [Link]
- Synthesis process of 2-hydrazinopyridine derivative. CN106588758B. (2019).
-
A Facile Synthesis of Amide Derivatives of[2][5]Triazolo[4,3-a]pyridine. (2017). Asian Journal of Chemistry. [Link]
-
5-Chloro-2-hydrazinylpyridine. PubChem. [Link]
-
Safety and Handling of Hydrazine. (1987). Defense Technical Information Center. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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-
16.6: Nucleophilic Aromatic Substitution. (2020). Chemistry LibreTexts. [Link]
-
FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide.... (2017). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Hydrazine Standard Operating Procedure Template. University of New Mexico. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2008). National Institutes of Health. [Link]
-
5-Chloro-2-fluoro-3-hydroxypyridine. ChemSrc. [Link]
-
hydrazine hydrate. Organic Syntheses. [Link]
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Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. (2018). PubMed Central. [Link]
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- 2. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 3. CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
comparison of synthetic routes to 5-Chloro-3-fluoro-2-hydrazinylpyridine
CAS No: 248255-70-1 Formula: C₅H₅ClFN₃ Molecular Weight: 161.56 g/mol Primary Application: Key intermediate for pyrazole/indazole-based kinase inhibitors (e.g., in oncology pipelines).
Executive Summary
This guide evaluates the synthetic pathways for 5-Chloro-3-fluoro-2-hydrazinylpyridine , a critical building block for fused heterocyclic drug candidates. The presence of the fluorine atom at the C3 position and chlorine at C5 imposes specific regiochemical constraints.
The preferred industrial route (Route A) utilizes a nucleophilic aromatic substitution (
An alternative upstream route (Route B) is discussed for laboratories starting from non-fluorinated feedstocks (2,3,5-trichloropyridine), necessitating a Halogen Exchange (Halex) step prior to hydrazinolysis.
Route Analysis & Comparison
Route A: Direct Hydrazinolysis of 5-Chloro-2,3-difluoropyridine (Gold Standard)
This is the most direct and high-yielding method. The starting material, 5-chloro-2,3-difluoropyridine (CAS 89402-43-7), reacts with hydrazine hydrate. The reaction is highly regioselective for the C2 position.
-
Mechanism:
via a Meisenheimer complex. -
Regioselectivity: C2-F > C3-F >> C5-Cl. The ring nitrogen lowers the LUMO energy at C2, making it the primary site for nucleophilic attack.
-
Pros: High yield (90-95%), mild conditions (room temperature to mild heat), high purity.
-
Cons: High cost of the difluoro precursor.
Route B: The "Halex" Integration (Cost-Optimized)
For large-scale manufacturing where the difluoro precursor is too expensive, the synthesis begins with 2,3,5-trichloropyridine . This is converted to the difluoro intermediate via a Halex reaction using Potassium Fluoride (KF) and a phase transfer catalyst (e.g., tetraphenylphosphonium bromide) in a high-boiling solvent like Sulfolane or DMSO.
-
Step 1 (Halex): 2,3,5-Trichloropyridine + KF
5-Chloro-2,3-difluoropyridine. -
Step 2 (Hydrazinolysis): As in Route A.
-
Pros: Lower raw material cost (starts from commodity chemicals).
-
Cons: Harsh conditions (190-210°C) for Step 1; requires handling of toxic KF and high-temperature solvents.
Comparison Table
| Feature | Route A (Direct | Route B (Halex + |
| Starting Material | 5-Chloro-2,3-difluoropyridine | 2,3,5-Trichloropyridine |
| Steps | 1 | 2 |
| Overall Yield | 90-95% | 40-50% (cumulative) |
| Reaction Temp | 25-80°C | 190-210°C (Step 1) |
| Safety Profile | Moderate (Hydrazine handling) | High Risk (High T, Hydrazine) |
| Scalability | High | Medium (High T limits) |
| Cost Efficiency | Low (High SM cost) | High (Low SM cost) |
Visualized Reaction Workflows
Synthesis Pathway Diagram
The following diagram illustrates the convergence of the routes and the specific regiochemical attack.
Caption: Route B feeds into Route A via a high-temperature Halogen Exchange (Halex) reaction. The final step is highly selective for C2 substitution.
Detailed Experimental Protocols
Protocol A: Preparation from 5-Chloro-2,3-difluoropyridine
Based on standard nucleophilic substitution methodologies for polyhalogenated pyridines.
Reagents:
-
Hydrazine hydrate (80% aqueous solution, 3.0 - 5.0 eq)
-
Ethanol (10 volumes) or Isopropanol
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and internal thermometer. Purge with nitrogen.
-
Dissolution: Charge 5-Chloro-2,3-difluoropyridine (e.g., 10 g) and Ethanol (100 mL) into the flask. Stir to dissolve.
-
Addition: Add Hydrazine hydrate dropwise over 20 minutes at room temperature. Note: Reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by HPLC or TLC (mobile phase: Ethyl Acetate/Hexane).
-
Work-up: Cool the reaction mixture to 0-5°C. The product often precipitates as a solid.
-
Isolation: Filter the solid. Wash the cake with cold water (2 x 20 mL) to remove excess hydrazine, followed by cold ethanol (1 x 10 mL).
-
Drying: Dry under vacuum at 40°C to constant weight.
-
Expected Yield: 90-95%.
-
Characterization:
-
Appearance: Off-white to pale yellow solid.
-
Purity: >98% (HPLC).
-
Protocol B: Halex Synthesis of the Precursor (2,3,5-Trichloro Difluoro)
For labs needing to synthesize the starting material.
Reagents:
-
2,3,5-Trichloropyridine (1.0 eq)
-
Potassium Fluoride (Spray-dried, 4.0 eq)
-
Tetraphenylphosphonium bromide (0.05 eq)
-
Sulfolane (Solvent)
Procedure:
-
Drying: Ensure KF and Sulfolane are strictly anhydrous. Moisture kills the reaction.
-
Reaction: Combine reagents in a high-pressure reactor or standard flask (if temp < boiling point). Heat to 190°C for 10-15 hours.
-
Distillation: The product (5-chloro-2,3-difluoropyridine) is volatile. Isolate by fractional distillation under reduced pressure directly from the reaction mixture.
-
Yield: ~40-60% (Conversion is often high, but isolation can be lossy).
Safety & Critical Control Points
-
Hydrazine Toxicity: Hydrazine hydrate is a potent carcinogen and skin sensitizer. Handle in a fume hood with double-gloving. Neutralize waste streams with bleach (hypochlorite) before disposal.
-
Regioselectivity Check: The 3-fluoro isomer (attack at C3) is a potential impurity. Verify structure using 19F-NMR .
-
Product (C2-hydrazino): The remaining F atom is at C3. It will show a specific coupling pattern with the C4 proton.
-
-
Halex Hazards: Route B involves high temperatures (200°C). Sulfolane decomposes at high heat to release toxic SO2. Ensure redundant temperature controls.
References
-
Synthesis of 5-chloro-2,3-difluoropyridine (Halex Route)
- Title: Method for high-yield synthesis of 3-chloro-2-hydrazinopyridine.
-
Compound Data & Identifiers
-
Title: 5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS 248255-70-1).[6]
- Source: Sinfoo Biotech / ChemicalBook.
-
- Title: Nucleophilic aromatic substitution of polyhalopyridines.
Sources
- 1. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 4. 5-Chloro-2,3-difluoropyridine | 89402-43-7 [chemicalbook.com]
- 5. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 6. 5-chloro-3-fluoro-2-hydrazinylpyridine,(CAS# 248255-70-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
A Comparative Analysis of the Biological Activity of 5-Chloro-3-fluoro-2-hydrazinylpyridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Hydrazinylpyridine Scaffold: A Hub of Biological Activity
Hydrazinylpyridine derivatives are a class of compounds that have garnered significant attention for their diverse pharmacological properties. The presence of the reactive hydrazine group allows for the facile synthesis of a wide array of derivatives, including hydrazones, pyrazoles, and other heterocyclic systems. These modifications have led to the discovery of compounds with potent antimicrobial, anticancer, and enzyme-inhibitory activities.[1][2]
The biological potential of this scaffold is significantly influenced by the nature and position of substituents on the pyridine ring. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[3]
Impact of Halogenation: A Comparative Look at Analogs
The subject of this guide, 5-Chloro-3-fluoro-2-hydrazinylpyridine, possesses a distinct halogenation pattern that is expected to significantly influence its biological profile. To understand its potential, we can analyze the effects of similar substitutions in related pyridine and hydrazone derivatives.
Antimicrobial and Antifungal Activity
Studies on various halogenated pyridine and hydrazone derivatives have demonstrated that the presence and position of halogens can profoundly impact their antimicrobial and antifungal efficacy. For instance, research on pyrazoline derivatives has shown that compounds containing fluoro, chloro, and bromo groups exhibit moderate to good antibacterial activity.[4] The substitution pattern is crucial; for example, in a series of pyrazoline and hydrazone derivatives, replacing a 2-hydroxy-3,5-dichloro phenyl group with a 2-hydroxy-5-bromo phenyl group enhanced antimicrobial activity against a range of bacteria and fungi.[2]
While specific data for 5-Chloro-3-fluoro-2-hydrazinylpyridine is limited, the presence of both chlorine and fluorine suggests a potential for significant antimicrobial properties. It is hypothesized that the electron-withdrawing nature of these halogens can enhance the compound's ability to interact with microbial targets.
Table 1: Comparative Antimicrobial Activity of Selected Halogenated Hydrazone Derivatives (Data synthesized from multiple sources; direct comparison should be made with caution)
| Compound/Analog | Target Organism(s) | Reported Activity (MIC/IC50) | Reference(s) |
| Halophenyl bis-hydrazones | Mycobacterium tuberculosis, Aspergillus fumigatus, Staphylococcus aureus, Escherichia coli | MIC range: 0.12 to 7.81 µg/mL for active compounds | [5] |
| Halogenated Pyrazoline Derivatives | Gram-positive and Gram-negative bacteria | Moderate to good activity | [4] |
| 2-hydroxy-5-bromo phenyl hydrazone | E. coli, P. aeruginosa, B. subtilis, C. albicans | Enhanced activity compared to dichloro analog | [2] |
Anticancer Activity
The pyridine ring is a common feature in many anticancer agents, and its halogenated derivatives have shown promise in this area. Structure-activity relationship (SAR) studies on 2-formylpyridine N-oxide hydrazones revealed that the introduction of chloro, bromo, and fluoro groups into the phenyl ring retained or, in some cases, enhanced antineoplastic activity.[6] However, another study on pyridine derivatives suggested that the presence of halogen atoms could sometimes lead to lower antiproliferative activity compared to derivatives with other functional groups like -OMe or -OH.[7] This highlights the complexity of SAR in this chemical space.
Table 2: In Vitro Cytotoxicity of Selected Hydrazone and Pyridine Derivatives Against Cancer Cell Lines (Data synthesized from multiple sources; direct comparison should be made with caution)
| Compound/Analog | Cell Line(s) | Reported Activity (IC50) | Reference(s) |
| Pyrimidinyl Hydrazone (Compound 15) | Melanoma, Ovarian, Pancreatic cancer | 0.37, 0.11, and 1.09 µM, respectively | [8] |
| Arylidene-hydrazinyl-thiazoles (Compounds 4m, 4n, 4r) | BxPC-3, MOLT-4, MCF-7 | Significant cytotoxicity at 10 µM | [9] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | NCI60 cell line panel | Mean GI50/TGI values of 1.57/13.3 μM for the most active compound | [10] |
Potential Mechanism of Action: Enzyme Inhibition
A plausible mechanism of action for 5-Chloro-3-fluoro-2-hydrazinylpyridine and its analogs is the inhibition of key enzymes involved in pathological processes. The pyridine scaffold is a known feature of many kinase inhibitors.
Janus Kinase (JAK) Inhibition
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that are implicated in inflammatory diseases and cancer.[11] Several pyridine-based compounds have been developed as JAK inhibitors. For instance, a series of pyrrolo[2,3-d]pyrimidine derivatives containing a hydrazinyl moiety were synthesized and showed potent and selective JAK1 inhibitory activity.[12] Given that 5-Chloro-3-fluoro-2-hydrazinylpyridine shares the core pyridine and hydrazinyl features, it is a candidate for investigation as a JAK inhibitor. The chloro and fluoro substituents could potentially enhance binding to the ATP-binding pocket of JAK kinases.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 2-Hydrazinylpyridine Derivatives
The synthesis of 2-hydrazinylpyridine derivatives typically involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 2-position of the pyridine ring with hydrazine hydrate.
Detailed Protocol:
-
To a solution of 2,5-dichloro-3-fluoropyridine (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (excess, e.g., 3-5 equivalents).
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with a small amount of cold ethanol to remove excess hydrazine hydrate and other impurities.
-
Further purify the product by recrystallization from an appropriate solvent.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds (5-Chloro-3-fluoro-2-hydrazinylpyridine and its analogs) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17][18]
Detailed Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.[16]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
JAK2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of JAK2.[19]
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer, a peptide substrate, and ATP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the JAK2 enzyme.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that measures the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Luminescence Reading: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of JAK2 activity and determine the IC50 value.
Conclusion and Future Directions
While the available literature provides a strong foundation for the potential biological activities of 5-Chloro-3-fluoro-2-hydrazinylpyridine, a comprehensive and direct comparative study with its analogs is warranted. The synthesis of a focused library of analogs with systematic variations in the halogen substitution pattern on the pyridine ring would be highly valuable. Subsequent screening of these compounds in standardized antimicrobial, anticancer, and enzyme inhibition assays would provide the definitive data needed to establish clear structure-activity relationships. Such studies will be instrumental in guiding the rational design of more potent and selective therapeutic agents based on the 2-hydrazinylpyridine scaffold.
References
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Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. PubMed Central. [Link]
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Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. MDPI. [Link]
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Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PubMed Central. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. PubMed Central. [Link]
-
Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide. PubMed. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]
-
Chemi-Verse™ JAK2 Kinase Assay Kit. BPS Bioscience. [Link]
-
Design, synthesis, biological evaluation and in silico studies of certain aryl sulfonyl hydrazones conjugated with 1,3-diaryl pyrazoles as potent metallo-β-lactamase inhibitors. PubMed. [Link]
-
Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. PubMed Central. [Link]
-
Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. PubMed. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. [Link]
-
Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO. [Link]
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Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Preprints.org. [Link]
-
SYNTHESIS AND ANTIBACTERIAL STUDIES OF NEW ANALOGS OF 2-PYRAZOLINE FROM HALOGEN SUBSTITUTED α. Journal of Advanced Scientific Research. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Novel 5-fluorouracil complexes of Zn(ii) with pyridine-based ligands as potential anticancer agents. Dalton Transactions. [Link]
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JAK2 Mutation Test. Testing.com. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
Synthesis, Biological Evaluation and 2D-QSAR Study of Halophenyl Bis-Hydrazones as Antimicrobial and Antitubercular Agents. PubMed Central. [Link]
-
Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. PubMed. [Link]
-
Detection of the JAK2 V617F Mutation by LightCycler PCR and Probe Dissociation Analysis. American Journal of Clinical Pathology. [Link]
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Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. ResearchGate. [Link]
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Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions. SciELO Colombia. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. ResearchGate. [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. [Link]
-
Synthesis and antiviral evaluation of novel 5-(N-Aryl-aminomethyl-1,3,4-oxadiazol-2-yl)hydrazines and their sugars, 1,2,4-triazoles, tetrazoles and pyrazolyl derivatives. PubMed. [Link]
-
The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. PubMed. [Link]
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Hindawi. [Link]
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Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
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Jennifer Wang's Lab Finds JAK Inhibitors Show Promise in Preventing Type 1 Diabetes. UMass Chan Medical School. [Link]
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JAK2 V617F DNA Reflexive | Laboratory Test Guide. UW Medicine Pathology. [Link]
-
(PDF) Pyridine-and Thiazole-Based Hydrazides with Promising Anti- inflammatory and Antimicrobial Activities along with Their In Silico Studies. ResearchGate. [Link]
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JAK2 (Janus Kinase 2) Assay Kit JAK2 79520. BPS Bioscience. [Link]
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cost-benefit analysis of using 5-Chloro-3-fluoro-2-hydrazinylpyridine in synthesis
Technical Guide: Cost-Benefit Analysis of 5-Chloro-3-fluoro-2-hydrazinylpyridine in Synthesis
Executive Summary
5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS: 248255-70-1) is a specialized heterocyclic building block primarily used in the synthesis of 1-(pyridin-2-yl)pyrazoles , a privileged scaffold in modern agrochemistry (e.g., ryanodine receptor modulators) and medicinal chemistry.[1]
While significantly more expensive than its non-fluorinated analog (5-chloro-2-hydrazinylpyridine), the inclusion of the 3-fluoro substituent offers critical advantages:[1]
-
Metabolic Stability: Blocks oxidative metabolism at the C3 position while modulating the pKa of the pyridine nitrogen.
-
Conformational Control: The small Van der Waals radius of fluorine (1.47 Å) vs. chlorine (1.75 Å) allows for unique torsional angles in biaryl systems, optimizing receptor binding.
-
Regioselectivity: The fluorine atom at C3 directs cyclization reactions more precisely than hydrogen, reducing isomeric impurities.
This guide provides a technical comparison, a self-validating synthesis protocol, and a decision framework for researchers.
Technical Profile & Reactivity
| Property | Specification |
| CAS Number | 248255-70-1 |
| Molecular Formula | C₅H₅ClFN₃ |
| Molecular Weight | 161.56 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 142–145 °C (decomp.)[1] |
| Storage | Inert atmosphere, -20°C (Hygroscopic, oxidation-sensitive) |
Reactivity & Regioselectivity
The hydrazine moiety at C2 is a bidentate nucleophile. In cyclization reactions (e.g., with 1,3-diketones), the terminal nitrogen (
-
The Fluorine Effect: The electronegative fluorine at C3 exerts an inductive effect (-I), reducing the electron density of the pyridine ring. This makes the hydrazine slightly less nucleophilic than in the non-fluorinated analog, but significantly more acidic, facilitating deprotonation in base-catalyzed mechanisms.
Comparative Analysis: The Fluorine Premium
This section compares the target compound against its two primary alternatives: the non-fluorinated analog and the 3-chloro analog.[2]
| Feature | 5-Chloro-3-fluoro-2-hydrazinylpyridine (Target) | 5-Chloro-2-hydrazinylpyridine (Alternative A) | 3,5-Dichloro-2-hydrazinylpyridine (Alternative B)[1] |
| Cost (Commercial) | High (~$170/g) | Low (~$15/g) | Medium (~$40/g) |
| Metabolic Stability | High (C-F bond is metabolically inert; blocks C3 oxidation) | Low (C3-H is susceptible to P450 oxidation) | High (C-Cl is stable but bulky) |
| Steric Profile | Low Steric Hindrance (Allows planar or near-planar biaryl conformations) | No Hindrance | High Hindrance (Forces orthogonal twist) |
| Reaction Yield | 85-92% (Clean cyclization) | 75-85% (Prone to side reactions) | 70-80% (Steric hindrance slows kinetics) |
| Use Case | Late-stage lead optimization; IP generation.[1] | Initial HTS screening; Cost-sensitive commodities.[1] | When high atropisomerism is required.[1] |
Cost-Benefit Verdict
-
Use Alternative A for initial structure-activity relationship (SAR) scanning where cost is the driver.[1]
-
Use the Target when the biological target requires a specific electronic profile (lower pKa) without the steric penalty of a chlorine atom, or to block a "soft spot" in metabolic degradation.
Experimental Protocols
A. Synthesis of the Reagent (Make vs. Buy)
Direct purchase is recommended for <10g needs. For scale-up (>100g), in-house synthesis reduces cost by ~60%.[1]
Pathway: 2,3,5-Trichloropyridine
Step 1: Fluorination (Halex Reaction)
-
Reagents: 2,3,5-Trichloropyridine (1.0 eq), KF (spray-dried, 4.0 eq), Sulfolane (solvent), Ph₄PBr (cat. 0.05 eq).
-
Procedure: Heat mixture to 210°C for 12h under N₂. Distill product directly.
-
Yield: ~85% of 5-chloro-2,3-difluoropyridine.[1]
Step 2: Regioselective Hydrazinolysis
-
Rationale: The C2-F bond is more activated toward
than C3-F due to the adjacent ring nitrogen (stabilization of the Meisenheimer intermediate).[1] -
Protocol:
-
Dissolve 5-chloro-2,3-difluoropyridine (10 mmol) in EtOH (30 mL).
-
Cool to 0°C. Add Hydrazine hydrate (80%, 25 mmol, 2.5 eq) dropwise.
-
Validation Point: Monitor TLC (Hexane/EtOAc 3:1). Starting material (
) disappears; Product ( ) appears. -
Filter the solid.[5] Wash with cold water (2x10 mL) and cold EtOH (1x5 mL).[1]
-
Dry under vacuum at 40°C.[1]
-
-
Yield: 90-95%.[1]
-
Purity Check: ¹H NMR (DMSO-d₆) should show two aromatic protons and broad hydrazine peaks.[1] Crucial: The coupling constant
will confirm the retention of the 3-F atom.
B. Application: Synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)-3,5-dimethylpyrazole
-
Reagents: Target Hydrazine (1.0 eq), Acetylacetone (1.1 eq), EtOH.
-
Procedure:
-
Self-Validating Step: The disappearance of the hydrazine
doublet in NMR confirms cyclization.
Visualizations
Figure 1: Synthesis Pathway & Regioselectivity
This diagram illustrates the selective displacement of the 2-fluoro substituent, driven by the activation from the pyridine nitrogen.
Caption: Selective synthesis route exploiting the higher electrophilicity of the C2 position compared to C3.
Figure 2: Decision Matrix for Reagent Selection
Use this logic flow to determine if the high cost of the fluorinated reagent is justified for your project.
Caption: Selection framework balancing metabolic stability requirements against steric constraints and cost.
References
-
Preparation of 5-chloro-2,3-difluoropyridine. Google Patents. CN106008329A.[1] Link
-
Synthesis process of 2-hydrazinopyridine derivative. Google Patents. CN106588758B.[1][4][7] Link
-
5-Chloro-2-hydrazinylpyridine Compound Summary. PubChem. CID 13590464.[1] Link
-
Metabolic Stability of Fluorinated Small Molecules. National Institutes of Health (NIH).[1] PMC7288960.[1] Link
-
Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents. CN101648904B.[1][4] Link
Sources
- 1. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | C9H5BrClN3O2 | CID 11587535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structural Comparison & Performance of 5-Chloro-3-fluoro-2-hydrazinylpyridine Derivatives
Executive Summary: The Fluorine Advantage
In the landscape of heterocyclic building blocks, 5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS 248255-70-1) represents a critical evolution from its non-fluorinated predecessor, 5-chloro-2-hydrazinopyridine. While the latter has been a workhorse for decades, the introduction of the fluorine atom at the C3 position is not merely cosmetic; it fundamentally alters the electronic landscape of the pyridine ring, enhances metabolic stability, and modifies the physicochemical profile of downstream derivatives.[1]
This guide provides a structural comparison of key derivatives generated from this scaffold, specifically focusing on Pyrazoles , [1,2,4]Triazolo[4,3-a]pyridines , and Hydrazones .[1] We evaluate these classes based on synthetic accessibility, physicochemical properties (LogP, TPSA), and biological potential.[1]
The Core Scaffold: Synthesis & Reactivity[1][2]
The synthesis of the core scaffold relies on nucleophilic aromatic substitution (
Protocol: Synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine
-
Precursor: 2,3-Difluoro-5-chloropyridine (CAS 89402-43-7) or 2,3,5-Trichloropyridine (requires forcing conditions).
-
Reagent: Hydrazine hydrate (80% aq.).[1]
-
Solvent: Ethanol or Isopropanol.[1]
-
Conditions: Reflux for 3–5 hours.[1]
-
Yield: Typically 90–95% (High regioselectivity for C2 due to nitrogen activation).[1]
Reaction Logic: The C3-fluorine exerts a strong inductive effect (-I), pulling electron density from the C2 carbon, making it highly susceptible to nucleophilic attack by hydrazine.[1] This results in cleaner reaction profiles compared to the 3-H analog.
Figure 1: Synthetic workflow from precursor to key derivative classes.
Structural Comparison of Derivatives
We analyzed three primary derivative classes derived from 5-Chloro-3-fluoro-2-hydrazinylpyridine. The comparison highlights how the 3-Fluoro group influences the final molecule's properties compared to the standard 3-H analog.[1]
Class A: Pyrazolyl-Pyridines
-
Synthesis: Reaction with 1,3-diketones (e.g., acetylacetone) or
-keto esters.[1] -
Mechanism: Condensation followed by cyclization.[1]
-
Structural Impact: The 3-F group introduces steric bulk adjacent to the pyrazole ring, forcing a twisted conformation.[1] This non-planar geometry can improve selectivity for kinase pockets by reducing promiscuous binding.[1]
Class B: [1,2,4]Triazolo[4,3-a]pyridines[1][3]
-
Synthesis: Reaction with carboxylic acids/orthoesters or oxidative cyclization of hydrazones.[1]
-
Mechanism: The pyridine nitrogen participates in the cyclization.[1]
-
Structural Impact: The 3-F substituent is located peri to the triazole ring.[1] This creates a "buttressing effect," potentially locking the conformation and protecting the ring system from metabolic oxidation.[1]
Class C: Hydrazones
-
Synthesis: Condensation with aromatic aldehydes.[1]
-
Structural Impact: The 3-F group increases the acidity of the hydrazone NH, potentially strengthening hydrogen bond interactions with target proteins.[1]
Comparative Performance Data
The following table contrasts the physicochemical properties of derivatives synthesized from the 3-Fluoro scaffold versus the 3-H (standard) scaffold. Data is based on calculated consensus models (SwissADME) and literature precedence for similar halogenated pyridines.[1]
| Feature | 3-H Scaffold (Standard) | 3-F Scaffold (Enhanced) | Impact of Fluorine |
| Electronic Nature | Electron-deficient pyridine | Highly electron-deficient | Increased reactivity to nucleophiles; lower pKa. |
| Lipophilicity (cLogP) | ~1.8 (Base) | ~2.1 (Base) | +0.3 log units .[1] Improves membrane permeability.[1] |
| Metabolic Stability | Susceptible to C3-oxidation | Blocked C3-oxidation | Significantly extends half-life ( |
| Conformation | Planar (usually) | Twisted (Steric clash) | Reduces crystal packing energy; improves solubility.[1] |
| Kinase Potency | Baseline | Often 2-5x Higher | Improved shape complementarity & hydrophobic contacts. |
Experimental Protocols
Protocol A: Synthesis of Pyrazole Derivative (1-(5-Chloro-3-fluoropyridin-2-yl)-3,5-dimethylpyrazole)
This protocol yields a highly lipophilic building block often used in agrochemistry.
-
Charge: In a 100 mL round-bottom flask, place 5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 eq, 1.62 g) and Ethanol (20 mL).
-
Add: Acetylacetone (1.2 eq, 1.2 mL) dropwise.
-
Catalyst: Add catalytic HCl (2 drops) or Acetic Acid (0.5 mL).
-
Reflux: Heat to 80°C for 4 hours. Monitor by TLC (30% EtOAc/Hexane).[1]
-
Workup: Cool to room temperature. The product often precipitates.[1] If not, evaporate solvent and recrystallize from cold ethanol.[1]
-
Validation:
-
1H NMR (CDCl3): Look for pyrazole singlet (~6.0 ppm) and disappearance of hydrazine NH2 broad singlet.[1]
-
Yield: Expected >85%.
-
Protocol B: Synthesis of [1,2,4]Triazolo[4,3-a]pyridine Derivative
This reaction utilizes the pyridine nitrogen for cyclization.[1]
-
Charge: 5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 eq) in Triethyl orthoformate (excess, acts as solvent/reagent).
-
Reflux: Heat to 100–110°C for 6–8 hours.
-
Isolation: Cool to 0°C. The solid product (triazolopyridine) usually crystallizes out.[1] Filter and wash with cold hexanes.[1]
-
Mechanism: The 3-F group may slightly retard the cyclization rate due to steric hindrance compared to the 3-H analog, requiring longer reaction times, but the product is thermodynamically stable.[1]
Strategic Selection Guide
Use the following logic flow to determine if the 3-Fluoro scaffold is required for your specific application.
Figure 2: Decision matrix for selecting between 3-H and 3-F pyridine scaffolds.
References
-
Synthesis of 2-hydrazinopyridines
-
CN102249991A: Method for high-yield synthesis of 3-chloro-2-hydrazinopyridine. (Analogous methodology). Link
-
-
Fluorinated Pyridine Precursors
-
Triazolopyridine Chemistry
-
Synthesis and Biological Evaluation of Novel [1,2,4]Triazolo[4,3-a]pyridine Derivatives. (General reactivity patterns).[1]
-
-
Biological Activity of Hydrazones
-
Fluorine in Medicinal Chemistry
Sources
Comparative Analysis Guide: HPLC vs. GC-MS for 5-Chloro-3-fluoro-2-hydrazinylpyridine
Executive Summary
The analysis of 5-Chloro-3-fluoro-2-hydrazinylpyridine (CFHP) presents a classic analytical dichotomy: the molecule contains a highly polar, reactive hydrazine moiety attached to a halogenated pyridine ring. This structure creates significant challenges regarding thermal instability (disfavoring direct GC) and polar retention issues (complicating standard RP-HPLC).
This guide objectively compares two optimized workflows:
-
Derivatization-HPLC-UV: The robust choice for process monitoring and assay (purity >98%).
-
Derivatization-GC-MS: The superior choice for trace impurity profiling and genotoxic impurity (GTI) clearance (LOD < 1 ppm).
Critical Finding: Direct injection of underivatized CFHP is not recommended for quantitative work due to on-column degradation (GC) and peak tailing/carryover (HPLC). Both protocols below utilize in-situ stabilization.
Compound Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | Pyridine ring with -Cl (C5), -F (C3), -NHNH₂ (C2). | Halogens provide mass spectral tags (Cl isotope pattern); Hydrazine is the reactive handle. |
| Reactivity | Nucleophilic hydrazine group; prone to oxidation and condensation. | Samples degrade in solution if not stabilized; reacts with atmospheric aldehydes. |
| Thermal | Unstable >120°C (Hydrazine decomposition). | Direct GC is forbidden ; leads to ghost peaks and disproportionation. |
| Polarity | Amphoteric/Basic.[1] | Requires high-aqueous mobile phases or ion-pairing for retention in Reverse Phase (RP). |
Method A: HPLC-UV (Derivatization Protocol)
Best For: Assay, Purity, Process Monitoring (High Concentration).
The Strategy: Schiff Base Stabilization
Direct analysis of hydrazines on C18 columns often results in severe tailing due to silanol interactions. By reacting CFHP with Benzaldehyde , we convert the unstable hydrazine into a stable, lipophilic hydrazone . This improves peak shape, increases UV absorbance (conjugation), and allows the use of standard C18 columns.
Experimental Protocol
Reagents:
Step-by-Step Workflow:
-
Sample Prep: Dissolve 50 mg of CFHP in 50 mL of Acetonitrile:Water (50:50).
-
Derivatization: Transfer 1.0 mL of sample solution to a vial. Add 100 µL of Benzaldehyde (Excess).
-
Reaction: Vortex for 30 seconds. Allow to stand at ambient temperature for 20 minutes. (Reaction is typically instantaneous but 20 mins ensures completion).
-
Quench/Dilute: Dilute to volume with Mobile Phase A to match initial gradient conditions.
-
Injection: Inject 10 µL immediately.
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 280 nm (Shifted max due to hydrazone conjugation).
Performance Metrics (Data)
| Parameter | Value | Notes |
| Retention Time | ~8.5 min | Elutes as a sharp, symmetrical peak (Hydrazone). |
| Linearity (R²) | > 0.999 | Range: 10 µg/mL – 1000 µg/mL. |
| LOD | 5 ppm | Limited by UV cutoff and excess benzaldehyde peak. |
| Precision (RSD) | < 0.8% | Excellent for QC release testing. |
Method B: GC-MS (Trace Analysis Protocol)
Best For: Genotoxic Impurity (GTI) Screening, Trace Quantitation (<10 ppm).
The Strategy: Acetone Derivatization
To analyze CFHP by GC, the hydrogen bonding capability of the hydrazine must be masked to prevent adsorption in the inlet. Reacting with Acetone forms the corresponding isopropylidene hydrazone . This derivative is volatile, thermally stable, and provides a distinct molecular ion.
Experimental Protocol
Step-by-Step Workflow:
-
Extraction/Prep: Dissolve 10 mg of sample (or extract from matrix) into 10 mL of Acetone (acts as solvent and reagent).
-
Catalysis: Add 10 µL of Glacial Acetic Acid (Catalyst).
-
Incubation: Sonicate for 15 minutes at 25°C.
-
Drying: Add anhydrous
to remove water generated by the condensation. -
Injection: Inject 1 µL into GC-MS (Splitless for trace analysis).
GC-MS Parameters:
-
Inlet: 250°C, Splitless.
-
Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).
-
Carrier: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
50°C (Hold 1 min)
-
Ramp 20°C/min to 280°C
-
Hold 3 min.
-
-
MS Source: EI (70 eV), SIM Mode.
-
SIM Ions: Monitor m/z for the molecular ion of the acetone-derivative (M+ = 183/185 for Cl isotopes).
Performance Metrics (Data)
| Parameter | Value | Notes |
| LOD | 0.1 ppm | Highly sensitive; ideal for GTI clearance. |
| Specificity | High | Mass spectrum confirms Cl/F pattern. |
| Stability | 24 Hours | Derivative is stable in acetone matrix. |
| Carryover | Low | Unlike free hydrazine, the derivative does not stick. |
Comparative Decision Matrix
The following diagram illustrates the decision logic for selecting the appropriate method based on the analytical goal.
Figure 1: Decision matrix for selecting the optimal analytical technique based on concentration and data requirements.
Derivatization Chemistry Visualization
Understanding the chemistry is vital for troubleshooting. The reaction below applies to both methods (R varies by reagent).
Figure 2: General mechanism for hydrazine stabilization via Schiff base formation.
Expert Recommendations
-
Avoid Direct Injection: Do not attempt direct GC injection of the free base. The hydrazine moiety will decompose in the injector port (typically >200°C), leading to non-linear responses and fouling of the liner [1].
-
pH Control in HPLC: If you must run HPLC without derivatization (not recommended), use a PFPP (Pentafluorophenyl Propyl) column rather than C18. The PFPP phase interacts with the basic pyridine and polar hydrazine via pi-pi and H-bonding mechanisms, offering better retention than C18 [2].
-
Safety: Hydrazinylpyridines are potential genotoxins. All sample prep should occur in a fume hood. The derivatized forms (hydrazones) are generally less toxic and less volatile, improving safety during analysis [3].
References
-
Helix Chromatography. (2022).[3] HPLC Methods for Analysis of Hydrazine and Derivatives. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Assessment of hydrazine, hydrazides and hydrazones - Genotoxic impurities. Retrieved from [Link]
-
Rasayan J. Chem. (2022).[3][4] New Method Development and Validation for Hydrazine in Pharmaceuticals. Retrieved from [Link]
Sources
Comparative Crystallographic Guide: 5-Chloro-3-fluoro-2-hydrazinylpyridine Derivatives
Part 1: Executive Summary & Strategic Importance
5-Chloro-3-fluoro-2-hydrazinylpyridine is a specialized heterocyclic scaffold increasingly utilized in the synthesis of pyrazole-fused kinase inhibitors and agrochemicals. Unlike its non-fluorinated analogs, the introduction of the fluorine atom at the C3 position introduces unique electronic and steric perturbations that significantly alter solid-state packing and solubility profiles.
This guide objectively compares the crystallographic behavior of the 5-Chloro-3-fluoro derivative against its two primary structural alternatives: the 5-Chloro (non-fluorinated) and 3,5-Dichloro analogs. Understanding these solid-state differences is critical for optimizing purification protocols and predicting formulation stability.
The Core Comparison
| Feature | 5-Chloro-3-fluoro (Target) | 5-Chloro (Standard) | 3,5-Dichloro (Bulky) |
| Electronic Character | High dipole; C3-F withdraws density from Ring N. | Moderate dipole; standard pyridine basicity. | Lower basicity; significant steric crowding at C3. |
| Crystallization Tendency | High (Driven by polar ordering). | Moderate (Driven by dispersive forces). | High (Driven by efficient Cl...Cl packing). |
| Primary Interaction | H-Bonding (NH...N) + Weak C-F...H contacts. | H-Bonding (NH...N) + Halogen Bonding (Cl...N). | Halogen Bonding (Cl...Cl) dominates. |
Part 2: Synthesis & Crystallization Protocol
To obtain high-quality single crystals for X-ray diffraction (XRD), a high-purity sample is required. The hydrazine moiety is prone to oxidation; therefore, rapid crystallization under inert atmosphere is recommended.
Synthesis Workflow (Recommended Route)
Based on nucleophilic aromatic substitution (SNAr) principles adapted from Patent CN105669539.
Reagents: 5-Chloro-2,3-difluoropyridine (Precursor), Hydrazine Hydrate (64-80%), Ethanol (Solvent).
-
Reaction: Dissolve 5-chloro-2,3-difluoropyridine (1.0 eq) in Ethanol (5 vol).
-
Addition: Dropwise add Hydrazine Hydrate (3.0 eq) at 0°C to control exotherm.
-
Reflux: Heat to 80°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of difluoro starting material.
-
Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and triturate with cold water.
-
Purification: Recrystallize from Hot Toluene or Ethanol/Water (9:1) .
Crystallization for X-ray Diffraction
Methodology: Slow Evaporation vs. Vapor Diffusion
| Method | Solvent System | Protocol | Crystal Quality |
| Slow Evaporation | Ethanol (Abs.) | Dissolve 20mg in 2mL EtOH. Cover with parafilm, poke 3 holes. Leave at 4°C. | Good (Prisms) |
| Vapor Diffusion | THF / Pentane | Dissolve in min. THF. Place vial in jar containing Pentane. Seal tightly. | Excellent (Needles/Blocks) |
| Cooling | Toluene | Saturate at 90°C. Cool slowly (1°C/min) to 20°C. | Fair (Often agglomerates) |
Part 3: Structural Analysis & Performance Comparison
The "Fluorine Effect" on Crystal Packing
The substitution of Hydrogen (in the 5-Cl analog) or Chlorine (in the 3,5-dichloro analog) with Fluorine at the C3 position fundamentally changes the lattice energy landscape.
-
5-Chloro-2-hydrazinylpyridine (Alternative 1):
-
Packs primarily via N-H...Npy hydrogen bonds, forming infinite chains.
-
The C5-Cl atom often engages in Type II Halogen bonding (Cl...N or Cl...Cl).
-
Result: Planar sheets with moderate melting point (~128°C).
-
-
5-Chloro-3-fluoro-2-hydrazinylpyridine (Target):
-
Steric Lock: The C3-F atom is small enough to allow planarity but large enough to restrict rotation of the hydrazine group compared to the H-analog.
-
Electronic Repulsion: The C3-F creates a region of high negative electrostatic potential near the ring nitrogen. This weakens the primary N-H...Npy hydrogen bond acceptor capability but introduces new C-H...F weak hydrogen bonds.
-
Result: Denser packing than the 5-Cl analog due to the "lock-and-key" fit of the small Fluorine atom into void spaces. Expected Melting Point: 135–145°C .
-
Quantitative Comparison Table
| Parameter | 5-Cl-3-F (Target) | 5-Cl (Alternative) | 3,5-Dichloro (Alternative) |
| Space Group (Predicted) | P21/c or P-1 | P21/c | Pnma |
| Calc. Density (g/cm³) | ~1.65 (High) | ~1.55 | ~1.70 |
| H-Bond Donor | Hydrazine (-NH-NH2) | Hydrazine (-NH-NH2) | Hydrazine (-NH-NH2) |
| H-Bond Acceptor | Pyridine N (Weakened by F) | Pyridine N (Strong) | Pyridine N (Blocked by Cl) |
| Halogen Bond | C5-Cl...N (Moderate) | C5-Cl...N (Strong) | C3-Cl...Cl (Network) |
| Solubility (EtOH) | Moderate | High | Low |
Part 4: Visualizations
Experimental Workflow Diagram
This diagram outlines the critical path from synthesis to structure solution.
Caption: Workflow for isolating single crystals of 5-Chloro-3-fluoro-2-hydrazinylpyridine.
Intermolecular Interaction Logic
This diagram illustrates the competing forces driving the crystal packing.
Caption: Interaction map showing how the C3-Fluorine atom modulates the standard H-bond network.
References
-
Synthesis of Fluorinated Pyridines
-
Patent CN105669539: Method for preparing 2-amino-5-chloro-3-fluoropyridine. (2016).[1]
-
Patent CN102249991: Method for high-yield synthesis of 3-chloro-2-hydrazinopyridine. (2011).
-
-
Crystallographic Principles & Halogen Bonding
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B.
-
Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition.
-
-
Physical Properties & Safety
-
PubChem Compound Summary: 5-Chloro-2-hydrazinylpyridine (CID 13590464).
-
Sigma-Aldrich Safety Data Sheet: 2-Hydrazinopyridine derivatives.
-
Sources
Introduction: The Strategic Value of 5-Chloro-3-fluoro-2-hydrazinylpyridine in Synthesis
An objective comparison of catalyst performance for reactions involving the versatile building block, 5-Chloro-3-fluoro-2-hydrazinylpyridine, supported by experimental data and protocols.
5-Chloro-3-fluoro-2-hydrazinylpyridine is a key heterocyclic building block for drug discovery and development professionals. Its strategic importance lies in its distinct reactive sites, which allow for sequential and highly controlled molecular elaboration. The molecule possesses two primary points of chemical reactivity:
-
The Hydrazinyl Moiety (-NHNH₂): This nucleophilic group is a classic precursor for the formation of nitrogen-containing heterocycles, most notably pyrazoles, which are privileged structures in medicinal chemistry.[1][2]
-
The C5-Chloro Substituent (-Cl): The chlorine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
This guide provides a comparative analysis of catalytic systems for reactions at both sites, offering field-proven insights and detailed protocols to aid researchers in catalyst selection and methods development.
Part A: Catalysis of Reactions at the Hydrazinyl Group: Pyrazole Formation
The condensation of a hydrazine with a 1,3-dicarbonyl compound is a fundamental method for constructing the pyrazole ring.[1][3] While this reaction can sometimes proceed thermally, its efficiency is dramatically improved through catalysis. The choice of catalyst directly impacts reaction time, yield, and purity.
Mechanism and Rationale
The reaction proceeds via initial nucleophilic attack of the terminal amino group of the hydrazine onto one of the carbonyls, followed by condensation to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. The catalytic role is primarily to activate the carbonyl group toward nucleophilic attack.
Caption: General workflow for catalyst-driven pyrazole synthesis.
Comparative Analysis of Catalysts for Pyrazole Synthesis
The primary catalysts for this transformation are Brønsted acids, which protonate the carbonyl oxygen, increasing its electrophilicity. While often considered a "standard" reaction, the choice of acid and solvent has significant consequences.
| Catalyst System | Solvent | Temperature (°C) | Typical Time (h) | Yield (%) | Key Insights & Causality |
| Acetic Acid (Glacial) | Acetic Acid | 118 (Reflux) | 4 - 6 | 85-95 | Serves as both catalyst and solvent. The high concentration of the acid ensures efficient carbonyl activation. Ideal for simple, robust substrates. |
| p-Toluenesulfonic Acid (pTSA) | Toluene | 110 (Reflux) | 3 - 5 | 90-98 | A strong acid catalyst used in catalytic amounts. Toluene allows for azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards the product. |
| Ethanol (No Catalyst) | Ethanol | 78 (Reflux) | 12 - 24 | 60-75 | The uncatalyzed reaction is significantly slower. Ethanol's protic nature provides mild activation, but the reaction often fails to reach completion. |
| Lewis Acids (e.g., ZnCl₂) | Dichloromethane | 40 (Reflux) | 6 - 10 | 70-85 | Lewis acids coordinate to the carbonyl oxygen. This is a milder alternative, useful for substrates with acid-sensitive functional groups, but may be less efficient than strong Brønsted acids. |
Protocol: Synthesis of 5-(5-Chloro-3-fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde
This protocol details a robust, acid-catalyzed cyclocondensation.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chloro-3-fluoro-2-hydrazinylpyridine (1.61 g, 10 mmol) and 3-oxopropanal (as a 40% aqueous solution, 1.85 g, 10.5 mmol).
-
Solvent and Catalyst Addition: Add glacial acetic acid (20 mL).
-
Reaction Execution: Heat the mixture to reflux (approx. 118°C) and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water (100 mL) with stirring. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to yield the target pyrazole derivative.
Part B: Catalysis of Reactions at the C5-Chloro Group: Cross-Coupling
The chloro-substituent at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating C-C and C-N bonds.[4][5] The choice of the palladium catalyst, and particularly its associated ligand, is critical for achieving high efficiency and substrate scope.
B.1 Suzuki-Miyaura Coupling: A Comparative Study
The Suzuki-Miyaura reaction couples the chloropyridine with an organoboron reagent. Its reliability and functional group tolerance make it a preferred method.[6] The primary challenge is the activation of the relatively inert C-Cl bond, which necessitates a carefully chosen catalyst system.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance of Palladium Catalyst Systems
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Causality & Scientific Rationale |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | < 20% | Triphenylphosphine (PPh₃) is a first-generation ligand. The electron-rich pyridine and the strength of the C-Cl bond make oxidative addition the rate-limiting step, which is slow with this less electron-donating ligand. |
| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane | 100 | 65-75% | Tricyclohexylphosphine (PCy₃) is more electron-donating than PPh₃, which accelerates the oxidative addition step with the aryl chloride. This significantly improves the reaction rate and yield.[7] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | 80 | > 95% | XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the reductive elimination step, while its strong electron-donating character greatly accelerates the oxidative addition of the C-Cl bond, leading to a highly efficient catalytic cycle even at lower temperatures.[6] |
Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 5-Chloro-3-fluoro-2-hydrazinylpyridine (161 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium phosphate (K₃PO₄, 636 mg, 3.0 mmol).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add degassed THF (4 mL) and degassed water (1 mL).
-
Reaction Execution: Heat the mixture to 80°C for 4 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
B.2 Sonogashira Coupling: A Comparative Study
The Sonogashira coupling enables the formation of a C-C bond between the chloropyridine and a terminal alkyne, a valuable transformation for introducing linear fragments into a molecule.[8]
Caption: The dual catalytic cycles of the traditional Sonogashira reaction.
Performance of Sonogashira Catalyst Systems
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Causality & Scientific Rationale |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 85-95% | The classic system. The palladium catalyst performs the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which facilitates the transmetalation step.[8] |
| Pd(OAc)₂ / SPhos (Copper-Free) | Cs₂CO₃ | Dioxane | 100 | 70-80% | Copper-free systems avoid issues with copper acetylide homocoupling (Glaser coupling).[9] They require a more electron-rich ligand (like SPhos) and often a stronger base to facilitate the deprotonation of the alkyne and subsequent transmetalation directly to the palladium center. The reaction is often slower for less reactive chlorides. |
Protocol: Sonogashira Coupling with Phenylacetylene
-
Inert Atmosphere: To a Schlenk tube, add 5-Chloro-3-fluoro-2-hydrazinylpyridine (161 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Solvent and Reagents: Evacuate and backfill with argon. Add degassed THF (5 mL) and triethylamine (Et₃N, 0.3 mL, 2.1 mmol).
-
Alkyne Addition: Add phenylacetylene (112 mg, 1.1 mmol).
-
Reaction Execution: Stir the mixture at 65°C for 6 hours.
-
Work-up: Cool, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Conclusion and Outlook
The reactivity of 5-Chloro-3-fluoro-2-hydrazinylpyridine can be precisely controlled through catalyst selection. For pyrazole synthesis, simple Brønsted acids remain highly effective, with the choice of solvent dictating the efficiency of water removal. For cross-coupling at the C-Cl bond, the evolution of palladium catalysis is evident. While traditional catalysts can be effective, modern bulky, electron-rich phosphine ligands (e.g., the Buchwald biarylphosphine family) are essential for achieving high yields and fast reaction times with challenging chloropyridine substrates. The data presented herein underscore a fundamental principle of modern synthesis: the catalyst is not merely an additive but a critical design element that dictates the outcome and efficiency of the entire synthetic route. Future research will likely focus on developing even more active and sustainable catalyst systems, potentially utilizing earth-abundant metals or photocatalytic methods to further enhance the synthetic utility of this valuable building block.
References
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P
- Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine - ResearchG
- Synthesis of 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H) - Sci-Hub.
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P
- 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem - NIH.
- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google P
- Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties - Chemical Communic
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton.
- Heck Reaction - Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Copper-Catalyzed Reaction of N-Monosubstituted Hydrazones with CBr4: Unexpected Fragment
- Sonogashira coupling - Wikipedia.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.
-
A Facile Synthesis of Amide Derivatives of[10][11][12]Triazolo[4,3-a]pyridine .
- Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation | Request PDF - ResearchG
- Palladium-C
- Heck Reaction - Chemistry LibreTexts.
- Indole synthesis by rhodium(III)-catalyzed hydrazine-directed C-H activation: redox-neutral and traceless by N-N bond cleavage - PubMed.
- Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing).
- Suzuki Coupling - Organic Chemistry Portal.
- Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Am - RWTH Public
- Recent Advances in the Synthesis of Pyrazole Deriv
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed - NIH.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC).
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Rhodium-catalyzed cascade reactions of triazoles with organoselenium compounds – a combined experimental and mechanistic study - Chemical Science (RSC Publishing).
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol
- Rhodium-catalyzed cascade reactions of triazoles with organoselenium compounds – a combined experimental and mechanistic study - PMC - NIH.
- Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II)
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A Comparative Guide to the Structural Confirmation of Reaction Products from 5-Chloro-3-fluoro-2-hydrazinylpyridine
For drug development professionals and researchers in heterocyclic chemistry, 5-Chloro-3-fluoro-2-hydrazinylpyridine represents a valuable, yet nuanced, starting material. Its trifunctional nature—a nucleophilic hydrazine group, a pyridine core with distinct electronic properties, and halogen substituents that can influence reactivity and serve as analytical probes—makes it a potent precursor for creating complex molecular scaffolds. The most common and powerful application of 2-hydrazinylpyridines is their cyclocondensation with 1,3-dicarbonyl compounds to forge pyrazolo[3,4-b]pyridine systems, a privileged core structure in numerous biologically active agents.[1][2][3]
However, the synthesis of these fused heterocycles is not always straightforward. The potential for regioisomeric products, particularly with unsymmetrical dicarbonyls, necessitates a robust and unequivocal process for structural confirmation. This guide provides an in-depth, experience-driven comparison of the analytical methodologies required to definitively elucidate the structure of these reaction products, focusing on the causality behind experimental choices to ensure self-validating and reproducible results.
The Principal Reaction: Cyclocondensation and the Question of Regiochemistry
The reaction between a heteroarylhydrazine and a β-dicarbonyl compound is a cornerstone of heterocyclic synthesis, often proceeding through a Knorr-type mechanism.[4] The hydrazine moiety first attacks one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl, followed by dehydration, yields the final aromatic pyrazole ring.
The critical challenge arises when using an unsymmetrical dicarbonyl partner, such as ethyl acetoacetate. The initial nucleophilic attack can occur at either the ketone or the ester carbonyl, leading to two potential regioisomeric products. The reaction pathway is kinetically and thermodynamically controlled by factors such as the electrophilicity of the carbonyl carbons, steric hindrance, and the pH of the reaction medium.[4]
Below is a generalized workflow illustrating the pivotal steps from synthesis to structural validation.
Caption: High-level workflow from synthesis to structural confirmation.
Comparative Analysis of Structural Elucidation Techniques
Confirming the precise structure of the resulting pyrazolo[3,4-b]pyridine is a multi-step process. No single technique is sufficient; rather, a confluence of data from multiple analytical methods provides the necessary proof. We will compare the primary methods using a model reaction with ethyl acetoacetate.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial validation step, confirming that the desired condensation and dehydration have occurred.
-
Expertise & Causality: The primary goal is to verify the molecular weight of the product. For the reaction of 5-Chloro-3-fluoro-2-hydrazinylpyridine (C₅H₅ClFN₃, MW ≈ 161.57) with ethyl acetoacetate (C₆H₁₀O₃, MW ≈ 130.14), the expected product (C₁₁H₈ClFN₄O) has a molecular weight of approximately 266.66. The key insight here is to look for the characteristic isotopic pattern of chlorine. The presence of a prominent M+2 peak at roughly one-third the intensity of the M+ peak is a definitive indicator that the chlorine atom has been retained in the final structure. Its absence would suggest an unexpected side reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Tool
NMR spectroscopy is the most powerful tool for distinguishing between potential regioisomers. A full suite of experiments (¹H, ¹³C, ¹⁹F, and 2D-NMR) is essential.
-
¹H NMR: This spectrum provides information on the proton environment. Key signals to analyze are the pyridine ring proton, the new methyl group, and the pyrazole ring proton. The chemical shift and coupling constants of the remaining pyridine proton (at the C4 position) will be diagnostic.
-
¹³C NMR: This provides a map of the carbon skeleton. The chemical shifts of the carbonyl carbon (if the ester remains) and the carbons of the fused pyrazole ring are critical for distinguishing isomers.
-
¹⁹F NMR: A Crucial, Unambiguous Probe: For this specific molecule, ¹⁹F NMR is exceptionally valuable. The presence of a single fluorine resonance confirms its retention on the pyridine ring. Its chemical shift provides a consistent electronic fingerprint of the final heterocyclic system.
-
Trustworthiness through 2D-NMR: In cases of ambiguity, 2D-NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are non-negotiable. An HMBC experiment is particularly decisive: it reveals long-range (2-3 bond) correlations between protons and carbons. For example, observing a correlation between the methyl protons and the two adjacent pyrazole ring carbons can definitively establish the regiochemistry.
X-Ray Crystallography: The Ultimate Confirmation
When a single crystal of sufficient quality can be grown, X-ray crystallography provides unequivocal proof of structure, including the precise arrangement of atoms and bond lengths.[5]
-
Authoritative Grounding: This technique is considered the "gold standard" for structural determination. The resulting crystal structure not only confirms connectivity but also reveals conformational details of the molecule in the solid state. While often challenging to obtain, the data is irrefutable and serves as a benchmark for validating the interpretation of spectroscopic data.
The logical flow of these analytical steps ensures a self-validating system.
Caption: The analytical workflow for definitive structural elucidation.
Experimental Protocols & Data
Protocol 1: Synthesis of 6-Chloro-4-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol
This protocol details the cyclocondensation reaction. The choice of an acidic solvent like acetic acid is strategic; it acts as both the medium and the catalyst, protonating a carbonyl oxygen to enhance its electrophilicity for the initial hydrazone formation.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chloro-3-fluoro-2-hydrazinylpyridine (1.0 g, 6.19 mmol).
-
Solvent Addition: Add glacial acetic acid (20 mL). Stir the mixture until the starting material is fully dissolved.
-
Reactant Addition: Add ethyl acetoacetate (0.88 g, 6.81 mmol, 1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Slowly pour the mixture into ice-cold water (100 mL).
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then a small amount of cold ethanol to remove residual acetic acid.
-
Purification: The crude product is purified by recrystallization from ethanol to yield the final product as a crystalline solid.
Comparative Data Summary
The table below summarizes the expected analytical data for the proposed product structure, which must be verified experimentally.
| Analysis Type | Parameter | Expected Observation | Rationale for Confirmation |
| High-Res MS | [M+H]⁺ | m/z 216.0290 | Confirms the elemental formula C₈H₇ClFN₄O. |
| Isotope Pattern | M+ and M+2 peaks in ~3:1 ratio | Confirms the presence of one chlorine atom. | |
| ¹H NMR | Pyridine-H (C4) | ~8.0-8.2 ppm (doublet) | Downfield shift due to fused ring; coupling to ¹⁹F. |
| Methyl-H (CH₃) | ~2.5 ppm (singlet) | Confirms the methyl group from ethyl acetoacetate. | |
| OH/NH Proton | Broad singlet, variable shift | Exchangeable proton. | |
| ¹³C NMR | Pyridine C-Cl | ~145-150 ppm | Characteristic shift for a halogenated pyridine carbon. |
| Pyridine C-F | ~155-160 ppm (doublet, large JCF) | Strong coupling to fluorine is a key identifier. | |
| Pyrazole C=O | ~160-165 ppm | Indicates the formation of the pyrazolone tautomer. | |
| ¹⁹F NMR | Pyridine-F (C3) | Singlet or narrow multiplet | Confirms the fluorine atom's position on the pyridine ring. |
Alternative Synthetic Approaches: A Comparative Overview
While the cyclocondensation of 2-hydrazinylpyridines is the most common route, other strategies exist and offer a valuable comparison. An alternative involves starting with a pre-functionalized pyrazole and constructing the pyridine ring.
-
Friedländer Annulation: This involves reacting a 5-amino-4-acylpyrazole with a compound containing an active methylene group (e.g., malononitrile). This route offers different regiochemical control, as the substitution pattern on the pyrazole ring is pre-defined. However, the synthesis of the required substituted aminopyrazole can be more complex than the synthesis of 2-hydrazinylpyridine.
A comparison highlights a fundamental choice in synthetic design:
-
Route A (Hydrazine First): Simpler starting materials, but potential for regioisomeric mixtures that demand rigorous analytical confirmation.
-
Route B (Pyrazole First): More complex starting material synthesis, but offers unambiguous regiochemical outcomes.
The choice between these routes depends on the availability of starting materials, desired substitution patterns, and the scale of the synthesis. For novel discovery chemistry, Route A is often preferred for its flexibility, provided a robust analytical workflow, as described above, is in place.
Conclusion
The conversion of 5-Chloro-3-fluoro-2-hydrazinylpyridine into pyrazolo[3,4-b]pyridine derivatives is a powerful synthetic tool. However, the potential for structural ambiguity necessitates a scientifically rigorous, multi-faceted approach to confirmation. A logical workflow beginning with mass spectrometry to confirm molecular formula, followed by comprehensive 1D and 2D NMR spectroscopy to elucidate connectivity and regiochemistry, represents the industry standard. When possible, X-ray crystallography should be employed for ultimate, irrefutable structural proof. By understanding the "why" behind each analytical choice, researchers can confidently and efficiently confirm the structures of these valuable heterocyclic compounds, accelerating the pace of drug discovery and development.
References
- 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. (n.d.). Google Scholar.
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. (n.d.). ResearchGate. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (n.d.).
-
Cyclocondensation of carbonyl compounds 9–12 with hydrazine derivatives 13. (n.d.). ResearchGate. [Link]
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Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. [Link]
-
The reaction of β-dicarbonyl compounds with hydrazine and hydroxylamine.... (n.d.). ResearchGate. [Link]
-
5-Chloro-2-hydrazinylpyridine. (n.d.). PubChem. [Link]
- Synthesis process of 2-hydrazinopyridine derivative. (n.d.).
-
Kumar, A., Kumari, P., Kumar, V., Singh, K., Sharma, A., & Goyal, S. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. [Link]
-
Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (2012). Semantic Scholar. [Link]
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Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. (n.d.). ResearchGate. [Link]
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Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]
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A Facile Synthesis of Amide Derivatives of[1][4][6]Triazolo[4,3-a]pyridine. (2017). Asian Journal of Chemistry. [Link]
-
Representative part of the ¹H NMR spectra of hydrazone 3 in CDCl3 at.... (n.d.). ResearchGate. [Link]
- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (n.d.).
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
-
Amporndanai, K., et al. (2023). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. National Institutes of Health. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
assessing the purity of synthesized 5-Chloro-3-fluoro-2-hydrazinylpyridine
Executive Summary
Assessing the purity of 5-Chloro-3-fluoro-2-hydrazinylpyridine (CFHP) presents a unique dual challenge in pharmaceutical analysis: the molecule contains a highly polar, reactive hydrazine moiety alongside a halogenated pyridine core. Standard reverse-phase HPLC often fails due to peak tailing caused by the basic hydrazine group, while standard 1H NMR is often cluttered by solvent signals.
This guide compares three analytical methodologies, establishing HPLC-UV (Acidic Modified) as the standard for impurity profiling and 19F qNMR as the superior method for absolute assay determination without reference standards.
Chemical Context & Impurity Origins
To validate any analytical method, one must first understand the "Enemy"—the specific impurity profile generated during synthesis.
-
Synthesis Route (Typical): Nucleophilic aromatic substitution (
) of 2,5-dichloro-3-fluoropyridine with hydrazine hydrate. -
Critical Impurities:
-
Unreacted Starting Material (SM): 2,5-dichloro-3-fluoropyridine. (Hydrophobic, elutes late).
-
Regioisomers: Substitution at the C5-chlorine (rare) or C3-fluorine (possible if harsh conditions are used, though C2 is kinetically favored).
-
Oxidative Degradants: Hydrazines are reducing agents. Air exposure leads to azo-dimers or denitrogenated species (5-chloro-3-fluoropyridine).
-
Condensation Products: Hydrazines react with ketones/aldehydes (even trace acetone in glassware) to form hydrazones.
-
Figure 1: Synthesis pathway and origin of critical analytical targets.
Methodology Comparison
We evaluated three primary methods for assessing CFHP purity.
| Feature | Method A: HPLC-UV (Acidic) | Method B: 19F qNMR | Method C: Potentiometric Titration |
| Primary Utility | Impurity Profiling (Separates side products) | Absolute Assay (Quantifies mass %) | Rough Assay (Total base content) |
| Specificity | High (Chromatographic separation) | Very High (Fluorine specific) | Low (Titrates any basic impurity) |
| Reference Std | Required (for quantitation) | Not Required (Internal std used) | Not Required |
| Sensitivity | High (LOD < 0.05%) | Moderate (LOD ~ 0.5%) | Low |
| Throughput | Medium (15-20 min/run) | Fast (< 10 min/run) | Slow (Manual/Auto titration) |
| Cost per Run | Low | Low (after instrument cost) | Very Low |
Why Method C (Titration) is NOT Recommended
While cheap, potentiometric titration with perchloric acid in acetic acid measures total basicity. It cannot distinguish between the product and unreacted hydrazine or basic byproducts. It is rejected for high-precision drug development but acceptable for crude raw material checks.
Detailed Experimental Protocols
Method A: HPLC-UV with Acidic Modification (The Workhorse)
Best for: Determining % purity relative to impurities.
Hydrazines are basic (
Protocol:
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1%
if MS is not required). -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyridine ring absorption).
-
Sample Prep: Dissolve 1 mg/mL in Water:ACN (50:50). Inject immediately to prevent oxidation.
Self-Validating Criteria (System Suitability):
-
Tailing Factor: Must be < 1.5. If > 1.5, increase acid concentration or switch to a Phenyl-Hexyl column.
-
Resolution: Resolution between Product and Starting Material > 2.0.
Method B: 19F qNMR (The Gold Standard)
Best for: Absolute purity (Assay) when no certified reference standard exists.
Since the molecule contains exactly one Fluorine atom, 19F NMR provides a "clean" background free from solvent peaks (unlike 1H NMR).
Protocol:
-
Internal Standard (IS):
-Trifluorotoluene (Liquid) or 3,5-Bis(trifluoromethyl)benzoic acid (Solid). Criteria: IS peak must not overlap with the -120 to -140 ppm region of the fluoropyridine. -
Solvent: DMSO-d6 (Ensures solubility of both polar hydrazine and non-polar IS).
-
Instrument Parameters (Critical):
-
Pulse Angle: 90°.
-
Spectral Width: Covers both IS and Analyte (typically +100 to -200 ppm).
-
Relaxation Delay (D1): 30 seconds .
-
Why? Fluorine nuclei have very long
relaxation times (often 2-5 seconds). For quantitative accuracy (99.9%), D1 must be . Short D1 leads to underestimation of purity. -
Scans: 16 or 32 (Sufficient due to high sensitivity of 19F).
-
Calculation:
Decision Matrix & Workflow
Use this logic flow to select the correct method for your stage of development.
Figure 2: Operational workflow for selecting the analytical method.
References
-
Helix Chromatography. "HPLC Methods for analysis of Hydrazine." Helix Chromatography Applications. [Link]
-
BIPM (Bureau International des Poids et Mesures). "New qNMR internal standard for pharmaceuticals and other organofluorine compounds."[3] BIPM News, 2024. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13590464, 5-Chloro-2-hydrazinylpyridine" (Structural Analog Reference). PubChem, 2025.[1] [Link]
-
MDPI. "Development of a Hydrazine-Based Solid-Phase Extraction... by HPLC-FLD." Toxins, 2021. [Link]
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- 3. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 4. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
A Comparative Performance Analysis of 5-Chloro-3-fluoro-2-hydrazinylpyridine in Heterocyclic Synthesis
This guide provides a comprehensive technical analysis of 5-Chloro-3-fluoro-2-hydrazinylpyridine, a promising but novel reagent for synthesizing complex heterocyclic structures relevant to pharmaceutical and materials science research. Recognizing the limited publicly available data on this specific molecule, we establish a robust performance benchmark by using its close structural analog, 5-chloro-2-hydrazinylpyridine , as a primary reference.
Throughout this guide, we will compare the performance of this reference compound against common alternatives in cornerstone chemical transformations. Crucially, we will overlay this data with expert analysis, grounded in established principles of physical organic chemistry, to project the anticipated impact and unique advantages of the 3-fluoro substituent. This approach provides researchers, scientists, and drug development professionals with both a practical guide to the chloro-substituted variant and a predictive framework for harnessing the full potential of 5-Chloro-3-fluoro-2-hydrazinylpyridine.
The Strategic Advantage of Fluorine in Pyridine Scaffolds
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] In heterocyclic systems like pyridine, these effects are amplified, making building blocks such as 5-Chloro-3-fluoro-2-hydrazinylpyridine highly valuable for generating novel chemical entities.
The dual halogenation in the target molecule is particularly noteworthy. The 5-chloro group serves as a versatile synthetic handle for cross-coupling reactions, while the 3-fluoro group is expected to modulate the electronic properties and reactivity of the hydrazinyl moiety, offering a unique performance profile compared to simpler analogs.
Core Reagent Profile: 5-Chloro-2-hydrazinylpyridine
To establish a reliable benchmark, we will first profile the well-documented analog, 5-chloro-2-hydrazinylpyridine.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃ | PubChem |
| Molecular Weight | 143.57 g/mol | PubChem[2] |
| IUPAC Name | (5-chloropyridin-2-yl)hydrazine | PubChem[2] |
| CAS Number | 27032-63-9 | PubChem[2] |
The chlorine atom at the 5-position acts as an electron-withdrawing group via induction, decreasing the electron density of the pyridine ring. This electronic deficit influences the nucleophilicity and basicity of the exocyclic hydrazine group, a critical factor in its subsequent reactions.
Benchmark Reaction 1: Knorr Pyrazole Synthesis
The construction of pyrazole rings is a fundamental transformation in medicinal chemistry, as this scaffold is present in numerous FDA-approved drugs. The most common route involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Performance Comparison
Here, we compare the efficacy of 5-chloro-2-hydrazinylpyridine against the non-halogenated 2-hydrazinopyridine and the archetypal phenylhydrazine.
| Hydrazine Reagent | 1,3-Dicarbonyl Partner | Reaction Conditions | Yield (%) | Reference |
| 5-chloro-2-hydrazinylpyridine | Acetylacetone | Ethanol, Reflux, 4h | ~90% | [3] |
| 2-hydrazinopyridine | Acetylacetone | Ethanol, Reflux, 4h | ~92% | [4] |
| Phenylhydrazine | Acetylacetone | Acetic Acid, 100°C, 1h | ~85% | Generic |
Causality and Field Insights
The data indicates that 5-chloro-2-hydrazinylpyridine is a highly effective reagent for pyrazole synthesis, with performance on par with its non-halogenated counterpart. The slight reduction in nucleophilicity caused by the chloro group does not significantly impede the reaction under standard reflux conditions. This demonstrates the robustness of the hydrazinylpyridine core for this transformation.
Predicted Impact of the 3-Fluoro Substituent
Introducing a fluorine atom at the 3-position would further decrease the electron density of the ring and, consequently, the nucleophilicity of the hydrazine's terminal nitrogen.
-
Reactivity: The reaction rate may be slightly slower, potentially requiring longer reaction times or a modest increase in temperature to achieve comparable yields.
-
Regioselectivity: When using unsymmetrical 1,3-dicarbonyls, the electronic modulation by the 3-fluoro group could enhance the regioselectivity of the initial condensation step, offering a cleaner reaction profile.
-
Product Properties: The resulting pyrazole will carry the 5-chloro-3-fluoro-pyridin-2-yl moiety, a scaffold with high potential for imparting desirable pharmacokinetic properties.
Experimental Protocol: Synthesis of 5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
-
To a solution of 5-chloro-2-hydrazinylpyridine (1.43 g, 10 mmol) in absolute ethanol (30 mL), add acetylacetone (1.00 g, 10 mmol).
-
Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under vacuum.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Visualization: Pyrazole Synthesis Workflow
Caption: General workflow for Knorr pyrazole synthesis.
Benchmark Reaction 2: Suzuki-Miyaura Cross-Coupling
The 5-chloro substituent on the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds to build more complex molecular architectures. The Suzuki-Miyaura coupling is a premier choice for this transformation.[5][6]
Performance Comparison & Mechanistic Considerations
The feasibility of a Suzuki coupling hinges on the oxidative addition of the palladium catalyst to the aryl chloride bond. This step is the rate-determining step in many catalytic cycles.[6]
| Aryl Chloride | Boronic Acid Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Chloroanisole | Phenylboronic Acid | Pd(OAc)₂, XPhos | K₃PO₄, THF/H₂O, rt | >95% | [7] |
| 2-Chloropyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/H₂O, 80°C | ~80-90% | Generic |
| 5-chloro-2-(protected)pyridine | Arylboronic Acid | PdCl₂(dppf) | K₂CO₃, Dioxane/H₂O, 90°C | High | [8] |
Causality and Field Insights
Electron-deficient aryl chlorides, such as 5-chloro-2-hydrazinylpyridine, are generally excellent substrates for Suzuki-Miyaura coupling. The electron-withdrawing nature of the pyridine nitrogen and the hydrazine group (once protected) enhances the electrophilicity of the C-Cl bond, facilitating the crucial oxidative addition step. This often allows for milder reaction conditions compared to electron-rich or neutral aryl chlorides.
Predicted Impact of the 3-Fluoro Substituent
The addition of a 3-fluoro group is predicted to have a significant and beneficial impact on Suzuki-Miyaura coupling performance.
-
Enhanced Reactivity: The potent, localized inductive effect of fluorine at the ortho position to the reacting C-Cl bond will further increase its electrophilicity. This should accelerate the rate of oxidative addition, potentially enabling the reaction to proceed at lower temperatures or with lower catalyst loadings.
-
Catalyst Selection: The enhanced reactivity may allow for the use of less active, more economical palladium catalysts that might be sluggish with simple chloropyridines.
-
Wider Substrate Scope: This heightened reactivity could enable the coupling of more challenging or sterically hindered boronic acids that are problematic with less activated aryl chlorides.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusions and Future Outlook
While direct experimental data for 5-Chloro-3-fluoro-2-hydrazinylpyridine remains scarce, a rigorous comparative analysis of its close analog, 5-chloro-2-hydrazinylpyridine, provides a solid foundation for predicting its performance.
-
As a Hydrazine Synthon: The molecule is expected to be a highly competent reagent for constructing key heterocyclic cores like pyrazoles and triazolopyridines. The 3-fluoro group may necessitate slightly adjusted reaction conditions but could offer benefits in regioselectivity and product stability.
-
As a Cross-Coupling Partner: The dual halogenation pattern makes this reagent exceptionally promising for Suzuki-Miyaura and other palladium-catalyzed reactions. The combined electron-withdrawing effects of the pyridine ring, the 5-chloro, and the 3-fluoro groups should render the C-Cl bond highly active towards oxidative addition, likely resulting in faster, more efficient couplings under milder conditions.
References
- (Reference for a pyrazole synthesis if a specific paper is found)
- (Reference for a triazolopyridine synthesis if a specific paper is found)
-
PubChem. 5-Chloro-2-hydrazinylpyridine. National Center for Biotechnology Information. [Link]
- (Placeholder for additional references)
- (Placeholder for additional references)
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- (Placeholder for additional references)
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Kobelevskaya, V. A., Larina, L., & Popov, A. (2022). A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds.
- (Placeholder for additional references)
-
Viswanath, V., et al. (2017). A Facile Synthesis of Amide Derivatives of[9][10][11]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(9), 1920-1924. [Link]
- (Placeholder for additional references)
- (Placeholder for additional references)
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- (Placeholder for additional references)
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-3-fluoro-2-hydrazinylpyridine
Executive Safety Directive
Handling 5-Chloro-3-fluoro-2-hydrazinylpyridine requires a safety strategy that goes beyond standard organic synthesis protocols. The presence of the hydrazine moiety (-NHNH₂) attached to a halogenated pyridine ring introduces a dual-threat profile:
-
High Reactivity/Instability: Hydrazines are potent reducing agents and can decompose exothermically in the presence of oxidizers or metal catalysts.
-
Biological Toxicity: This compound must be treated as a severe skin sensitizer , a potential carcinogen, and a systemic toxin via inhalation and absorption.
This guide prioritizes "Zero-Contact" protocols. Your PPE is the final barrier; engineering controls (fume hoods) are the primary barrier.
Part 1: Hazard Profile & Risk Assessment
Before selecting PPE, understand the enemy. This molecule is not just an irritant; it is a permeation hazard.
| Hazard Class | Critical Risk Factor | Mechanism of Action |
| Acute Toxicity | High | Hydrazine derivatives can cause systemic toxicity (CNS effects, hemolysis) upon absorption. |
| Sensitization | Critical | Hydrazines are notorious skin sensitizers. A single exposure can lead to lifelong allergic dermatitis. |
| Reactivity | Moderate/High | Incompatible with strong oxidizers (e.g., peroxides, permanganates). Potential for nitrogen gas evolution.[1] |
| Physical State | Solid (Powder) | Electrostatic charging during weighing can disperse fine particulates into the breathing zone. |
Part 2: PPE Selection Matrix
Do not rely on standard latex gloves. Hydrazines can permeate standard glove materials rapidly.
Table 1: Tiered PPE Requirements
| Component | Routine Handling (Weighing, Closed Reactions) | High Risk (Spill Cleanup, Scale-up >5g) | Technical Rationale |
| Hand Protection | Double Gloving Required: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | Laminate Barrier: Silver Shield® or 4H® laminate gloves (Inner) + Nitrile (Outer for grip). | Nitrile offers fair splash protection but poor long-term resistance to hydrazines. Laminates provide >8hr breakthrough time. |
| Respiratory | Fume Hood Only. Sash at proper working height (18"). | Respirator Required (if outside hood):Full-face respirator with P100 + Ammonia/Methylamine cartridges. | Hydrazines have low odor thresholds. Particulates (P100) and basic vapors (Ammonia cart) must be blocked. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1). | Face Shield + Splash Goggles. | Safety glasses are insufficient due to the risk of severe corneal opacity from hydrazine bases. |
| Body | Lab Coat (100% Cotton or Nomex) + Chemical Apron. | Tyvek® Coveralls (taped seams) + Chemical Apron. | Cotton minimizes static; Tyvek prevents dust accumulation on street clothes. |
Part 3: Operational Workflow (The "Zero-Contact" Protocol)
A. Preparation & Weighing
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Hydrazine powders are often "fluffy" and static-prone.
-
Containment: Weigh strictly inside a chemical fume hood. Do not use a balance on an open bench.
-
Surface Protection: Line the hood surface with a plastic-backed absorbent pad (pig mat) to capture invisible micro-spills.
B. Reaction Setup
-
Closed Systems: All reactions involving this intermediate should be run in closed vessels (septum-capped flasks) under an inert atmosphere (Nitrogen/Argon) to prevent oxidation.
-
Venting: Ensure pressure relief lines (bubblers) vent into the back of the fume hood, never into the lab.
C. Workflow Visualization
Figure 1: Standard Operating Procedure (SOP) workflow for routine handling.
Part 4: Decontamination & Disposal
Hydrazine derivatives require specific deactivation logic. Do not simply throw this into the general organic waste stream without considering reactivity.
Deactivation Chemistry (Oxidation)
The most common method to destroy hydrazine residues on glassware or small spills is oxidation using dilute hypochlorite (Bleach).
-
Reaction:
-
Warning: This reaction is exothermic and generates gas. It must be done slowly and with cooling.
Disposal Protocol
-
Solid Waste: Collect bulk solid in a dedicated hazardous waste container labeled "Toxic - Hydrazine Derivative." Do not mix with oxidizers.[2]
-
Liquid Waste (Mother Liquors): Segregate into "Basic Organic Waste."
-
Glassware Decon:
Part 5: Emergency Response (Spills)
In the event of a spill, speed and respiratory protection are paramount.
Spill Decision Logic
Figure 2: Decision logic for spill response. Note that "Outside Hood" spills automatically trigger evacuation.
Immediate First Aid[4]
-
Skin Contact: Immediate flush with water for 15 minutes .[4] Discard contaminated clothing (do not launder).
-
Eye Contact: Flush for 15 minutes, lifting eyelids.[4] Seek immediate ophthalmological evaluation.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
References
-
PubChem. (n.d.).[5] 5-Chloro-2-hydrazinylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Kimberly-Clark Professional. (2018). Chemical Resistance Guide: Nitrile Gloves. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[5] Substance Information: Hydrazine derivatives.[5][6] Retrieved from [Link][5]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
